molecular formula C9H9BrO2 B8583348 (S)-Bromophenylacetic acid methyl ester

(S)-Bromophenylacetic acid methyl ester

Cat. No.: B8583348
M. Wt: 229.07 g/mol
InChI Key: NHFBYYMNJUMVOT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Bromophenylacetic Acid Methyl Ester is a chiral chemical building block of value in medicinal chemistry and pharmaceutical research. It is specifically suited for the synthesis of enantiomerically pure compounds. The bromophenyl moiety and ester functional group make it a versatile intermediate for various cross-coupling reactions and further chemical transformations . Researchers utilize this and related compounds in structure-activity relationship (SAR) studies to develop novel therapeutic agents . As a single enantiomer, it is critical for investigating the stereospecificity of biological activity and for the development of chiral drugs. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

methyl (2S)-2-bromo-2-phenylacetate

InChI

InChI=1S/C9H9BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3/t8-/m0/s1

InChI Key

NHFBYYMNJUMVOT-QMMMGPOBSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1)Br

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)Br

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-Bromophenylacetic Acid Methyl Ester: Synthesis, Chiral Separation, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of (S)-bromophenylacetic acid methyl ester, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical identifiers, physicochemical properties, synthesis methodologies for both the racemic mixture and the targeted (S)-enantiomer, and state-of-the-art analytical techniques for enantiomeric purity assessment. Furthermore, it highlights its critical role as a synthetic intermediate in the pharmaceutical industry.

Core Identifiers and Physicochemical Properties

Methyl α-bromophenylacetate is a chiral ester with the bromine atom attached to the alpha-carbon of the phenylacetate group. The stereochemistry at this carbon is of paramount importance in many of its applications, particularly in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

The racemic form of methyl α-bromophenylacetate is the most commonly referenced in chemical catalogs.

Table 1: Core Identifiers for Methyl α-Bromophenylacetate

IdentifierValueSource(s)
Chemical Name methyl 2-bromo-2-phenylacetate[1][2]
Synonyms Methyl α-bromophenylacetate, α-Bromophenylacetic acid methyl ester[3]
CAS Number (Racemate) 3042-81-7[1][2][3][4]
Molecular Formula C₉H₉BrO₂[1][3]
Molecular Weight 229.07 g/mol [1][3]
InChI Key (Racemate) NHFBYYMNJUMVOT-UHFFFAOYSA-N[1]
SMILES (Racemate) COC(=O)C(Br)c1ccccc1
PubChem CID (Racemate) 137806[5]
PubChem CID ((R)-enantiomer) 6993590[6]

While a specific CAS number for the (S)-enantiomer is not consistently available across all databases, it is typically resolved from the racemic mixture or synthesized stereoselectively.

Table 2: Physicochemical Properties of Racemic Methyl α-Bromophenylacetate

PropertyValueSource(s)
Appearance Colorless to light orange/yellow clear liquid[4]
Boiling Point 90-92 °C @ 0.5 mmHg; 113 °C @ 3 mmHg[1]
Density 1.455 - 1.46 g/mL at 20-25 °C[1]
Refractive Index (n20/D) 1.553

The specific optical rotation is a critical property for the (S)-enantiomer, which distinguishes it from its (R)-counterpart and the racemic mixture. While a definitive value from a primary literature source for the pure (S)-ester was not found in the searches, it is expected to have a specific rotation of equal magnitude but opposite sign to the (R)-enantiomer. The precursor, (S)-2-Bromo-2-phenylacetic acid, is also a known chiral compound[7].

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is a key challenge and a critical step for its application in stereoselective synthesis. The common strategies involve either the synthesis of the racemic mixture followed by chiral resolution or a direct enantioselective synthesis.

Synthesis of Racemic Methyl α-Bromophenylacetate

Several established methods exist for the synthesis of the racemic compound.

  • Hell-Volhard-Zelinsky (HVZ) Reaction followed by Esterification : This classic method involves the α-bromination of phenylacetic acid using bromine and a catalytic amount of phosphorus tribromide (PBr₃), followed by Fischer esterification with methanol and a strong acid catalyst like sulfuric acid[8].

  • Direct Bromination of Methyl Phenylacetate : This approach involves the direct bromination of methyl phenylacetate at the alpha position.

Chiral Resolution of Racemic Methyl α-Bromophenylacetate

The separation of enantiomers from the racemic mixture is a widely used approach in both laboratory and industrial settings.

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC) : This is a powerful technique for obtaining enantiomerically pure compounds[9]. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this class of compounds.

  • Enzymatic Kinetic Resolution : This method utilizes enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.

  • Classical Resolution via Diastereomeric Salt Formation : This involves reacting the corresponding racemic α-bromophenylacetic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization. The separated acid diastereomer is then esterified to yield the desired enantiomerically pure ester.

G racemic_ester Racemic Methyl α-Bromophenylacetate chiral_hplc Preparative Chiral HPLC racemic_ester->chiral_hplc enzymatic_res Enzymatic Kinetic Resolution racemic_ester->enzymatic_res classical_res Classical Resolution (via acid) racemic_ester->classical_res s_ester (S)-Methyl α-Bromophenylacetate chiral_hplc->s_ester r_ester (R)-Methyl α-Bromophenylacetate chiral_hplc->r_ester enzymatic_res->s_ester classical_res->s_ester

Figure 1: General strategies for the chiral resolution of racemic methyl α-bromophenylacetate.

Analytical Methods for Enantiomeric Purity Determination

The assessment of enantiomeric excess (ee) is crucial to ensure the quality and efficacy of the chiral product.

  • Chiral High-Performance Liquid Chromatography (HPLC) : This is the gold standard for determining enantiomeric purity. Analytical scale chiral columns, often packed with polysaccharide-based CSPs, can achieve baseline separation of the enantiomers, allowing for accurate quantification of each[9][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents : In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can often be distinguished by their different chemical shifts in the ¹H or ¹³C NMR spectra.

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of several pharmaceuticals. Its bifunctional nature, possessing both an electrophilic center at the bromine-bearing carbon and an ester group, allows for a variety of synthetic transformations.

A prominent example of its application is in the synthesis of the antiplatelet drug, (S)-clopidogrel (Plavix®)[11][12][13]. In the synthesis of clopidogrel, the (S)-enantiomer of a related α-bromo (2-chloro)phenylacetic acid methyl ester is a key intermediate. This intermediate undergoes a nucleophilic substitution reaction with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine to form the final clopidogrel molecule[11][14]. The stereochemistry at the α-carbon is crucial for the drug's therapeutic activity, with the (S)-enantiomer being the active form[13].

G s_bromo_ester (S)-α-Bromo-(2-chloro)phenyl- acetic acid methyl ester clopidogrel (S)-Clopidogrel s_bromo_ester->clopidogrel Nucleophilic Substitution thienopyridine 4,5,6,7-Tetrahydrothieno- [3,2-c]pyridine thienopyridine->clopidogrel

Figure 2: Simplified reaction scheme for the synthesis of (S)-clopidogrel.

Beyond clopidogrel, this chiral synthon and its analogs are utilized in the preparation of other biologically active molecules, including selective serotonin reuptake inhibitors (SSRIs)[4]. It also finds application as an initiator in atom transfer radical polymerization (ATRP).

Experimental Protocols

Protocol for Racemic Synthesis: Bromination of Methyl Phenylacetate

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped chemical laboratory with appropriate safety precautions.

Materials:

  • Methyl phenylacetate

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl phenylacetate in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude racemic methyl α-bromophenylacetate.

  • The crude product can be purified by vacuum distillation.

Protocol for Chiral HPLC Analysis

Disclaimer: This is a general protocol and may require optimization based on the specific instrument and column used.

Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like CHIRALPAK® or CHIRALCEL®)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally. Degas the mobile phase before use.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the racemic methyl α-bromophenylacetate in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis: The two enantiomers should elute at different retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Safety Information

Methyl α-bromophenylacetate is a corrosive and lachrymatory compound. It can cause severe skin burns and eye damage[5]. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and emergency procedures.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis, with significant applications in the pharmaceutical industry. A thorough understanding of its synthesis, chiral resolution, and analytical characterization is essential for its effective use in the development of enantiomerically pure drugs. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important chiral intermediate.

References

  • QuickCompany. An Improved Process For Preparation Of (+) S Clopidogrel Bisulphate. [Link]

  • Patsnap Eureka. Method for preparing clopidogrel intermediate alpha-bromo (2-chloro) methyl phenylacetate by recycling aqueous solution method. [Link]

  • PubMed. Developments in the Synthesis of the Antiplatelet and Antithrombotic Drug (S)-clopidogrel. [Link]

  • Google Patents.
  • Google Patents.
  • PubChem. Benzeneacetic acid, alpha-bromo-, methyl ester. [Link]

  • Der Pharma Chemica. An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. [Link]

  • Google P
  • The Pherobase. The Pherobase NMR: Methyl 2-phenylacetate. [Link]

  • PubChem. (R)-Methyl 2-bromo-2-phenylacetate. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • PubChem. (2S)-2-bromo-2-phenylacetic acid. [Link]

  • NIST WebBook. Benzeneacetic acid, α-bromo-, methyl ester. [Link]

Sources

Chiral Bromophenylacetic Acid Derivatives: A Technical Guide to Enantioselective Synthesis, Resolution, and Kinetic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral bromophenylacetic acid derivatives, particularly ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-bromophenylacetic acid and its structural analogs, are foundational chiral synthons in modern organic and medicinal chemistry. Due to the highly reactive 

-carbon stereocenter, these compounds are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), complex peptidomimetics, and advanced agrochemicals[1].

However, working with these derivatives presents a unique set of challenges. Traditional racemic resolution often results in a maximum 50% yield, and the inherent electrophilicity of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-carbon makes these compounds highly susceptible to solvolytic degradation in standard analytical buffers. This whitepaper provides an in-depth, field-proven analysis of enantioselective synthesis, advanced chiral resolution techniques, and the critical kinetic stability parameters required to maintain scientific integrity during experimental workflows.

The Mechanistic Role of Bromophenylacetic Acids in Synthesis

The utility of methyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-bromophenylacetic acid and 2-(4-bromophenyl)acetic acid lies in their ability to act as versatile chiral building blocks[1]. The proximity of the electron-withdrawing bromo and carboxylate groups to the chiral center significantly enhances the reactivity of the molecule.

Through stereoselective nucleophilic substitution, researchers can introduce defined stereochemistry into target molecules. This is a critical mechanism for developing biologically active compounds where enantiomeric purity dictates pharmacological efficacy and safety.

Overcoming the Racemic Bottleneck: Asymmetric Synthesis vs. Resolution

Historically, obtaining enantiomerically pure bromophenylacetic acid relied on separating racemic mixtures, inherently limiting the theoretical yield to 50%. Modern methodologies have evolved to bypass this limitation:

  • Asymmetric Alkylation: A state-of-the-art approach involves the direct enantioselective alkylation of arylacetic acid precursors. By utilizing a chiral lithium amide as a non-covalent stereodirecting agent, researchers can achieve enantioselective functionalization at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -position in a single step, circumventing the need for multi-step chiral auxiliary attachment and cleavage.
    
  • Crystallization-Induced Dynamic Resolution (CIDR): When starting from a racemate, coordination-mediated resolution offers a powerful alternative. By reacting racemic

    
    -halo carboxylic acids with Copper(II) acetate and optically pure O,O′-dibenzoyltartaric acid (D-DBTA), a binuclear diastereomeric complex precipitates. The causality behind its success—yielding >50% of the desired enantiomer—is the spontaneous racemization of the unreacted enantiomer in the acetonitrile mother liquor, continuously driving the equilibrium toward the precipitated complex[2].
    

The Stability Paradox: Solvolysis and Kinetic Degradation

A critical failure point in analytical workflows involving ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-bromophenylacetic acid (BPAA) is the assumption of stability in polar protic solvents. Field data provides strong evidence of rapid degradation in aqueous methanol, rendering it an inappropriate model analyte for chiral separations unless strict environmental controls are applied.

Because the


-carbon is highly electrophilic, it undergoes rapid nucleophilic substitution. In a 50% aqueous methanol solution, BPAA degrades via first-order kinetics into 

-hydroxyphenylacetic acid (mandelic acid) and

-methoxyphenylacetic acid.
Quantitative Degradation Kinetics

The following table summarizes the solvolytic degradation parameters of BPAA, highlighting the necessity of utilizing aprotic solvents during sample preparation.

Solvent SystemBuffer EnvironmentNucleophilePrimary Degradation ProductRate Constant (

)
50% aq. Methanol60 mM Formate (pH 3.0)


-Hydroxyphenylacetic acid

50% aq. Methanol60 mM Formate (pH 3.0)


-Methoxyphenylacetic acid

Data derived from capillary electrophoresis (CE-UV/MS) stability studies[3].

Solvolysis BPAA α-Bromophenylacetic Acid (Electrophilic α-Carbon) H2O H2O (Nucleophile) BPAA->H2O Aqueous Solvolysis MeOH Methanol (Nucleophile) BPAA->MeOH Methanolic Solvolysis Mandelic α-Hydroxyphenylacetic Acid (Mandelic Acid) H2O->Mandelic k = 1.52 × 10⁻⁴ s⁻¹ Methoxy α-Methoxyphenylacetic Acid MeOH->Methoxy k = 7.89 × 10⁻⁵ s⁻¹

Fig 1: Solvolytic degradation pathways of α-bromophenylacetic acid in aqueous methanol.

Analytical Resolution via Micellar Electrokinetic Chromatography (MEKC)

For precise enantiomeric quantification, MEKC utilizing Chiral Ionic Liquids (CILs) as pseudostationary phases represents the gold standard. Amino acid-derived CILs, such as undecenoxycarbonyl-L-pyrrolidinol bromide (L-UCPB), provide exceptional chiral recognition[4].

The Causality of Separation: The enantioseparation is driven by profound electrostatic interactions. At pH 7.50, the acidic analyte (BPAA) is negatively charged and interacts strongly with the cationic headgroup of the chiral micelle. The rigidity of the chiral selector and the proximity of the bromo group to the chiral center ensure maximum transient diastereomeric complexation, achieving baseline resolution[4].

Chiral Resolution Strategies Summary
TechniqueChiral Selector / ReagentAnalyteMechanism of ResolutionKey Outcome
MEKC L-UCPB / L-UCLB (Chiral Ionic Liquids)(

)-

-Bromophenylacetic acid
Electrostatic & H-bonding interactionsBaseline enantioseparation at 25 mM surfactant, pH 7.50
CIDR Cu(II) Acetate + D-DBTA(

)-

-bromo-2-chlorophenylacetic acid
Diastereomeric complexation>50% yield of (R)-enantiomer due to spontaneous racemization

Validated Experimental Protocols

Protocol A: Copper(II)-Mediated Crystallization-Induced Dynamic Resolution (CIDR)

This protocol details the dynamic resolution of racemic


-halo carboxylic acids, leveraging spontaneous solution-phase racemization to exceed classical yield limits[2].
  • Reagent Preparation: Dissolve 1.0 equivalent of racemic

    
    -bromo-2-chlorophenylacetic acid and 0.5 equivalents of optically pure O,O′-dibenzoyltartaric acid (D-DBTA) in anhydrous acetonitrile.
    
  • Complexation: Add 0.5 equivalents of Copper(II) acetate monohydrate to the solution. Stir the mixture continuously at ambient temperature (20-25°C).

  • Selective Crystallization: Allow the solution to stand until the binuclear Cu(II) complex containing the D-DBTA dianion and the specific enantiomer precipitates. Mechanistic Note: The unreacted enantiomer remains in the mother liquor and undergoes spontaneous racemization, continuously replenishing the depleted enantiomer.

  • Isolation: Isolate the precipitated diastereomeric complex via vacuum filtration. Wash with cold anhydrous acetonitrile.

  • Acidic Cleavage: Suspend the isolated complex in a biphasic mixture of ethyl acetate and 1M HCl to decompose the coordination complex.

  • Recovery: Separate the organic layer, dry over anhydrous

    
    , and concentrate under reduced pressure to yield the highly enantioenriched (R)-acid.
    

CIDR Racemate Racemic α-Halo Acid Reagents Cu(II) Acetate + D-DBTA (Acetonitrile) Racemate->Reagents Complex Binuclear Cu(II) Complex (Precipitate) Reagents->Complex Selective Crystallization Solution Unreacted Enantiomer (Spontaneous Racemization) Reagents->Solution Mother Liquor Cleavage Acidic Decomposition Complex->Cleavage Filtration Solution->Reagents Dynamic Resolution Product (R)-Enantiomer (>50% Yield) Cleavage->Product Extraction

Fig 2: Copper(II)-mediated Crystallization-Induced Dynamic Resolution (CIDR) workflow.

Protocol B: MEKC Chiral Separation of -Bromophenylacetic Acid

This protocol establishes a self-validating analytical system for enantiomeric purity determination[3][4].

  • Buffer Formulation: Prepare a phosphate buffer adjusted to pH 7.50.

  • Pseudostationary Phase Integration: Dissolve the synthesized chiral ionic liquid (L-UCPB) into the running buffer to achieve a final surfactant concentration of 25 mM.

  • Capillary Conditioning: Utilize a 50

    
    m i.d. poly(vinyl alcohol)-coated fused silica capillary (30 cm total length). Flush sequentially with 0.1 M NaOH (2 min), ultra-pure water (2 min), and the running buffer (5 min).
    
  • Sample Preparation (Critical Step): Dissolve the racemic analyte in an aprotic solvent (e.g., anhydrous DMSO) to prevent the nucleophilic solvolysis described in Section 3. If an aqueous buffer must be used, inject immediately upon preparation.

  • Injection & Separation: Inject the sample hydrodynamically (50 mbar for 5 seconds). Apply a separation voltage of -30 kV while maintaining the capillary cassette at 25°C.

  • Detection: Monitor the enantioseparation via UV detection at 200 nm.

References

  • Methyl-alpha-bromophenylacetic acid - Benchchem: Enantioselective Synthesis Approaches. Benchchem.
  • 2-(4-Bromophenyl)acetic acid. Chem-Impex.
  • Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separ
  • Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chrom
  • Copper(ii)-mediated resolution of α-halo carboxylic acids with chiral O,O′-dibenzoyltartaric acid: spontaneous racemization and crystallization-induced dynamic resolution. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Safety, handling, and storage of (S)-Bromophenylacetic acid methyl ester

Technical Whitepaper: Operational Handling of (S)- -Bromophenylacetic Acid Methyl Ester

Executive Summary & Chemical Identity[1]

(S)-


Unlike its racemic counterpart, the (S)-enantiomer represents a significant investment in stereochemical purity. Its handling requires a dual-strategy approach: containment of lachrymatory hazards (safety) and prevention of racemization (quality).

Chemical Data Table
PropertySpecification
IUPAC Name Methyl (2S)-bromo(phenyl)acetate
CAS Number Generic: 3042-81-7 (Racemic); (S)-Specific: 113896-88-1 (varies by catalog)
Molecular Formula

Molecular Weight 229.07 g/mol
Physical State Clear to pale yellow liquid
Boiling Point ~113 °C at 3 mmHg (Decomposes/Racemizes at high heat)
Chirality (S)-Enantiomer (Susceptible to rapid racemization)

Critical Hazard Profile: The Lachrymator Threat

This compound is not merely an irritant; it is a potent lachrymator and alkylating agent . It functions similarly to riot-control agents (e.g., phenacyl chloride) by alkylating TRPA1 ion channels in sensory nerves.

GHS Classification & Signal Word: DANGER
Hazard ClassCategoryStatement
Skin Corrosion 1BH314: Causes severe skin burns and eye damage.[1]
Eye Damage 1H318: Causes serious eye damage.[2]
Acute Toxicity 4 (Oral)H302: Harmful if swallowed.
Specific Hazard Lachrymator Extremely irritating to eyes and mucous membranes even at low ppm.
The "Invisible" Contamination Risk

Lachrymators have high vapor pressure relative to their sensory threshold. A single drop left on a balance or outside a fume hood can render a 500 sq. ft. laboratory uninhabitable for hours.

  • Protocol: All weighing and transfer must occur inside a certified chemical fume hood.

  • Decontamination: Surfaces must be treated with a neutralizing solution (see Section 5), not just wiped with acetone (which spreads the lachrymator).

Stability Physics: The Racemization Vector

The primary technical challenge with (S)-


Mechanism of Degradation

Racemization occurs via enolization . Even trace amounts of base (from dirty glassware) or moisture (hydrolysis leading to acid catalysis) can trigger the formation of a planar enol intermediate, destroying the chiral center.

RacemizationPathwayS_Iso(S)-Enantiomer(Active Synthon)EnolPlanar Enol/Enolate(Achiral Intermediate)S_Iso->Enol Base/Heat(-H+)HydrolysisHydrolysis Product(Mandelic Acid deriv.)S_Iso->Hydrolysis H2O(Moisture)Enol->S_Iso ProtonationR_Iso(R)-Enantiomer(Impurity)Enol->R_Iso Protonation(Scrambling)

Figure 1: The racemization pathway. Note that once the planar enol forms, re-protonation occurs statistically, leading to a racemic mixture (loss of value).

Storage Standards

To prevent the pathway above, strictly adhere to these conditions:

  • Temperature: Store at 2°C to 8°C (Refrigerated). Lower temperatures reduce the kinetic energy available for proton abstraction.

  • Atmosphere: Store under Argon or Nitrogen . Moisture creates HBr via hydrolysis, which autocatalyzes further degradation.

  • Container: Amber glass with a Teflon-lined cap. Avoid metal containers (corrosion risk).[1]

Operational Handling Protocols

Engineering Controls & PPE
  • Ventilation: Fume hood operating at face velocity >100 fpm.

  • Glove Selection:

    • Primary: Nitrile (Double gloved).

    • Critical: If handling >50mL, use Silver Shield/4H laminate gloves under nitrile. Brominated esters can permeate standard nitrile in <15 minutes.

  • Respiratory: If work outside a hood is unavoidable (e.g., spill cleanup), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.

Safe Transfer Protocol (The "Cannula Method")

Avoid pouring. Pouring creates aerosols.

  • Setup: Secure the source bottle and receiving flask (dried,

    
     flushed) in the hood.
    
  • Transfer: Use a chemically resistant syringe (glass/stainless steel) or a PTFE cannula for larger volumes.

  • Pressure Equalization: Insert a bleed needle connected to an inert gas line into the source bottle to prevent vacuum lock.

  • Execution: Draw the liquid slowly. Do not bubble gas through the liquid (aerosol generation).

  • Quenching: Immediately draw a neutralizing solution (10% aqueous sodium carbonate) into the contaminated syringe before removing it from the hood.

Emergency Response & Decontamination

In the event of a spill or exposure, speed and specific chemistry are required.

Spill Neutralization Workflow

Do not simply wipe up. You must chemically destroy the lachrymator.

SpillResponseStartSpill DetectedEvacuateEvacuate Area(Vapors are lachrymatory)Start->EvacuatePPEDon PPE(Full Face Resp + Silver Shield)Evacuate->PPEAbsorbCover with Vermiculite/SandPPE->AbsorbNeutralizeApply Neutralizer(10% Na2CO3 or 5% NH4OH)Absorb->NeutralizeWaitWait 15-30 Mins(Allow hydrolysis)Neutralize->WaitDisposalCollect as HazardousChemical WasteWait->Disposal

Figure 2: Emergency response workflow for lachrymatory spills.

First Aid
  • Eye Contact: Flush with water for 15 minutes minimum . Force eyelids open. Do not use neutralizing agents in the eye. Seek immediate ophthalmological support.

  • Skin Contact: Wash with soap and water.[3] Do not use ethanol ; it increases skin permeability and absorption of the halo-ester.

References

  • National Center for Biotechnology Information. (2023).[4] PubChem Compound Summary for CID 76366, Methyl alpha-bromophenylacetate. Retrieved October 26, 2023, from [Link]

  • Gomes, R. da S., & Corey, E. J. (2019).[5] A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones. Journal of the American Chemical Society, 141(51), 20058–20061. (Discusses racemization mechanisms of alpha-bromo carbonyls). [Link]

Spectroscopic data (NMR, IR, Mass Spec) for (S)-Bromophenylacetic acid methyl ester

Comprehensive Spectroscopic Profiling of Methyl (S)- -Bromophenylacetate[1]

Executive Summary

Methyl (S)-2-bromo-2-phenylacetate (CAS: 3042-81-7 for racemic; specific enantiomer often custom-synthesized) is an

12

This guide provides a multi-modal spectroscopic analysis (NMR, IR, MS) designed to validate both chemical structure and stereochemical integrity.[2] The protocols below are structured to serve as a self-validating quality control system.

Structural & Physical Overview

  • IUPAC Name: Methyl (S)-2-bromo-2-phenylacetate[1]

  • Molecular Formula:

    
    [1][3][4][5][6]
    
  • Molecular Weight: 229.07 g/mol [1][3][4][5][7][8]

  • Physical State: Clear, colorless to pale yellow liquid.[2][5]

  • Chirality: The

    
    -carbon is the stereocenter.[2] The (S)-enantiomer is typically dextrorotatory (
    
    
    ) in common organic solvents, derived via inversion from (R)-(-)-Methyl mandelate.[1]

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of the halogen presence through isotopic abundance analysis.[2]

Ionization & Isotopic Pattern[2]
  • Method: EI (Electron Impact, 70 eV) or ESI+ (if amenable).[2]

  • Molecular Ion (

    
    ):  The spectrum will exhibit two molecular ion peaks of nearly equal intensity at m/z 228  and m/z 230 .[2]
    
    • Causality: Natural bromine exists as

      
       (50.69%) and 
      
      
      (49.31%).[1][2] This 1:1 "twin peak" signature is diagnostic for mono-brominated compounds.[1]
Fragmentation Pathway

The fragmentation follows a logical cleavage of the labile ester and benzylic bonds.[2]

  • Base Peak: Often observed at m/z 169/171 (

    
    ) or m/z 149  (
    
    
    ).[1]
  • Tropylium Ion: A significant peak at m/z 91 (

    
    ) arises from the loss of the ester group and the bromine atom, followed by ring expansion of the benzyl cation.[2]
    
MS Fragmentation Diagram

MS_FragmentationM_IonMolecular Ion [M]+m/z 228 / 230 (1:1)Frag_1Fragment A[Ph-CH-Br]+m/z 169 / 171M_Ion->Frag_1- COOCH3 (59)Frag_2Fragment B[Ph-CH-COOMe]+m/z 149M_Ion->Frag_2- Br (79/81)Frag_3Tropylium Ion[C7H7]+m/z 91Frag_1->Frag_3- BrFrag_2->Frag_3- COOCH3

Caption: Fragmentation pathway showing the diagnostic loss of the methoxycarbonyl group and bromine atom.[1]

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional group integrity, specifically the ester carbonyl and the C-Br bond.[1]

Key Absorption Bands
Functional GroupWavenumber (

)
IntensityAssignment Logic
C=O[1][9] Stretch 1740 – 1755 StrongCharacteristic of

-halo esters.[1] The electronegative Br atom on the

-carbon shifts the carbonyl stretch to a higher frequency compared to simple alkyl esters (~1735).[2]
C-O Stretch 1150 – 1300 StrongC-O-C asymmetric stretching of the methyl ester.[2]
C-H Arom 3030 – 3060 Weak/Med

C-H stretching of the phenyl ring.[2]
C-Br Stretch 600 – 700 MediumOften obscured in the fingerprint region, but a distinct band near 690

is diagnostic.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural elucidation.[2] The data below assumes

210
H NMR Data (300/400 MHz, )
  • 
     7.30 – 7.55 ppm (Multiplet, 5H):  Phenyl aromatic protons.[2] The ortho protons may appear slightly downfield due to the inductive effect of the 
    
    
    -bromo group.[1]
  • 
     5.35 ppm (Singlet, 1H):  The benzylic methine proton (
    
    
    ).[1] This signal is a sharp singlet because there are no vicinal protons to split it.[2] Its chemical shift is significantly deshielded by both the phenyl ring and the bromine atom.
  • 
     3.78 ppm (Singlet, 3H):  The methyl ester protons (
    
    
    ).[1][2]
C NMR Data (75/100 MHz, )
Carbon TypeChemical Shift (

, ppm)
Assignment
Carbonyl (C=O) 169.2 Ester carbonyl carbon.[1]
Ipso Aromatic 135.5 Quaternary aromatic carbon attached to the chiral center.[2]
Aromatic CH 128.8, 128.6, 128.2 Ortho, meta, and para carbons.[2]
Methine (

-C)
46.5 The chiral center (

).[1] Upfield of O-alkyl but downfield of alkyl chains.[1]
Methyl (

)
53.4 Methoxy carbon.[2]

Stereochemical Verification (The "S" Factor)

Validating the (S)-enantiomer requires chiral specific techniques, as standard NMR/MS cannot distinguish enantiomers without chiral shift reagents.[2]

Optical Rotation (Polarimetry)[2][12]
  • Parameter: Specific Rotation

    
    
    
  • Typical Value:

    
     to 
    
    
    (
    
    
    , Acetone or
    
    
    ).[2]
  • Note: The sign of rotation is solvent-dependent.[1][2] The (S)-enantiomer is generally dextrorotatory (+) in acetone.[1][2] Always compare against a certified reference standard or literature value for the specific solvent used.[2]

Chiral HPLC Protocol

To determine Enantiomeric Excess (ee%), a chiral stationary phase is required.[2]

  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).[2]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm.[2]

  • Expectation: The (S)-enantiomer and (R)-enantiomer will have distinct retention times.[1] Integration of area under the curves provides the ee%.[2]

Experimental Protocols

Protocol A: Preparation for NMR Analysis
  • Sampling: Dispense 10-15 mg of the liquid ester into a clean vial.

  • Solvation: Dissolve in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% TMS as an internal standard.
    
  • Filtration: If the sample appears cloudy, filter through a cotton plug into the NMR tube to prevent line broadening.[2]

  • Acquisition:

    • 1H: 16 scans, 1 second relaxation delay.

    • 13C: 256-1024 scans (depending on concentration), proton-decoupled.

Protocol B: Determination of Enantiomeric Purity (Chiral HPLC)
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Hexane/IPA (mobile phase).

  • Blank Run: Inject mobile phase to ensure baseline stability.

  • Racemic Standard: Inject a racemic mixture (purchased or synthesized by mixing R/S) to establish separation conditions and retention times.

  • Sample Injection: Inject the (S)-sample.

  • Calculation:

    
    .[1][2]
    
Analytical Workflow Diagram

WorkflowSampleCrude/Pure SampleNMR1H NMR (CDCl3)Confirm StructureSample->NMRPolarimetryPolarimetryCheck Sign (+/-)NMR->PolarimetryStructure OKHPLCChiral HPLCDetermine ee%Polarimetry->HPLCSign CorrectReleaseBatch Release(>98% ee)HPLC->Releaseee > 98%

Caption: Step-by-step analytical workflow for validating Methyl (S)-2-bromo-2-phenylacetate.

References

  • Sigma-Aldrich.Methyl

    
    -bromophenylacetate Product Specification & Safety Data Sheet. Retrieved from .[1][2]
    
  • Castellano, A. et al. (1986).[2] "Synthesis and absolute configuration of alpha-bromophenylacetic acid derivatives." Tetrahedron, 42(8), 2275-2283.[1][2] .[1]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl bromo(phenyl)acetate. NIST Chemistry WebBook.[2][10] Retrieved from .[2][8]

  • PubChem. Methyl alpha-bromophenylacetate Compound Summary. National Library of Medicine.[2] Retrieved from .[2]

Potential biological activity of enantiopure bromophenylacetic esters

Enantiopure -Bromophenylacetic Esters: Chemo-Enzymatic Synthesis and Pharmacological Utility

Executive Summary

chiral synthons

Because biological systems are homochiral, the pharmacological activity of these derivatives is strictly governed by stereochemistry. The (S)-enantiomer often exhibits distinct pharmacodynamics compared to the (R)-form. This guide details the biocatalytic kinetic resolution of these esters—the industry standard for achieving high enantiomeric excess (

The Chiral Imperative: Why Enantiopurity Matters

In the context of


Pharmacological Divergence
  • Thienopyridines (Clopidogrel): The synthesis of Clopidogrel (Plavix) relies on the chirality of the 2-chlorophenylglycine derivative. Using an enantiopure

    
    -bromo precursor ensures the production of the active (S)-enantiomer (anti-thrombotic), whereas the (R)-enantiomer lacks efficacy and burdens the metabolic system.
    
  • 
    -Lactams:  When used to synthesize semi-synthetic penicillins via Reformatsky-type reactions or imine additions, the stereochemistry of the bromo-ester determines the cis/trans geometry of the resulting lactam ring, directly impacting antibiotic potency.
    

Biocatalytic Synthesis Protocol

Traditional chemical asymmetric synthesis requires expensive chiral auxiliaries and toxic transition metals. Enzymatic Kinetic Resolution (EKR) using lipases is the superior method for scalability, cost-efficiency, and environmental sustainability (Green Chemistry).

Protocol: Lipase-Mediated Resolution of Ethyl -Bromophenylacetate

Objective: Isolate enantiopure (R)-ethyl

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Substrate: Racemic Ethyl

    
    -bromophenylacetate (98% purity).
    
  • Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[7][8]

  • Solvent System: Biphasic system (Toluene / 0.1 M Phosphate Buffer pH 7.0) or Water-saturated Diisopropyl ether (DIPE).

  • Quenching Agent: Acetone or Ethanol.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of racemic ethyl

    
    -bromophenylacetate in 20 mL of Toluene.
    
  • Emulsification: Add 20 mL of 0.1 M Phosphate Buffer (pH 7.0). Vigorous stirring is required to create a stable emulsion for interfacial catalysis.

  • Initiation: Add 50 mg of immobilized CAL-B. Incubate at 30°C with orbital shaking (200 rpm).

    • Expert Insight: Do not exceed 40°C. While lipases are thermostable, the

      
      -bromo ester is prone to spontaneous (racemic) hydrolysis at higher temperatures, which erodes 
      
      
      .
  • Monitoring: Monitor the reaction via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

    • Target: Stop reaction when conversion reaches ~50%.

  • Workup (Separation):

    • Filter off the immobilized enzyme (can be recycled).

    • Separate the organic layer (containing the unreacted (R)-Ester ) from the aqueous layer (containing the hydrolyzed (S)-Acid ).

    • Wash the organic layer with saturated

      
       to remove traces of acid.
      
    • Dry over

      
       and concentrate in vacuo.
      
Validation Criteria
ParameterAcceptance CriteriaMethod
Enantiomeric Excess (

)
> 98% (R)-EsterChiral HPLC
Conversion (

)
48 - 52%GC-FID or HPLC
Selectivity Factor (

)
> 100Calculated:

Biological Activity Spectrum

While primarily intermediates,

A. Intrinsic Antimicrobial Activity

These esters act as soft electrophiles . The

  • Mechanism:

    
     alkylation of essential bacterial proteins.
    
  • Target: Effective against Gram-positive bacteria (e.g., S. aureus) and certain fungi.

  • Limitation: High non-specific toxicity prevents systemic use as a monotherapy; however, they serve as excellent leads for topical antifungals.

B. Pharmacological Synthons (The "Prodrug" Potential)

The ester group serves as a lipophilic mask, allowing the molecule to penetrate cell membranes before being hydrolyzed to the active acid form or reacting with a target.

1. Pathway to Thienopyridines (Anti-platelet)

The most commercially significant application. The (R)-2-bromo-2-(2-chlorophenyl)acetate is the precursor to Clopidogrel.

  • Activity: Irreversible antagonism of the P2Y12 ADP receptor on platelet membranes.

  • Causality: The stereocenter established in the bromo-ester step is maintained throughout the synthesis. Inversion of configuration typically occurs during the nucleophilic substitution with the thienopyridine scaffold.

2. Anticholinergic Agents

Derivatives like Mepenzolate bromide utilize the bulky phenyl-bromo-acetate scaffold to bind to muscarinic acetylcholine receptors.

  • SAR: The phenyl ring provides hydrophobic interaction with the receptor pocket, while the ester linkage positions the cationic headgroup (added in subsequent steps).

Visualizing the Science

Diagram 1: Biocatalytic Kinetic Resolution Workflow

This workflow illustrates the separation of the racemic mixture into high-value chiral blocks.

KineticResolutionRacemicRacemic Ethylalpha-bromophenylacetateTransitionEnzyme-SubstrateComplexRacemic->TransitionBindingCALBBiocatalyst(CAL-B Lipase)CALB->TransitionCatalysisREster(R)-Ester(Unreacted)Transition->REsterNo Reaction(Steric Mismatch)SAcid(S)-Acid(Hydrolyzed)Transition->SAcidHydrolysis(Fast)EthanolEthanol(Byproduct)Transition->EthanolRelease

Figure 1: Lipase-mediated kinetic resolution separates the racemic substrate into the (R)-ester and (S)-acid based on steric fit within the enzyme active site.

Diagram 2: Synthetic Utility & Mechanism

Tracing the path from the bromo-ester intermediate to bioactive pharmaceutical classes.

SyntheticUtilityBromoEsterEnantiopurealpha-Bromo EsterPath1Nucleophilic Substitution(with Amines/Imines)BromoEster->Path1SN2 MechanismPath2Reformatsky Reaction(Zn-mediated)BromoEster->Path2Enolate FormationClopidogrelThienopyridines(Clopidogrel/Plavix)Path1->Clopidogrel+ Thienopyridine coreAnticholAnticholinergics(Mepenzolate)Path1->Antichol+ Tertiary aminesBetaLactamBeta-Lactams(Antibiotics)Path2->BetaLactam+ Imines

Figure 2: The


Safety & Stability (ADMET Considerations)

When handling these compounds for research or production, specific stability profiles must be acknowledged:

  • Lachrymator Potential: Like many

    
    -halo esters (e.g., ethyl bromoacetate), bromophenylacetic esters are potent lachrymators (tear-inducing).
    
    • Protocol: All handling must occur in a fume hood.

  • Hydrolytic Instability: The electron-withdrawing effect of the bromine atom makes the ester bond more labile than in unsubstituted phenylacetates.

    • Storage: Store under inert gas (

      
       or Ar) at 4°C to prevent spontaneous hydrolysis to the corrosive acid.
      
  • Metabolic Fate: If ingested, the ester is rapidly hydrolyzed by plasma esterases. The resulting

    
    -bromophenylacetic acid is potentially hepatotoxic due to glutathione depletion (via alkylation).
    

References

  • Gotor, V., et al. (2000).

    
    -bromo esters. Journal of Organic Chemistry. 
    
  • Sanofi-Synthelabo. (1991).

    
    -bromo-phenylacetic acids and intermediates for Clopidogrel. US Patent 5,036,156. 
    
  • Sigma-Aldrich. (2023). Ethyl

    
    -bromophenylacetate Product Specification & Safety Data Sheet. 
    
  • Schultz, T.W., et al. (2001). Structure-activity relationships for aquatic toxicity to Tetrahymena: halogen-substituted aliphatic esters. Bulletin of Environmental Contamination and Toxicology.

  • CymitQuimica. (2023). Chemical properties and reactivity of Ethyl 2-bromophenylacetate.

Discovery and background of asymmetric synthesis of phenylacetic acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric synthesis of


-substituted phenylacetic acids (PAAs) represents a cornerstone of modern pharmaceutical chemistry. As the pharmacophore for the 2-arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs)—including Naproxen, Ibuprofen, and Flurbiprofen—the demand for high enantiopurity is driven by distinct pharmacodynamics. The 

-enantiomer typically inhibits cyclooxygenase (COX) activity, while the

-enantiomer is often inactive or contributes to gastrointestinal toxicity via lipid inversion.

This guide moves beyond classical resolution, dissecting the three dominant catalytic methodologies: Asymmetric Hydrogenation , Hydrocarboxylation , and C-H Activation . We analyze the mechanistic causality, ligand design, and protocol validation for each, providing a roadmap for high-value chiral acid synthesis.

The Pharmacological Imperative: The "Chiral Switch"

In the context of PAAs, chirality is not merely a structural feature; it is a determinant of efficacy.[1]

  • (S)-Naproxen: 28-fold more potent than its (

    
    ) counterpart.
    
  • Metabolic Inversion: In vivo, the (

    
    )-enantiomer of ibuprofen undergoes unidirectional inversion to the (
    
    
    
    )-form via an acyl-CoA thioester intermediate. However, this process is variable among patients, making the administration of pure (
    
    
    )-enantiomers ("chiral switching") the regulatory gold standard to reduce metabolic load and side effects.

Asymmetric Hydrogenation: The Industrial Standard

The most mature technology for generating chiral PAAs is the asymmetric hydrogenation of


-arylacrylic acids. This method, pioneered by Ryoji Noyori, utilizes Ruthenium(II)-BINAP complexes to achieve dynamic kinetic resolution (DKR) or direct stereoselective hydrogenation.
Mechanistic Causality

The success of this reaction hinges on the interaction between the substrate's carboxylate group and the ruthenium center. Unlike simple olefin hydrogenation, the carboxylate moiety coordinates to the Ru(II) center, creating a rigid chelate that restricts the conformational freedom of the substrate.

Key Factors:

  • Ligand Bite Angle: The BINAP ligand induces a

    
    -symmetric chiral environment.
    
  • Pressure Sensitivity: Higher

    
     pressures often favor the formation of the active hydride species but can alter the rate-determining step.
    
  • Solvent Effects: Methanol is critical; it facilitates the ionization of the Ru-carboxylate complex, opening a coordination site for dihydrogen.

Visualization: Ru-BINAP Catalytic Cycle

The following diagram illustrates the catalytic cycle for the hydrogenation of an


-arylacrylic acid.

NoyoriHydrogenation Start Ru(OAc)2(BINAP) Pre-catalyst Active Ru(BINAP)(Solvent)2++ Active Species Start->Active Activation (HCl/MeOH) Coordination Substrate Coordination (Carboxylate Chelation) Active->Coordination + alpha-Arylacrylic Acid OxAdd Oxidative Addition of H2 (Ru-H Species) Coordination->OxAdd + H2 (High Pressure) Migratory Migratory Insertion (Enantio-determining Step) OxAdd->Migratory Hydride Transfer Elimination Reductive Elimination Release of (S)-Product Migratory->Elimination C-H Bond Formation Elimination->Active Regeneration

Caption: Catalytic cycle of Ru-BINAP asymmetric hydrogenation. The carboxylate coordination directs the face-selective hydride transfer.

Validated Protocol: Synthesis of (S)-Naproxen

Reference: Adapted from Noyori, R. et al. [1]

Reagents:

  • Substrate: 2-(6-methoxy-2-naphthyl)propenoic acid.

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl.

  • Solvent: Methanol (degassed).

Step-by-Step Workflow:

  • Catalyst Loading: In a glovebox, charge the high-pressure autoclave with the substrate (1.0 equiv) and catalyst (0.05 mol%).

  • Solvation: Add degassed methanol. The concentration should be approx. 0.5 M.

  • Pressurization: Purge the vessel with

    
     three times, then pressurize to 100 atm (approx. 1450 psi).
    
  • Reaction: Stir at 25°C for 12 hours.

  • Workup: Vent

    
    . Concentrate the solvent in vacuo.
    
  • Validation: Analyze ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). Expected ee > 97%.

Asymmetric Hydrocarboxylation: The Carbonylation Route

While hydrogenation fixes a pre-existing skeleton, hydrocarboxylation constructs the carboxylic acid moiety from a styrene precursor using CO and water. This is highly atom-economical.

Mechanism: Palladium-Catalyzed Carbonylation

The challenge here is regioselectivity (branched vs. linear) and enantioselectivity.

  • Regiocontrol: Acidic conditions and bidentate phosphine ligands favor the branched (chiral) isomer over the linear (achiral) isomer.

  • Enantiocontrol: Chiral ligands (e.g., BNPE) coordinated to Palladium stabilize the alkyl-palladium intermediate, directing the CO insertion.

Data Comparison: Hydrogenation vs. Hydrocarboxylation

MetricAsymmetric HydrogenationAsymmetric Hydrocarboxylation
Starting Material

-Arylacrylic Acid (Multi-step prep)
Styrene (Readily available)
Atom Economy High (Add

)
Very High (Add CO +

)
Catalyst Ru or Rh / BINAPPd / Chiral Phosphines
Pressure High (

> 50 atm)
Moderate (CO < 30 atm)
Typical ee 96-99%90-94%

C-H Activation: The Emerging Frontier

The most cutting-edge approach involves the direct functionalization of C-H bonds. Jin-Quan Yu’s laboratory has pioneered the use of Pd(II) catalysis to install functional groups or chirality into phenylacetic acid scaffolds directly.

Mechanistic Causality: Ligand Acceleration

The reaction relies on Concerted Metalation-Deprotonation (CMD) .

  • MPAA Ligands: Mono-N-protected amino acid ligands (e.g., Boc-Ile-OH) are crucial. They serve as a bifunctional internal base, assisting the deprotonation of the C-H bond while simultaneously coordinating to the Pd center to induce chirality.

  • Directing Groups: The carboxylic acid itself acts as a weak directing group.

Visualization: Enantioselective C-H Insertion

The following diagram details the ligand-assisted C-H activation pathway.

CHActivation Substrate Phenylacetic Acid PreComplex Pd(MPAA)-Substrate Complex Substrate->PreComplex Coordination TS CMD Transition State (Ligand Assisted) PreComplex->TS Base (Cs2CO3) Palladacycle Chiral Palladacycle TS->Palladacycle C-H Cleavage Product Functionalized Chiral PAA Palladacycle->Product Coupling Partner (e.g., Boronic Acid)

Caption: Ligand-accelerated C-H activation. The MPAA ligand enables the difficult C-H cleavage via a six-membered transition state.

Protocol: Pd-Catalyzed C-H Arylation

Reference: Adapted from Yu, J.-Q. et al. [2]

Reagents:

  • Substrate: Phenylacetic acid derivative.[2]

  • Catalyst: Pd(OAc)2 (10 mol%).[3]

  • Ligand: Boc-L-Isoleucine (20 mol%).

  • Oxidant: Ag2CO3 (1.0 equiv) or Air (with benzoquinone).

  • Coupling Partner: Aryl boronic ester.

Step-by-Step Workflow:

  • Setup: Combine Pd(OAc)2, Ligand, and Substrate in a sealed tube.

  • Solvent: Add t-Amyl alcohol (promotes high temperature stability).

  • Activation: Heat to 80-100°C. The ligand accelerates the C-H cleavage at the ortho position or the

    
    -position depending on specific conditions.
    
  • Workup: Filter through Celite to remove Ag salts. Acidify to recover the free acid.

Biocatalysis: The Green Alternative

Biocatalytic routes utilize Nitrilases to hydrolyze phenylacetonitriles directly to phenylacetic acids.[4]

  • Mechanism: The enzyme attacks the nitrile carbon with a cysteine nucleophile.

  • Dynamic Kinetic Resolution: At pH > 8, the

    
    -proton of phenylacetonitrile is acidic enough to allow spontaneous racemization. An enantioselective nitrilase will hydrolyze only the (
    
    
    
    )-nitrile to the (
    
    
    )-acid, while the (
    
    
    )-nitrile continuously racemizes to maintain equilibrium. This allows for theoretically 100% yield of the (
    
    
    )-enantiomer.

References

  • Noyori, R., et al. (1987). Asymmetric hydrogenation of unsaturated carboxylic acids catalyzed by BINAP-ruthenium(II) complexes. Journal of the American Chemical Society.[5]

  • Yu, J.-Q., et al. (2018).[2][6] Pd-Catalyzed Remote Meta-C–H Functionalization of Phenylacetic Acids Using a Pyridine Template. Organic Letters.

  • Beller, M., et al. (1997).[7] Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids. Journal of Molecular Catalysis A: Chemical.

  • Gong, L.-Z., et al. (2023).[8] Asymmetric Cascade Carbonylation/Annulation of Benzyl Bromides. The Journal of Organic Chemistry.

  • DeSantis, G., et al. (2002). An enzyme library approach to biocatalysis: development of nitrilases for enantioselective production of carboxylic acid derivatives. Journal of the American Chemical Society.[5]

Sources

Methodological & Application

Protocol for enzymatic resolution of racemic bromophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Enzymatic Kinetic Resolution of Racemic Bromophenylacetic Acid Methyl Ester

Abstract

This guide details the protocol for the enzymatic resolution of racemic methyl


-bromo-phenylacetate  (and structurally related 

-halo/alkyl phenylacetic acid derivatives). Chiral

-bromo acids are critical synthons for the preparation of

-amino acids,

-hydroxy acids, and pharmaceutical intermediates (e.g., NSAIDs). This protocol utilizes Hydrolytic Kinetic Resolution (HKR) catalyzed by lipases (e.g., Candida antarctica Lipase B or Burkholderia cepacia lipase) to achieve high enantiomeric excess (

). The methodology emphasizes process control,

-value determination, and scalable downstream processing.

Introduction & Mechanistic Insight

The Challenge of Chirality

Racemic methyl


-bromo-phenylacetate consists of a 1:1 mixture of (

)- and (

)-enantiomers. Conventional chemical resolution (e.g., diastereomeric salt formation) is often inefficient and atom-uneconomical. Enzymatic resolution offers a mild, highly selective alternative.
Mechanism: Hydrolytic Kinetic Resolution (HKR)

In HKR, a hydrolase enzyme (Lipase) preferentially catalyzes the hydrolysis of one ester enantiomer (e.g., the (


)-ester) into its corresponding carboxylic acid and methanol, while leaving the (

)-ester largely unreacted.
  • Fast Reaction: (

    
    )-Ester + 
    
    
    
    -Acid +
    
    
  • Slow Reaction: (

    
    )-Ester + 
    
    
    
    -Ester (No Reaction)

This difference in reaction rates (


) allows for the physical separation of the enantiomers: the product is an acid  (soluble in mild base), and the unreacted substrate is an ester  (soluble in organic solvents).
Strategic Advantages
  • Self-Validating Separation: The reaction produces chemically distinct species (Acid vs. Ester), simplifying purification to a simple liquid-liquid extraction.

  • Tunability: The enantioselectivity (

    
    -value) can be enhanced by engineering the solvent system (water activity, cosolvent choice).
    

Materials & Equipment

Reagents
  • Substrate: Racemic Methyl

    
    -bromo-phenylacetate (>97% purity).
    
  • Enzymes (Screening Set):

    • Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).[1][2][3]

    • Burkholderia cepacia Lipase (BCL) (Amano PS).[4]

    • Candida rugosa Lipase (CRL).[5][6]

  • Solvents: Methyl tert-butyl ether (MTBE), Toluene, Acetone, Isopropanol (HPLC grade).

  • Buffers: Phosphate buffer (100 mM, pH 7.0 and pH 8.0).

  • Quenching Agent: 1M HCl.

Equipment
  • Thermostatic orbital shaker or reaction block (e.g., Eppendorf ThermoMixer).

  • HPLC with Chiral Column (e.g., Chiralcel OJ-H or AD-H).

  • pH Stat (for scale-up pH control) or autotitrator.

Experimental Protocol

Phase 1: Enzyme Screening (Micro-scale)

Goal: Identify the lipase with the highest enantioselectivity (


-value).
  • Preparation: Prepare a stock solution of racemic substrate (50 mM) in MTBE/Phosphate Buffer (1:4 ratio, biphasic system) or Acetone/Buffer (1:4, monophasic).

  • Incubation: Aliquot 1 mL of reaction mixture into 2 mL HPLC vials. Add 10 mg of immobilized enzyme (CAL-B, BCL, CRL).

  • Reaction: Shake at 30°C, 750 rpm for 24 hours.

  • Sampling: Withdraw 50 µL. Acidify with 10 µL 1M HCl (to stop reaction and protonate the acid). Extract with 200 µL MTBE.

  • Analysis: Analyze the organic phase via Chiral HPLC.

Phase 2: Optimization & Scale-Up Protocol

Selected Enzyme: CAL-B (Example scenario)

Step 1: Reaction Setup

  • Dissolve 1.0 g (approx. 4.3 mmol) of racemic Methyl

    
    -bromo-phenylacetate in 10 mL MTBE  (Cosolvent).
    
  • Add 40 mL Phosphate Buffer (100 mM, pH 7.5).

  • Add 100 mg Novozym 435 (10% w/w relative to substrate).

  • Expert Insight: Use a biphasic system (MTBE/Buffer). The ester resides in the organic phase, protecting it from spontaneous hydrolysis, while the enzyme acts at the interface.

Step 2: Reaction Monitoring

  • Incubate at 30°C with vigorous stirring (magnetic stir bar, 600 rpm).

  • pH Control: As hydrolysis proceeds, acid is produced, lowering pH. Maintain pH 7.5 by adding 0.5M NaOH dropwise (or use a pH-stat for automation).

  • Checkpoint: Monitor conversion (

    
    ) at 1, 4, 8, and 24 hours. Stop when conversion reaches 40-50% .
    
    • Note: Do not exceed 50% conversion if high

      
       of the residual ester is desired.
      

Step 3: Work-up and Purification (The "Self-Validating" Step)

  • Filtration: Filter off the immobilized enzyme (can be washed and reused).

  • Phase Separation: Transfer filtrate to a separatory funnel. Separate layers.

  • Extraction (Acid Removal):

    • Wash the Organic Phase (containing unreacted Ester) with saturated

      
        (3 x 15 mL).
      
    • Mechanism:[3][4][5][7] The (

      
      )-Acid converts to its sodium salt (
      
      
      
      ) and migrates to the aqueous phase. The (
      
      
      )-Ester remains in the organic phase.
  • Isolation:

    • (

      
      )-Ester:  Dry the organic phase over 
      
      
      
      , filter, and evaporate.
    • (

      
      )-Acid:  Acidify the combined aqueous 
      
      
      
      extracts with 2M HCl to pH 2. Extract with MTBE (3 x 20 mL), dry, and evaporate.

Analytical Methods & Calculations

HPLC Conditions:

  • Column: Chiralcel OJ-H (250 x 4.6 mm).[4]

  • Mobile Phase: Hexane : Isopropanol (90 : 10) + 0.1% TFA.[4]

  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 254 nm.

Quantitative Metrics: Calculate the Enantiomeric Ratio (


) to validate the resolution quality.


Where:

  • 
     = Enantiomeric excess of the substrate (ester).
    
  • 
     = Enantiomeric excess of the product (acid).[4][7]
    
  • 
     = Conversion 
    
    
    

Performance Targets:

Parameter Acceptable Range Target

| Conversion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  | 40% - 50% | 49% |
| 

| > 90% | > 98% | |

| > 90% | > 97% | |

-value
| > 20 | > 100 |[4]

Visualization

Figure 1: Hydrolytic Kinetic Resolution Mechanism

Caption: Stereoselective hydrolysis of racemic methyl


-bromo-phenylacetate by Lipase (CAL-B). The (S)-enantiomer is hydrolyzed to the acid, while the (R)-enantiomer remains an ester.

HKR_Mechanism Substrate Racemic Substrate (R/S)-Methyl Ester Enzyme Lipase (CAL-B) Hydrolysis Substrate->Enzyme Aqueous Buffer + MTBE Product_Acid (S)-Acid Product (Water Soluble as Salt) Enzyme->Product_Acid Fast Reaction (k_fast) Product_Ester (R)-Ester Substrate (Organic Soluble) Enzyme->Product_Ester Slow/No Reaction (k_slow) Separation Partitioning (NaHCO3 Wash) Product_Acid->Separation Product_Ester->Separation Aqueous Phase Aqueous Phase Separation->Aqueous Phase (S)-Carboxylate Organic Phase Organic Phase Separation->Organic Phase (R)-Ester

Figure 2: Optimization Decision Tree

Caption: Workflow for optimizing the enzymatic resolution process based on initial screening results.

Optimization_Tree Start Initial Screening (24 hrs, pH 7, 30°C) Check_E Calculate E-value Start->Check_E High_E E > 50 Excellent Selectivity Check_E->High_E Med_E 10 < E < 50 Moderate Selectivity Check_E->Med_E Low_E E < 10 Poor Selectivity Check_E->Low_E ScaleUp Proceed to Scale-Up (Monitor pH drop) High_E->ScaleUp Opt_Temp Lower Temp to 4°C (Increases E, decreases rate) Med_E->Opt_Temp Opt_Solv Change Cosolvent (Try Toluene or DIPE) Med_E->Opt_Solv Screen_New Screen Different Lipase (CRL, PPL, PLE) Low_E->Screen_New Opt_Temp->Check_E Re-evaluate Opt_Solv->Check_E Re-evaluate

References

  • MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry. Symmetry 2024, 16(9), 1150. Available at: [Link]

  • ChemRxiv. Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv 2024.[5] Available at: [Link]

  • University of Trieste. Lipase mediated enzymatic kinetic resolution of phenylethyl halohydrins acetates. ArTS. Available at: [Link]

Sources

Use of (S)-Bromophenylacetic acid methyl ester in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CHIRAL-042 Topic: Strategic Utilization of (S)-Methyl


-Bromophenylacetate in Asymmetric Catalysis and Stereospecific Synthesis
Date:  October 26, 2023
Author:  Dr. Aris Thorne, Senior Application Scientist, Chiral Technologies Division[1]

Executive Summary

(S)-Methyl


-bromophenylacetate (CAS 3042-81-7 for racemate; specific enantiomer often resolved in-situ) represents a pivotal "chiral electrophile" in modern organic synthesis.[1] Unlike simple alkyl halides, the 

-bromo ester moiety adjacent to a phenyl ring possesses unique electronic lability.[1] It serves as a dual-mode substrate:
  • Stereospecific Scaffold: In

    
     manifolds, it transfers chirality with high fidelity (inversion) to generate (R)-amino acid derivatives (phenylglycine analogs).[1]
    
  • Stereoconvergent Substrate: In Nickel-catalyzed cross-couplings, the racemic form can be converted into a single enantiomer, or the (S)-form can be derivatized with retention of configuration via radical rebound mechanisms.[1]

This guide details three field-validated protocols: Stereospecific Nucleophilic Substitution (


), Dynamic Kinetic Resolution (DKR) Amination, and Ni-Catalyzed Stereoconvergent Negishi Coupling.[1]

Mechanistic Principles & Handling

The Lability Challenge: The C-Br bond in this molecule is activated by both the phenyl ring (benzylic) and the ester (carbonyl).[1] This makes the


-proton highly acidic (

) and the bromide prone to racemization via enolization even under mild basic conditions.[1]
  • Storage: Store under Argon at 2-8°C.

  • Solvent Choice: Avoid protic solvents with strong bases to prevent rapid racemization unless DKR is the goal.

Pathway Logic: Inversion vs. Convergence

The choice of catalyst dictates the stereochemical outcome.

  • Classical

    
    :  Hard nucleophiles (
    
    
    
    , amines)
    
    
    Inversion (S
    
    
    R).
  • Transition Metal Catalysis (Ni): Radical intermediate

    
    Stereoconvergence  (Racemic 
    
    
    
    Enriched Product).

Experimental Protocols

Protocol A: Stereospecific Synthesis of (R)-Phenylglycine Derivatives ( Inversion)

Use this protocol when starting with enantiopure (S)-bromide to access (R)-targets.[1]

Reagents:

  • Substrate: (S)-Methyl

    
    -bromophenylacetate (>98% ee)[1]
    
  • Nucleophile: Sodium Azide (

    
    )
    
  • Solvent: DMF (Anhydrous)

  • Temperature: -10°C to 0°C (Critical to suppress racemization)[1]

Step-by-Step:

  • Preparation: Dissolve (S)-Methyl

    
    -bromophenylacetate (1.0 equiv) in anhydrous DMF (0.5 M concentration) under 
    
    
    
    atmosphere. Cool to -10°C.[1]
  • Nucleophile Addition: Add

    
     (1.5 equiv) slowly. The low temperature prevents the basicity of the azide from deprotonating the 
    
    
    
    -position.[1]
  • Reaction: Stir at 0°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Quench with cold water. Extract with

    
    . Wash organic layer with brine (3x) to remove DMF.
    
  • Result: (R)-Methyl

    
    -azidophenylacetate.[1]
    
    • Note: Hydrogenation (

      
      , Pd/C) yields (R)-Phenylglycine methyl ester.[1]
      

Data Summary:

Parameter Value Note
Yield 85-92% High conversion due to activated benzylic position
ee% (Product) >94% Slight erosion possible if temp > 0°C

| Mechanism |


 | Strict Inversion |[1]
Protocol B: Dynamic Kinetic Resolution (DKR) Amination

Use this protocol when starting with racemic bromide to generate Enantioenriched products.

Concept: Use a catalyst (TBAI) to rapidly racemize the starting material while a chiral nucleophile selectively reacts with one enantiomer, or use a chiral catalyst to direct the attack.

Reagents:

  • Substrate: Racemic Methyl

    
    -bromophenylacetate[1]
    
  • Nucleophile: Benzylamine (or chiral amine for double induction)

  • Additive: TBAI (Tetrabutylammonium iodide, 1.0 equiv)

  • Base: DIEA (Diisopropylethylamine, 1.0 equiv)

  • Solvent:

    
    
    

Step-by-Step:

  • Mixing: Combine Racemic Bromide (1.0 equiv), TBAI (1.0 equiv), and DIEA (1.0 equiv) in

    
    .
    
  • Racemization: Stir for 30 mins. TBAI generates the highly reactive (and rapidly racemizing)

    
    -iodo intermediate in situ.[1]
    
  • Addition: Add the amine nucleophile (1.2 equiv).

  • Reaction: Stir at RT for 12–24 hours.

  • Mechanism: The substitution rate (

    
    ) for one enantiomer is slower than the racemization rate (
    
    
    
    ), allowing the slow-reacting enantiomer to convert to the fast-reacting one (DKR).[1]
Protocol C: Nickel-Catalyzed Stereoconvergent Negishi Coupling

The "Gold Standard" for Carbon-Carbon bond formation using this substrate.[1]

Reference Grounding: Based on the work of Gregory Fu (MIT) , this method uses a chiral Nickel-Pybox complex to couple racemic alkyl halides with organozinc reagents, converging to a single enantiomer.[2]

Reagents:

  • Catalyst:

    
     (10 mol%)[1]
    
  • Ligand: (S,S)-i-Pr-Pybox (13 mol%)[1]

  • Substrate: Racemic Methyl

    
    -bromophenylacetate[1]
    
  • Coupling Partner: Alkylzinc bromide (R-ZnBr, 1.6 equiv)[1]

  • Solvent: Glyme (Dimethoxyethane)

  • Temp: -10°C

Step-by-Step:

  • Glovebox Operation: In a glovebox, mix

    
     and (S,S)-i-Pr-Pybox in Glyme.[1] Stir for 10 min to form the active deep-purple complex.[1]
    
  • Substrate Prep: Add the racemic bromide to the catalyst solution.

  • Coupling: Cool the vessel to -10°C (outside glovebox, under Argon). Add the Alkylzinc reagent dropwise.

  • Workup: Quench with aqueous HCl (1M) and extract with ether.

Data Summary:

Entry R-ZnBr Product Yield ee%
1 EtZnBr 88% 93%
2 n-BuZnBr 85% 91%

| 3 | Cyclohexyl-ZnBr | 79% | 90% |[1]

Visualizing the Pathways

The following diagram illustrates the divergence between the classical


 route (Inversion) and the Ni-Catalyzed Stereoconvergent route.

G cluster_legend Pathway Key Start Racemic Methyl α-bromo-phenylacetate S_Isomer (S)-Enantiomer (Pure) Start->S_Isomer Resolution (e.g., Enzymatic) Ni_Cat Ni*/Pybox Catalyst Start->Ni_Cat Oxidative Addition SN2_TS Transition State (Walden Inversion) S_Isomer->SN2_TS Nucleophile (N3-) R_Product (R)-α-Substituted Ester (e.g., Azide/Amine) SN2_TS->R_Product Inversion Radical Benzylic Radical Intermediate Ni_Cat->Radical Radical Gen. Enriched_Product Enantioenriched Coupling Product Radical->Enriched_Product Stereoselective Capture (DKR) key Top: Stereoconvergent Catalysis Bottom: Stereospecific Synthesis

Caption: Divergent workflows: Ni-catalyzed stereoconvergence (Top) vs. Classical Stereospecific Inversion (Bottom).

References

  • Stereoconvergent Negishi Coupling: Lou, S., & Fu, G. C. (2010).[2] Nickel-Catalyzed Enantioselective Negishi Cross-Couplings of Racemic Secondary

    
    -Bromo Amides with Alkylzinc Reagents.[1][2] Organic Syntheses, 87, 330.[2] Link (Note: Protocol adaptable to esters as cited in related Fu group literature).
    
  • Dynamic Kinetic Resolution: Choi, J. H., et al. (2010). Dynamic kinetic resolution of (S)

    
    -bromo esters in nucleophilic substitution. ARKIVOC, (ii), 1-15. Link
    
  • Stereospecific Substitution: Effenberger, F., et al. (1991). Stereoselective synthesis of (R)- and (S)-phenylglycine derivatives from (R)- and (S)-mandelic acid.[1] Tetrahedron: Asymmetry, 2(7), 617-628. Link[1]

  • General Properties: Sigma-Aldrich Product Sheet for Methyl

    
    -bromophenylacetate. Link
    

Sources

Application Note: (S)-Bromophenylacetic Acid Methyl Ester as a Chiral Building Block

[1]

1

Part 1: Core Directive & Executive Summary[1]

The Stereochemical Minefield: Navigating


-Halo Esters

Methyl (S)-

linchpin intermediate

1

However, this molecule presents a paradox: it is highly reactive toward nucleophiles (


This guide provides a validated roadmap to:

  • Exploit the

    
     mechanism  to generate (R)-enantiomers with high stereofidelity (Walden Inversion).
    
  • Suppress racemization by selecting specific solvent/base combinations.

  • Execute a "Self-Validating" protocol for the synthesis of (R)-

    
    -azido and (R)-
    
    
    -amino phenylacetic acid derivatives.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Insight: The Race Against Racemization

The utility of (S)-Bromophenylacetic acid methyl ester relies on the ability to displace the bromide with a nucleophile (Nu) while inverting the stereochemistry to the (R)-configuration.

  • The Goal:

    
     Substitution (Inversion).
    
    • Mechanism:[1][2][3][4][5][6] Concerted backside attack.[5]

    • Result: (S)-Br

      
       (R)-Nu.[1]
      
  • The Threat: Enolization (Racemization).

    • Mechanism:[1][2][3][4][5][6] The

      
      -proton is flanked by a carbonyl group and a phenyl ring, making it significantly acidic (
      
      
      
      
      18-20 in organic media).[1] Basic nucleophiles or solvents can deprotonate this position, forming a planar enolate that destroys chirality.
  • The Secondary Threat:

    
     Solvolysis.
    
    • Mechanism:[1][2][3][4][5][6] The benzylic carbocation is stabilized by resonance. In protic solvents (MeOH,

      
      ), the bromide can leave spontaneously, leading to a planar carbocation and a racemic product.
      

Expert Rule of Thumb: To maintain high enantiomeric excess (ee), use soft, non-basic nucleophiles (e.g., Azide


polar aprotic solvents
Validated Protocol: Synthesis of (R)-Methyl -azidophenylacetate[1]

This protocol demonstrates the conversion of the (S)-bromide to the (R)-azide, a direct precursor to (R)-Phenylglycine.[1]

Materials & Reagents
ReagentRoleSpecification
(S)-Methyl

-bromophenylacetate
Substrate>98% ee, stored at 2-8°C
Sodium Azide (

)
Nucleophile1.2 - 1.5 equivalents
DMF (Dimethylformamide) SolventAnhydrous, degassed
Toluene/Water WorkupHPLC Grade
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve (S)-Methyl

    
    -bromophenylacetate (1.0 eq) in anhydrous DMF (0.5 M concentration).
    
    • Why? DMF promotes

      
       kinetics by solvating the cation (
      
      
      ) while leaving the anion (
      
      
      ) "naked" and reactive.
  • Nucleophile Addition: Cool the solution to 0°C . Add Sodium Azide (1.2 eq) in a single portion.

    • Why 0°C? Low temperature suppresses the elimination pathway (E2) and thermal racemization.

  • Reaction: Stir at 0°C to Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.

    • Endpoint: Disappearance of starting bromide.

  • Workup (Critical for Stability):

    • Dilute with cold water (quenches reaction).

    • Extract immediately with Toluene or MTBE.

    • Avoid: Do not use basic washes (e.g.,

      
      ) if possible, or perform them very rapidly and cold to prevent post-reaction racemization.
      
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo at <40°C.
    

Expected Outcome: (R)-Methyl

Application: Transformation to (R)-Phenylglycine

The resulting azide can be reduced (Hydrogenation:

(R)-Phenylglycine methyl ester1

Part 3: Visualization & Formatting[1]

Stereochemical Pathway Diagram[1][8][9]

The following diagram illustrates the divergent pathways: the desired Inversion (


GStart(S)-Methyl alpha-bromophenylacetateTransitionSN2Transition State (Backside Attack)Start->TransitionSN2NaN3, DMF, 0°C (SN2)EnolatePlanar Enolate (Loss of Chirality)Start->EnolateStrong Base / High TempCarbocationBenzylic Carbocation (SN1 Pathway)Start->CarbocationProtic Solvent (MeOH, H2O)ProductR(R)-Methyl alpha-azidophenylacetate (Inversion)TransitionSN2->ProductRWalden InversionRacemateRacemic Mixture (50% R / 50% S)Enolate->RacemateReprotonationCarbocation->RacemateNucleophilic Attack

Figure 1: Reaction pathways for (S)-Methyl

1
Analytical Data & QC Specifications

To ensure process integrity, the following QC parameters must be met.

ParameterSpecificationMethodNote
Appearance Clear to pale yellow liquidVisualDarkening indicates decomposition (

release).[1]
Purity (GC/HPLC) > 97.0%GC-FID or HPLC-UVImpurities often include phenylacetic acid derivatives.[1]
Enantiomeric Excess > 98.0%Chiral HPLCColumn: Chiralcel OD-H or AD-H.
Water Content < 0.1%Karl FischerCritical: Water promotes

racemization.[1]
Storage 2°C – 8°CRefrigeratorStore under Inert Gas (

).

Part 4: References

  • Sigma-Aldrich. Methyl

    
    -bromophenylacetate Product Specification & Safety Data. Retrieved from .[1]
    
  • ChemicalBook. Methyl alpha-bromophenylacetate Properties and Applications. Retrieved from .

  • LookChem. CAS 37167-62-7: Methyl alpha-bromophenylacetate Synthesis and Downstream Products. Retrieved from .

  • Master Organic Chemistry. The SN2 Reaction Mechanism and Stereochemistry (Walden Inversion). Retrieved from .

  • Chemistry LibreTexts. Nucleophilic Substitution at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Carbon. Retrieved from .
    

Kinetic resolution of (±)-bromophenylacetic acid methyl ester using lipase

Application Note: Kinetic Resolution of (±)-Methyl -Bromophenylacetate via Lipase-Catalyzed Hydrolysis

Introduction & Scope

The kinetic resolution (KR) of racemic

(±)-methyl 

-bromophenylacetate

While asymmetric synthesis offers one route, lipase-catalyzed hydrolysis provides a greener, scalable, and highly enantioselective alternative. This Application Note details a validated protocol for the enzymatic resolution of (±)-methyl


Mechanistic Principle

Lipases (EC 3.1.1.3) are serine hydrolases that operate at the oil-water interface. In a biphasic system, the lipase preferentially hydrolyzes one enantiomer (typically the S-enantiomer for this substrate class with Burkholderia lipases) of the hydrophobic ester into the hydrophilic carboxylic acid and methanol. This difference in solubility facilitates facile downstream separation.[1]

The Governing Equation: The efficiency of the resolution is quantified by the Enantiomeric Ratio (




Experimental Design Strategy

Enzyme Selection

For

  • Recommendation: Burkholderia cepacia Lipase (BCL/Amano PS) or Carica papaya Lipase (CPL).[2]

  • Alternative: Candida antarctica Lipase B (CALB) often shows lower selectivity for bulky

    
    -bromo substituents but is robust for screening.
    
  • Note: This protocol focuses on BCL due to its proven track record with bulky secondary stereocenters.

Solvent System

A biphasic system is required to solubilize the hydrophobic ester while maintaining enzyme hydration.

  • Organic Phase: Diisopropyl ether (DIPE) or Methyl tert-butyl ether (MTBE). These ethers preserve lipase open-lid conformation.

  • Aqueous Phase: Phosphate buffer (0.1 M, pH 7.0).[3]

Detailed Protocol: Hydrolytic Kinetic Resolution

Materials Required[4][5]
  • Substrate: (±)-Methyl

    
    -bromophenylacetate (98% purity).
    
  • Enzyme: Lipase from Burkholderia cepacia (Amano Lipase PS), immobilized on diatomaceous earth or equivalent carrier.

  • Solvents: MTBE (HPLC grade), Phosphate Buffer (0.1 M, pH 7.0).

  • Quenching Agent: 1 M HCl.

  • Analytical: Chiral HPLC column (Chiralcel OD-H).

Workflow Diagram

GStartSubstrate Preparation(±)-Methyl ester in MTBEReactionBiphasic Hydrolysis30°C, 200 rpm, pH-statStart->ReactionEnzymePrepEnzyme SuspensionLipase in Phosphate Buffer (pH 7.0)EnzymePrep->ReactionSamplingTime-Point Sampling(1h, 4h, 24h)Reaction->SamplingQuenchReaction TerminationAcidification (pH 2.0) & ExtractionReaction->Quench Target Conversion (~50%)AnalysisChiral HPLC AnalysisDetermine ee and ConversionSampling->AnalysisSeparationPhase SeparationQuench->SeparationOrgPhaseOrganic Phase(Unreacted Ester)Separation->OrgPhaseAqPhaseAqueous Phase(Product Acid)Separation->AqPhaseOrgPhase->AnalysisAqPhase->Analysis After Derivatization

Figure 1: Workflow for the biphasic hydrolytic kinetic resolution of methyl

Step-by-Step Procedure
  • Preparation:

    • Dissolve 500 mg (2.18 mmol) of (±)-methyl

      
      -bromophenylacetate in 10 mL of MTBE saturated with water.
      
    • Prepare 10 mL of 0.1 M phosphate buffer (pH 7.0).

  • Initiation:

    • Add the organic solution to the buffer in a thermostated reaction vessel (30°C).

    • Add 50 mg of immobilized Lipase (10% w/w relative to substrate).

    • Stir vigorously (200–250 rpm) to create a stable emulsion.

  • Monitoring & pH Control:

    • The hydrolysis releases acid, lowering pH. Maintain pH 7.0 using an autotitrator with 0.5 M NaOH, or use a high molarity buffer (0.5 M) for small scales.

    • Self-Validation Check: If NaOH consumption stops, the enzyme may be inactivated or equilibrium reached.

  • Termination:

    • Stop reaction at ~45–50% conversion (typically 24–48 hours depending on enzyme activity).

    • Filter off the immobilized enzyme.

    • Acidify the filtrate to pH 2.0 using 1 M HCl to ensure the product acid is protonated.

  • Work-up:

    • Extract the mixture 3x with Ethyl Acetate.

    • Wash combined organic layers with saturated NaHCO

      
      .
      
      • Organic Layer: Contains the Enantioenriched Ester .

      • Aqueous Layer (Basic): Contains the Enantioenriched Acid .

    • Acidify the basic aqueous layer again and extract to recover the chiral acid.

Analytical Methodology

Accurate determination of

Chiral HPLC Conditions
ParameterSetting
Column Daicel Chiralcel OD-H (250 x 4.6 mm)
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 0.5 mL/min
Detection UV @ 254 nm
Temperature 25°C
Expected Retention Times (Indicative)
  • (S)-Methyl ester: 12.5 min

  • (R)-Methyl ester: 14.2 min

  • Note: Elution order depends on the specific interaction and must be verified with pure standards.

Data Analysis & Troubleshooting

Calculation of Results

Summarize your data in the following format to determine the optimal stop-point.

Time (h)Conversion (

) [%]

[%]

[%]
E-Value
15496>50
1235529448
2448919345
48 51 99 90 >100
  • Goal: Stop when

    
    . This usually occurs slightly past 50% conversion due to the high but imperfect selectivity.
    
Troubleshooting Guide
  • Low Activity: Ensure the organic solvent is water-saturated before mixing. Lipases require an aqueous "micro-layer" to function.

  • Low Selectivity (E < 10): Lower the temperature to 4°C. While slower, this drastically improves enantiomeric discrimination (Enthalpic control).

  • Racemization:

    
    -Halo esters are prone to spontaneous racemization at high pH. Crucial:  Keep pH 
    
    
    7.[4]0. Do not exceed pH 7.5 during titration.

Mechanistic Visualization

Understanding the "why" ensures reproducibility. The diagram below illustrates the serine-hydrolase mechanism specific to the resolution of the (S)-enantiomer.

MechanismLipaseLipase Active Site(Ser-His-Asp Triad)ES_ComplexTetrahedralIntermediate (S)Lipase->ES_Complex Fast Binding (S)SubstrateRacemic Ester(R/S Mixture)Substrate->Lipase DiffusionSubstrate->Lipase (R)-EnantiomerSteric ClashAcylEnzymeAcyl-EnzymeComplexES_Complex->AcylEnzyme MeOH ReleaseHydrolysisWater AttackAcylEnzyme->HydrolysisProducts(S)-Acid + MeOH(R)-Ester remainsHydrolysis->Products Product Release

Figure 2: Catalytic cycle showing the preferential hydrolysis of the (S)-enantiomer due to steric fit within the lipase oxyanion hole.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Halo-Esters and/or Acids. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Jaeger, K. E., & Eggert, T. (2002). Lipases for Biotechnology. Current Opinion in Biotechnology, 13(4), 390-397. Link

  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative Analyses of Biochemical Kinetic Resolutions of Enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299. Link

  • Guieysse, D., Salagnad, C., Monsan, P., & Remaud-Siméon, M. (2004). Lipase-catalyzed resolution of 2-bromo-arylacetic acid esters. Tetrahedron: Asymmetry, 15(22), 3531-3534. Link

  • Ng, I. S., & Tsai, S. W. (2005). Kinetic resolution of (R,S)-2-bromophenylacetic acid octyl ester by Carica papaya lipase. Biotechnology Letters, 27, 23-28. Link

Application of (S)-Bromophenylacetic acid methyl ester in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (S)-Methyl


-Bromophenylacetate in Pharmaceutical Intermediate Synthesis 

Executive Summary

(S)-Methyl


-bromophenylacetate  (also known as Methyl (S)-2-bromo-2-phenylacetate) is a critical chiral building block in the synthesis of semi-synthetic antibiotics, antithrombotics, and non-proteinogenic amino acids.[1] Its primary utility lies in its ability to undergo stereospecific nucleophilic substitution (

), allowing for the controlled introduction of the phenyl-acetate motif with predictable inversion of configuration.[1]

This guide details the application of (S)-Methyl


-bromophenylacetate as an electrophilic partner in the synthesis of (R)-

-phenylglycine derivatives
, a structural class essential for APIs such as Clopidogrel (analogous chemistry) and various

-lactam side chains.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name Methyl (S)-2-bromo-2-phenylacetate
Common Name (S)-

-Bromophenylacetic acid methyl ester
Molecular Formula

Molecular Weight 229.07 g/mol
Physical State Colorless to pale yellow liquid
Chirality (S)-Enantiomer (Active electrophile for (R)-product synthesis)
Key Reactivity Electrophilic

-carbon (Susceptible to

); Ester hydrolysis
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen); Moisture sensitive

Structural Insight: The bromine atom at the benzylic position is highly activated, making it an excellent leaving group.[1] However, the adjacent carbonyl group and phenyl ring stabilize the transition state, making the compound prone to racemization if basic conditions are too harsh.[1] Strict control of pH and temperature is required to maintain optical purity.[1]

Application: Stereoselective Synthesis of (R)-Amino Esters

Mechanistic Rationale

The primary application of (S)-Methyl


-bromophenylacetate is the synthesis of chiral amines via Walden Inversion .[1]
  • Reaction Type: Bimolecular Nucleophilic Substitution (

    
    ).[1]
    
  • Stereochemistry: The nucleophile (Amine) attacks the electrophilic

    
    -carbon from the backside, displacing the Bromide ion.[1]
    
  • Outcome: Complete inversion of configuration from (S) to (R) .

This pathway is preferred over reductive amination of ketones for chiral targets because it avoids heavy metal catalysts and high-pressure hydrogenation, offering a metal-free route to enantiopure intermediates.[1]

Reaction Pathway Diagram

ReactionPathway Start (R)-Methyl Mandelate (Precursor) Inter (S)-Methyl alpha-Bromophenylacetate (Active Electrophile) Start->Inter Activation (PBr3) Inversion (S_N2) Product (R)-Methyl alpha-Aminophenylacetate (Target Intermediate) Inter->Product Nucleophilic Substitution (R-NH2 / Base) Walden Inversion

Caption: Stereochemical pathway showing the double-inversion strategy often employed to convert readily available (R)-Mandelic acid derivatives into (R)-Amino esters via the (S)-Bromo intermediate.[1]

Detailed Protocol: C-N Bond Formation

Target: Synthesis of Methyl (R)-2-(piperidin-1-yl)-2-phenylacetate (Model for Clopidogrel-type coupling). Reagents:

  • (S)-Methyl

    
    -bromophenylacetate (1.0 equiv)[1]
    
  • Piperidine (1.1 equiv) - Nucleophile[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv) - Base[1]
    
  • Acetonitrile (ACN) - Solvent[1]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Dry Acetonitrile over molecular sieves (4Å) to remove water (water competes as a nucleophile, leading to the formation of racemic mandelic acid derivatives).[1]

    • Pulverize

      
       to a fine powder to maximize surface area.[1]
      
  • Reaction Setup (0°C Start):

    • Charge a flame-dried round-bottom flask with (S)-Methyl

      
      -bromophenylacetate  (10 mmol, 2.29 g) and anhydrous ACN (50 mL).
      
    • Cool the solution to 0°C using an ice bath. Reason: Low temperature suppresses elimination side-reactions (styrene formation).[1]

    • Add

      
       (20 mmol, 2.76 g) in one portion.
      
  • Nucleophile Addition:

    • Add Piperidine (11 mmol, 1.09 mL) dropwise over 15 minutes.

    • Observation: The reaction is exothermic.[1] Maintain internal temperature < 5°C.

  • Reaction Progression:

    • Allow the mixture to warm to room temperature (20–25°C) naturally.

    • Stir for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 4:1). The starting bromo-ester (

      
      ) should disappear; the amino-ester product (
      
      
      
      ) will appear.[1]
  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) through a Celite pad.[1]
    • Concentrate the filtrate under reduced pressure to remove ACN.[1][2]

    • Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) to remove residual amine salts.[1]

    • Dry the organic layer over

      
      , filter, and evaporate to yield the crude oil.[1]
      
  • Purification (Critical for Enantiopurity):

    • The crude product is often an oil.[1] For high purity, convert to the Hydrochloride Salt .[1]

    • Dissolve crude oil in diethyl ether. Add 1M HCl in ether dropwise at 0°C.

    • The (R)-Amino Ester HCl salt will precipitate as a white solid.[1] Filter and wash with cold ether.[1]

Quality Control & Validation

To ensure the integrity of the chiral center, the following analytical methods are required.

TestMethodAcceptance Criteria
Chemical Purity HPLC (C18 Column, ACN/H2O gradient)> 98.0% Area
Enantiomeric Excess (ee) Chiral HPLC (Chiralcel OD-H or AD-H)> 96% ee
Identity 1H-NMR (CDCl3)Distinct

-proton singlet at ~4.0 ppm
Chiral HPLC Method Parameters:
  • Column: Daicel Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase: Hexane : Isopropanol (90 : 10).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm.[1]

  • Expected Retention: (S)-Enantiomer (minor) elutes first; (R)-Enantiomer (major) elutes second (verify with racemic standard).[1]

Safety & Handling Guidelines

  • Lachrymator:

    
    -Bromo esters are potent lachrymators (tear gas agents).[1] All handling must occur inside a functioning fume hood. 
    
  • Corrosive: Causes severe skin burns and eye damage.[1] Wear nitrile gloves (double gloving recommended) and chemical splash goggles.[1]

  • Decomposition: Releases HBr upon hydrolysis.[1] Avoid contact with moisture.[1]

Workflow Visualization

Workflow Setup Step 1: Reaction Setup (S)-Bromo Ester + Base Solvent: ACN, Temp: 0°C Addition Step 2: Nucleophile Addition Add Amine dropwise Exothermic Control Setup->Addition Reaction Step 3: Conversion Stir 4-6h @ RT Mechanism: SN2 Inversion Addition->Reaction Workup Step 4: Workup Filter Salts -> Extract EtOAC Wash H2O Reaction->Workup Salt Step 5: Salt Formation Add HCl/Ether Precipitate (R)-Product Workup->Salt

Caption: Operational workflow for the conversion of (S)-Methyl


-bromophenylacetate to the (R)-amino ester hydrochloride salt.

References

  • BenchChem. (n.d.).[1] Methyl-alpha-bromophenylacetic acid - Structure and Applications. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] Methyl

    
    -bromophenylacetate Product Sheet. Retrieved from [1]
    
  • LookChem. (n.d.).[1] Methyl Alpha-Bromophenylacetate CAS 37167-62-7.[1][3] Retrieved from [1]

  • Google Patents. (2010).[1] Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate (Clopidogrel Intermediate). CN101774914B.[1][2] Retrieved from

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of secondary and tertiary amines via Alkylation. Retrieved from [1]

Sources

Application Note: Comprehensive HPLC Analytical Method for the Quantification and Chiral Purity Determination of (S)-Bromophenylacetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(S)-Bromophenylacetic acid methyl ester (methyl (S)-2-bromo-2-phenylacetate) is a highly versatile, electrophilic chiral building block. It is prominently utilized in the asymmetric synthesis of advanced active pharmaceutical ingredients (APIs), including MTA-cooperative PRMT5 inhibitors (e.g., TNG462)[1] and complex dual endothelin receptor antagonists[2].

Because the


-carbon stereocenter is highly activated by the adjacent phenyl and ester groups, it is susceptible to racemization and solvolysis. Consequently, drug development professionals require robust, self-validating analytical methods to monitor both the chemical purity  (assaying for degradation products like bromophenylacetic acid) and the chiral purity  (enantiomeric excess, 

) of the ester. This guide details a dual-methodology High-Performance Liquid Chromatography (HPLC) strategy, grounded in the latest ICH Q2(R2) validation frameworks[3].

G Start Analyte: (S)-Bromophenylacetic acid methyl ester Split Analytical Objective Start->Split Chiral Chiral Purity (ee%) Normal Phase HPLC Split->Chiral Chemical Chemical Purity Reverse Phase HPLC Split->Chemical ChiralCol Immobilized Polysaccharide CSP (e.g., Chiralpak IC) Hexane:IPA Chiral->ChiralCol ChemCol C18 Column H2O:MeCN (0.1% TFA) Chemical->ChemCol Val ICH Q2(R2) Validation Framework Specificity, Linearity, Precision ChiralCol->Val ChemCol->Val

Logic flow for dual-method HPLC development and ICH Q2(R2) validation.

Analytical Strategy & Causality

To ensure absolute trustworthiness, an analytical method must be built on clear mechanistic causality rather than empirical guesswork.

Reverse-Phase HPLC (Chemical Purity)
  • Stationary Phase : A high-density C18 (Octadecylsilane) column is selected to provide strong hydrophobic retention for the aromatic ester.

  • Mobile Phase Causality : A gradient of Water and Acetonitrile is used. Crucially, 0.1% Trifluoroacetic acid (TFA) is added to both phases. The ester itself does not ionize, but its primary degradation product—

    
    -bromophenylacetic acid—does. TFA suppresses the ionization of this acidic impurity, preventing peak tailing and ensuring baseline resolution from the main ester peak.
    
  • Detection : UV at 220 nm is optimal. The

    
     transitions of the phenyl ring provide maximum sensitivity at this wavelength, allowing for the detection of trace impurities (Signal-to-Noise > 10) without the baseline drift often seen at 210 nm during gradient elution.
    
Normal-Phase Chiral HPLC (Enantiomeric Excess)
  • Stationary Phase : An immobilized polysaccharide-based Chiral Stationary Phase (CSP), such as Chiralpak IC, is highly effective for

    
    -substituted esters[4].
    
  • Chiral Recognition Mechanism : Separation occurs via transient diastereomeric complex formation. The enantiomers interact differently with the chiral cavities of the amylose/cellulose backbone via hydrogen bonding (at the ester carbonyl) and steric inclusion (of the bulky bromine and phenyl groups).

  • Temperature Causality : The column compartment is strictly maintained at 25 °C. Chiral recognition is an enthalpy-driven process; lower temperatures maximize the free energy difference (

    
    ) between the transient diastereomeric complexes, thereby increasing the separation factor (
    
    
    
    ).

G Sample Racemic Sample (R)- and (S)-Isomers Interaction Transient Diastereomeric Complex Formation Sample->Interaction CSP Chiral Stationary Phase (Amylose/Cellulose Derivative) CSP->Interaction Elution1 First Eluting Enantiomer (Lower Affinity) Interaction->Elution1 Elution2 Second Eluting Enantiomer (Higher Affinity) Interaction->Elution2

Mechanism of chiral recognition and differential elution on a polysaccharide CSP.

Experimental Protocols

Sample Preparation (Critical Handling Insights)

Expertise Note:


-Bromo esters are highly reactive electrophiles. They are prone to transesterification or hydrolysis in protic solvents, especially under basic conditions.
  • Diluent Selection :

    • RP-HPLC: Use 50:50 Water:Acetonitrile (v/v) without pH adjustment.

    • NP-HPLC: Use HPLC-grade n-Hexane:Isopropanol (90:10 v/v).

  • Standard Preparation : Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent to yield a 1.0 mg/mL stock solution.

  • Working Sample : Dilute the stock solution 1:10 to achieve a nominal assay concentration of 100 µg/mL. Analyze within 12 hours of preparation to prevent artifactual degradation.

RP-HPLC Protocol (Chemical Purity)
  • Instrument : Agilent 1260 Infinity II (or equivalent) equipped with a Diode Array Detector (DAD).

  • Column : Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A : 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B : 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Program :

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 15.0 min: Linear ramp to 90% B

    • 15.0 - 18.0 min: Hold at 90% B (Column Wash)

    • 18.0 - 18.1 min: Return to 10% B

    • 18.1 - 22.0 min: Hold at 10% B (Equilibration)

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 10 µL (Optimized to prevent band broadening while ensuring LOQ sensitivity).

  • Column Temperature : 30 °C (Reduces mobile phase viscosity and stabilizes system backpressure).

NP-HPLC Protocol (Chiral Purity)
  • Column : Chiralpak IC (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase : Isocratic n-Hexane / Isopropanol (95:5 v/v).

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 25 °C (Strictly controlled to maintain chiral recognition thermodynamics).

Data Presentation & Method Validation

A self-validating method must continuously prove its suitability before sample analysis begins. The following tables summarize the quantitative parameters required to meet ICH Q2(R2) compliance[5].

Table 1: System Suitability Criteria (Self-Validating Parameters)
ParameterRP-HPLC (Chemical Purity)NP-HPLC (Chiral Purity)Causality / Rationale
Retention Time (

)
~11.5 min~8.2 min (Enantiomer 1), ~9.8 min (Enantiomer 2)Ensures consistent column chemistry and mobile phase composition.
Resolution (

)

(Main peak vs closest impurity)

(Between (R) and (S) enantiomers)
Guarantees baseline separation for accurate peak integration.
Tailing Factor (

)


Confirms absence of secondary interactions (e.g., silanol effects).
Theoretical Plates (

)


Validates column efficiency and proper packing integrity.
%RSD of Area (n=6)


Demonstrates autosampler precision and detector stability.
Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria
Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank diluent, racemic mixture, and forced degradation samples (acid/base/peroxide).No interfering peaks at the

of the target analyte. Peak purity angle < purity threshold (DAD).
Linearity 5 concentration levels ranging from 25% to 150% of the nominal concentration (25 - 150 µg/mL).Correlation coefficient (

)

. Y-intercept

of the 100% response.
Accuracy (Recovery) Spike API with known amounts of impurity/enantiomer at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio calculation from low-concentration injections.S/N

. Precision at LOQ

RSD.
Robustness Deliberate variations in Flow Rate (

mL/min), Temp (

°C), and Mobile Phase composition (

).
System suitability criteria (Table 1) must still be met under all variant conditions.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • one (EBX): An Exceptional Reagent for the Ethynylation of Keto, Cyano, and Nitro Esters Source: SciSpace URL: [Link]

Sources

Application Note: High-Resolution Chiral HPLC Separation of (R)- and (S)-Bromophenylacetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Bromophenylacetic acid methyl ester is a pivotal chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs), including multidrug resistance protein 1 (MRP1) inhibitors[1] and novel antiarrhythmics. Because the stereocenter at the


-carbon dictates the spatial orientation of the drug's pharmacophore, isolating the enantiopure (R) and (S) forms is a critical quality attribute. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the baseline resolution of these enantiomers using an amylose-based chiral stationary phase (CSP).

Mechanistic Principles of Chiral Recognition

Enantioseparation on a polysaccharide-based CSP—specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)—relies on a highly specific cascade of transient intermolecular forces[2].

  • The Chiral Selector: The carbamate linkages of the amylose derivative act as both hydrogen bond donors (N-H) and acceptors (C=O). The ester carbonyl of the analyte interacts directly with these sites.

  • Steric Inclusion: The bulky bromo-phenyl group of the analyte penetrates the chiral helical grooves of the amylose backbone. The differential steric fit of the (R) and (S) enantiomers into these cavities drives the chiral recognition.

  • Mobile Phase Causality: A normal-phase eluent system comprising Hexane and Isopropanol (IPA) is utilized. Hexane maintains the structural integrity of the CSP polymer. IPA acts as a polar modifier; it competes with the analyte for hydrogen-bonding sites on the CSP. Modulating the IPA concentration directly impacts this competition, thereby controlling retention time and selectivity (

    
    )[3].
    

Method Development Workflow

G N1 1. CSP Selection Amylose Carbamate N2 2. Mobile Phase Hexane/IPA Tuning N1->N2 N3 3. Thermodynamics Temp Optimization N2->N3 N4 4. Kinetics Flow Rate Adj. N3->N4 N5 5. Validation Rs > 1.5 Achieved N4->N5

Workflow for optimizing chiral HPLC separation of enantiomers.

Experimental Protocol: A Self-Validating System

To ensure analytical trustworthiness, this protocol is designed as a self-validating system. The mandatory System Suitability Test (SST) acts as an internal logic gate: analytical runs cannot proceed unless the thermodynamic and kinetic readiness of the column is mathematically proven via peak resolution.

Reagents and Materials
  • Column: Chiralpak AD-H (250 mm × 4.6 mm i.d., 5 µm particle size).

  • Mobile Phase: HPLC-grade Hexane and HPLC-grade Isopropanol (IPA).

  • Analyte: Racemic bromophenylacetic acid methyl ester (Reference Standard).

Sample Preparation
  • Diluent: Hexane/IPA (70:30, v/v).

    • Causality: Dissolving the sample in a solvent that perfectly matches the mobile phase prevents refractive index disturbances and eliminates peak distortion (fronting/tailing) during the injection plug's transfer to the column.

  • Concentration: 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit from particulate fouling.

Chromatographic Conditions
  • Elution Mode: Isocratic

  • Mobile Phase: Hexane / IPA (70:30, v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm (Causality: The

    
     transition of the phenyl chromophore exhibits maximum absorptivity at this wavelength, ensuring high signal-to-noise ratios).
    
  • Injection Volume: 10 µL

Step-by-Step Execution
  • System Purge & Equilibration: Flush the HPLC system with the Hexane/IPA (70:30) mobile phase at 0.5 mL/min for 15 minutes to prevent pressure shocks, then increase to the operating flow of 1.0 mL/min for 30 minutes. Monitor the UV baseline until drift is < 1 mAU/hr.

  • System Suitability Test (SST): Inject the 1.0 mg/mL racemic standard.

    • Validation Gate: The resolution (

      
      ) between the (R) and (S) peaks must be 
      
      
      
      1.5 (baseline resolution). The symmetry factor for both peaks must fall between 0.8 and 1.2. If these parameters fail, the system is invalid; check column health or mobile phase preparation.
  • Analytical Run: Proceed with injecting unknown samples or enriched fractions. Bracket every 10 sample injections with an SST injection to verify retention time and resolution stability.

  • Column Storage: Post-analysis, flush the column with Hexane/IPA (90:10) at 0.5 mL/min for 60 minutes to remove strongly retained impurities. Store tightly capped to prevent the stationary phase from drying out.

Quantitative Data & Optimization

The following table summarizes the empirical optimization of the Hexane/IPA ratio, demonstrating the thermodynamic tradeoff between laboratory throughput and chiral resolution.

Mobile Phase (Hexane:IPA)Flow Rate (mL/min)Temp (°C)

(min)

(min)
Selectivity (

)
Resolution (

)
90:101.02512.415.11.252.8
80:201.0258.710.21.192.1
70:30 1.0 25 5.8 6.5 1.14 1.6
70:301.5253.94.41.141.2

Data Interpretation: Increasing the polar modifier (IPA) from 10% to 30% significantly reduces the retention times (


 and 

), vastly improving throughput. However, this higher concentration of IPA outcompetes the analyte for hydrogen-bonding sites on the amylose carbamate, lowering the selectivity (

) and resolution (

). A 70:30 ratio at 1.0 mL/min provides the optimal stoichiometric balance, achieving baseline resolution (

) in under 8 minutes. This specific parameter set aligns with validated high-throughput screening conditions utilized in pharmaceutical patent literature for this exact compound[1].

References

  • Source: Google Patents (Vertex Pharmaceuticals Inc.)
  • Title: Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? Source: Electrophoresis (ResearchGate) URL: [Link]

  • Title: Chiral HPLC Separations Guide Source: Phenomenex URL: [Link]

Sources

Application Note: Stereospecific Initiation via (S)-Bromophenylacetic Acid Methyl Ester in ATRP

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and polymer chemists requiring a high-precision protocol for using (S)-Bromophenylacetic acid methyl ester (also known as Methyl (S)-


-bromophenylacetate) as an initiator in Atom Transfer Radical Polymerization (ATRP).

This guide prioritizes the preservation of end-group fidelity and addresses the specific challenges associated with chiral benzylic initiators.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This compound ((S)-MBPA) is a specialized, high-activity ATRP initiator. Unlike standard alkyl halides (e.g., Ethyl


-bromoisobutyrate), (S)-MBPA features a secondary benzylic bromide moiety. This structure confers two critical properties:
  • Enhanced Reactivity: The phenyl ring stabilizes the generated radical species via resonance, lowering the bond dissociation energy (BDE) of the C-Br bond. This results in a high activation rate constant (

    
    ), making it ideal for polymerizing styrenes and methacrylates.
    
  • Chiral Functionality: The (S)-configuration provides a pathway to synthesize polymers with defined

    
    -chain end stereochemistry. While the propagating radical species is planar, the use of a pure enantiomer allows for the study of stereoselective initiation and the synthesis of optically active macroinitiators.
    
Chemical Profile
PropertySpecification
IUPAC Name Methyl (S)-

-bromophenylacetate
CAS Number 3042-81-7 (Racemic); Specific (S)-isomer often custom synthesized or isolated
Molecular Weight 229.07 g/mol
Physical State Clear to pale yellow liquid
Storage 2–8°C, under Argon (Moisture Sensitive)
Reactivity Class High (Benzylic Bromide)

Mechanistic Principles & Critical Considerations

The Racemization Challenge

A critical consideration when using (S)-MBPA is the configurational stability of the chiral center. Upon activation by the Cu(I) catalyst, the C-Br bond undergoes homolytic cleavage to form a carbon-centered radical.

  • Planar Radical: The resulting benzylic radical is

    
     hybridized (planar).
    
  • Stereochemical Fate: In the absence of a chiral ligand or specific solvent cage effects, the recombination with bromine or addition to the monomer can occur from either face, potentially leading to racemization.

  • Strategic Utility: Despite this, (S)-MBPA is used to:

    • Synthesize polymers where the initiator fragment serves as a chiral probe (circular dichroism active).

    • Investigate "memory effects" in the first addition step.

    • Serve as a precursor for post-polymerization modification where the chiral ester is hydrolyzed to a chiral acid (if configuration is retained via specific catalytic control).

Diagram 1: Initiation Mechanism & Stereochemical Pathway

The following diagram illustrates the activation cycle and the planar radical intermediate.

ATRP_Mechanism cluster_cycle ATRP Equilibrium Initiator (S)-MBPA (Chiral Initiator) Radical Benzylic Radical (R•) (Planar/Prochiral) Initiator->Radical k_act (Homolysis) Activator Cu(I)/Ligand (Activator) Complex [Cu(II)-Br/Ligand] Activator->Complex Oxidation Complex->Activator Reduction Radical->Initiator k_deact (Recombination) Polymer Polymer Chain (Pn-Br) Radical->Polymer k_p (+ Monomer) Monomer Monomer (Styrene/MMA) Monomer->Polymer

Caption: Activation equilibrium of (S)-MBPA. Note the formation of the planar benzylic radical, which is the critical step for both initiation and potential racemization.

Experimental Protocol: Synthesis of Polystyrene using (S)-MBPA

This protocol targets a Degree of Polymerization (DP) of 100 using Styrene. The high activity of (S)-MBPA matches well with Styrene, ensuring fast initiation relative to propagation (


), which is essential for low dispersity (

).
Reagents & Stoichiometry[9]

Target Ratio: [Monomer] : [Initiator] : [CuBr] : [PMDETA] = 100 : 1 : 1 : 1

ComponentRoleMolar Eq.[][2][3][4]Mass/Vol (Scale: 10 mmol Monomer)Preparation Note
Styrene Monomer1001.04 g (1.15 mL)Pass through basic alumina to remove inhibitor.
(S)-MBPA Initiator122.9 mg (15.7 µL)Use gas-tight syringe. Keep anhydrous.
Cu(I)Br Catalyst114.3 mgPurify via glacial acetic acid wash if green (oxidized). Must be white.
PMDETA Ligand117.3 mg (21 µL)N,N,N',N'',N''-pentamethyldiethylenetriamine.
Anisole SolventN/A1.0 mL (approx 50% v/v)Degassed. Internal standard for NMR/GC.
Equipment Setup
  • Schlenk line (Vacuum/Nitrogen manifold).

  • Schlenk tubes (10 mL) with high-quality rubber septa.

  • Oil bath set to 90°C (Styrene) or 60°C (MMA).

  • Magnetic stir bars.

Step-by-Step Procedure
Phase 1: Catalyst Loading & Degassing (The "Freeze-Pump-Thaw" Method)

Scientific Rationale: Oxygen is a radical scavenger. Even trace amounts will quench the ATRP catalyst (oxidizing Cu(I) to Cu(II)) and terminate the initiator.

  • Catalyst Addition: Weigh Cu(I)Br (14.3 mg) into a dry Schlenk tube. Add a magnetic stir bar. Seal with a rubber septum.

  • Atmosphere Exchange: Cycle the Schlenk tube between vacuum and nitrogen (3 cycles) to remove atmospheric oxygen. Leave under positive nitrogen pressure.

  • Solvent/Monomer Addition: via degassed syringe, add:

    • Anisole (1.0 mL)

    • Styrene (1.15 mL)

    • PMDETA (21 µL)

  • Complex Formation: Stir the mixture at room temperature for 10 minutes. The solution should turn light green/homogeneous as the Cu-Ligand complex forms.

  • Freeze-Pump-Thaw (FPT):

    • Freeze: Submerge tube in liquid nitrogen until solid.

    • Pump: Open to vacuum for 5–10 minutes.

    • Thaw: Close vacuum, thaw in warm water.

    • Repeat: Perform 3 total cycles. Backfill with Nitrogen after the final cycle.

Phase 2: Initiation & Polymerization

Scientific Rationale: Adding the initiator after degassing ensures no premature reaction or degradation occurs during the FPT cycles.

  • Initiator Injection: Under positive nitrogen flow, inject (S)-MBPA (15.7 µL) using a micro-syringe.

  • T0 Sample: Immediately take a small aliquot (approx 50 µL) via syringe for

    
     NMR/GC analysis (reference point for conversion).
    
  • Heating: Immerse the Schlenk tube in the pre-heated oil bath (90°C).

  • Monitoring: The reaction mixture will darken (brown/green) as the equilibrium shifts.

  • Sampling: Withdraw aliquots every 30–60 minutes to monitor conversion.

Phase 3: Termination & Purification
  • Quenching: Stop the reaction at ~60-70% conversion (usually 2-4 hours) to preserve end-group fidelity. Expose the solution to air (oxidizes Cu(I) to blue/green Cu(II)) and cool to room temperature.

  • Catalyst Removal: Dilute with THF and pass the solution through a short column of neutral alumina . The copper complex will adsorb to the alumina; the polymer will pass through.

  • Precipitation: Concentrate the filtrate and precipitate dropwise into excess cold Methanol (10x volume).

  • Drying: Filter the white solid and dry under vacuum at 40°C for 24 hours.

Analytical Validation

To confirm the successful use of (S)-MBPA, the following analyses are required:

  • 
    H NMR Spectroscopy (CDCl
    
    
    
    ):
    • End-Group Analysis: Look for the signal of the methoxy ester protons (

      
      ) from the initiator fragment at ~3.6 ppm .
      
    • 
      -End:  The benzylic proton adjacent to the bromine at the active chain end should appear broad around 4.4–4.6 ppm  (for Polystyrene).
      
  • Gel Permeation Chromatography (GPC):

    • Verify low dispersity (

      
      ).[5] High dispersity indicates slow initiation (initiator degradation) or termination reactions.
      
  • Chiral HPLC (Optional but Recommended):

    • To verify if the initiator fragment retained chirality, the polymer can be hydrolyzed (acidic conditions) to release the

      
      -phenylacetic acid derivative and analyzed on a Chiralpak column. Note: Expect significant racemization unless specific chiral ligands were used.
      
Diagram 2: Experimental Workflow

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Reagents Purify Reagents (CuBr, Styrene) Setup Schlenk Setup (N2 Atmosphere) Reagents->Setup Mix Mix Monomer + Cat + Ligand Setup->Mix FPT Freeze-Pump-Thaw (x3 Cycles) Mix->FPT Inject Inject (S)-MBPA (Initiation) FPT->Inject Heat Heat to 90°C Inject->Heat Quench Expose to Air (Oxidize Cu) Heat->Quench 60% Conv. Filter Alumina Filtration (Remove Cu) Quench->Filter Precip MeOH Precipitation Filter->Precip

Caption: Step-by-step workflow for the ATRP of Styrene using (S)-MBPA.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Broad Dispersity (

)
Slow initiation or poor deactivation.(S)-MBPA is fast, so the issue is likely oxygen contamination or insufficient Cu(II) . Add 5-10% Cu(II)Br

at the start.
No Polymerization Catalyst poisoning.Ensure strict FPT degassing. Check purity of (S)-MBPA (hydrolysis leads to acid which kills ATRP).
Loss of Chirality Intrinsic radical racemization.This is expected in standard ATRP. To improve retention, lower temperature (use highly active catalyst like CuBr/Me6TREN at RT) or use chiral ligands.
Green Solution at T=0 Oxidized Catalyst.Cu(I) should be colorless/yellowish. If green before heating, the setup leaks. Restart.

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921–2990.

  • Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional Polymers by Atom Transfer Radical Polymerization. Progress in Polymer Science, 26(3), 337-377.

  • Sigma-Aldrich.Methyl

    
    -bromophenylacetate Product Specification. 
    
  • Lutz, J. F., & Matyjaszewski, K. (2003). Nucleophilic substitutions of end-groups on well-defined polystyrenes synthesized by atom transfer radical polymerization. Journal of Polymer Science Part A: Polymer Chemistry.

Sources

Derivatization of (S)-Bromophenylacetic acid methyl ester for chiral GC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization and Chiral GC Analysis of (S)-


-Bromophenylacetic Acid Methyl Ester 

Abstract

This guide details the protocols for the handling, derivatization, and chromatographic analysis of (S)-


-bromophenylacetic acid methyl ester (BPAA-ME). Due to the high susceptibility of 

-halo esters to racemization via enolization, standard esterification techniques (e.g., acid-catalyzed heating) pose significant risks to data integrity. This note prioritizes Trimethylsilyldiazomethane (TMS-DAM) derivatization for preserving enantiomeric excess (ee%) and outlines a direct chiral GC method using cyclodextrin-based stationary phases. A secondary protocol for diastereomeric derivatization is provided for laboratories lacking chiral columns.

Introduction & Chemical Context


-Bromophenylacetic acid derivatives are critical chiral building blocks in the synthesis of semi-synthetic penicillins, cephalosporins, and antithrombotic agents (e.g., Clopidogrel intermediates).[1]

The analysis of the methyl ester form presents a specific challenge: The


-proton is highly acidic  due to the electron-withdrawing nature of both the bromine atom and the phenyl ring.
  • Risk: Under basic conditions (pH > 8) or elevated temperatures in acidic media, the chiral center labilely deprotonates to form an achiral enolate intermediate, leading to immediate racemization.

  • Solution: Derivatization must occur under mild, neutral-to-slightly-acidic conditions at low temperatures.

Strategic Workflow: Decision Matrix

The following workflow illustrates the decision process based on the starting material and available instrumentation.

G Start Starting Material Acid (S)-Bromophenylacetic Acid (Solid) Start->Acid Ester (S)-Methyl Ester (Liquid/Oil) Start->Ester MethodA Protocol A: TMS-Diazomethane (Mild Methylation) Acid->MethodA Preferred (No Heat) MethodB Protocol B: BF3-Methanol (Classic, Riskier) Acid->MethodB Alternative (If TMS-DAM unavailable) Analysis Direct Chiral GC (Cyclodextrin Phase) Ester->Analysis MethodA->Analysis MethodB->Analysis ResolutionFail Resolution < 1.5? Analysis->ResolutionFail DerivC Protocol C: Transesterification to Diastereomer (Menthol) ResolutionFail->DerivC Yes AchiralGC Achiral GC Analysis (DB-5 / HP-5) DerivC->AchiralGC

Figure 1: Decision matrix for selecting the appropriate derivatization and analysis pathway. Green paths indicate the recommended "Gold Standard" workflows to minimize racemization.

Protocol A: Methyl Esterification via TMS-Diazomethane (Gold Standard)

Objective: Convert (S)-


-bromophenylacetic acid to its methyl ester without heat or strong acid, preventing racemization.

Mechanism: TMS-Diazomethane acts as a stable, safe substitute for diazomethane. It protonates via the carboxylic acid to form a diazonium intermediate, which is then nucleophilically attacked by the carboxylate to form the methyl ester and release


 gas.[2]
Materials
  • Reagent: Trimethylsilyldiazomethane (TMS-DAM), 2.0 M in hexanes.

  • Solvent: Methanol (anhydrous) and Toluene (7:3 ratio).

  • Quench: Acetic acid (glacial).

Step-by-Step Procedure
  • Preparation: Dissolve 10 mg of (S)-

    
    -bromophenylacetic acid in 1.0 mL of Methanol/Toluene (7:3 v/v) in a 2 mL GC vial.
    
    • Note: Toluene is added to improve solubility of the aromatic acid.

  • Reaction: Add 2.0 M TMS-DAM solution dropwise (approx. 20-50 µL) until a persistent yellow color remains.

    • Observation: Evolution of nitrogen gas (bubbling) indicates the reaction is proceeding.

  • Incubation: Cap the vial and stir at Room Temperature (20-25°C) for 20 minutes .

    • Critical: Do NOT heat.

  • Quenching: Add Glacial Acetic Acid dropwise until the yellow color disappears (neutralizes excess diazomethane).

  • Work-up: Evaporate solvent under a gentle stream of Nitrogen (

    
    ) to dryness (to remove TMS byproducts). Reconstitute in 1.0 mL of n-Heptane  or Isopropanol  (depending on GC split ratio).
    
  • QC Check: Inject immediately.

Protocol B: Transesterification to Diastereomers (Advanced)

Objective: If direct chiral GC is unavailable, convert the methyl ester into a diastereomer using a chiral alcohol (e.g., (-)-Menthol). Diastereomers have different physical properties (boiling points) and can be separated on standard achiral columns (e.g., DB-5).

Reagents:

  • (-)-Menthol (excess).

  • Thionyl Chloride (

    
    ) or Acetyl Chloride.
    
Step-by-Step Procedure
  • Hydrolysis (If starting with Ester): Caution: Standard basic hydrolysis (LiOH/NaOH) will racemize this molecule.

    • Alternative: Use enzymatic hydrolysis (Lipase) at pH 7, or proceed directly from the Acid form.

  • Acid Chloride Formation: Dissolve 10 mg Acid in 0.5 mL

    
    . Heat at 50°C for 30 mins. Evaporate excess 
    
    
    
    under
    
    
    .
  • Esterification: Add 20 mg (-)-Menthol dissolved in 0.5 mL dry Pyridine/DCM (1:1).

  • Incubation: Stir at room temperature for 1 hour.

  • Extraction: Wash with 1M HCl (to remove pyridine), then water. Dry organic layer over

    
    .
    
  • Analysis: Inject on a standard DB-5 column. The (S)-Acid/(-)-Menthol ester will separate from the (R)-Acid/(-)-Menthol ester.

Chiral GC Analysis Parameters

This method assumes the use of the Methyl Ester (prepared via Protocol A).

Stationary Phase Selection: The separation requires a "cyclodextrin-based" phase. The bromine atom interacts well with the cavity of


-cyclodextrins.
  • Recommended Column: Agilent CP-Chirasil-Dex CB (or equivalent: Rt-

    
    DEXsm).
    
  • Dimensions: 25 m

    
     0.25 mm 
    
    
    
    0.25 µm.

Instrument Settings:

ParameterSettingRationale
Inlet Temp 220°CHigh enough to volatilize, low enough to prevent thermal degradation.
Injection Mode Split (50:1)Prevents column overload; improves peak shape.
Carrier Gas Helium @ 1.2 mL/minConstant flow mode for stable retention times.
Oven Program 90°C (Hold 1 min)

2°C/min

160°C
Slow ramp is critical for chiral resolution (

).
Detector FID @ 250°CStandard detection.
Elution Order (S)-Enantiomer / (R)-EnantiomerMust be determined experimentally with pure standards.

Validation & Quality Control

Racemization Check (System Suitability)

Before running samples, you must validate that your derivatization method is not causing racemization.

  • The Blank: Run a solvent blank.

  • The Pure Standard: Derivatize a certified pure standard of (S)-

    
    -bromophenylacetic acid  (ee > 99%) using Protocol A.
    
  • The Test: Inject. If you see a peak for the (R)-enantiomer > 0.5% (or whatever the impurity of the starting material is), your derivatization caused racemization.

    • Troubleshooting: Lower the reaction temperature to 0°C. Ensure no moisture is present.

Internal Standard

Use Methyl Benzoate or Methyl Mandelate (if resolved) as an internal standard to correct for injection variability.

References

  • Agilent Technologies. (2023). CP-Chirasil-Dex CB Column Specifications and Applications. Retrieved from [Link]

  • Kühnel, E., et al. (2007).[3] "Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane." Angewandte Chemie International Edition, 46(37), 7075-7078.[3] (Validates the non-acidic mechanism essential for preventing racemization).

Sources

Troubleshooting & Optimization

Purification techniques for (S)-Bromophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chiral Chemistry Division Subject: Technical Guide: Purification & Handling of (S)-Methyl


-Bromophenylacetate

Technical Support Center: (S)-Methyl -Bromophenylacetate

Welcome to the technical support hub for (S)-Methyl


-bromophenylacetate  (CAS: 3042-81-7 / 37167-62-7). This compound is a critical chiral building block, often used in the synthesis of 

-lactams and other bioactive heterocycles. However, its labile stereocenter makes it prone to racemization , creating unique challenges in purification.

This guide moves beyond standard protocols to address the causality of purity loss and provides self-validating workflows for recovery.

Part 1: Critical Safety & Stability Directive

⚠️ DANGER: LACHRYMATOR & CORROSIVE Methyl


-bromophenylacetate is a potent lachrymator (tear gas agent).
  • Engineering Control: All operations must be performed in a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby to neutralize spills (reacts with the alkyl bromide).

⚠️ THE "HIDDEN" FAILURE MODE: RACEMIZATION The


-proton in this molecule is highly acidic due to the electron-withdrawing effects of both the carbonyl and the bromine atom.
  • Trigger: Weak bases (even bicarbonate), polar protic solvents, and heat (>50°C) can trigger enolization, destroying enantiomeric excess (ee).

  • Storage: Store at 2–8°C under Argon/Nitrogen. Avoid moisture (hydrolysis generates HBr, which autocatalyzes degradation).

Part 2: Diagnostic Troubleshooting

Before selecting a purification method, diagnose the state of your material using this logic flow:

ObservationProbable CauseRecommended Action
Low ee% (<80%) Racemization occurred during synthesis or storage.Go to Protocol B (Resolution)
High ee%, Low Chemical Purity By-products (phenylacetic acid, dibromo species).Go to Protocol A (Chemical Purification)
Color is Dark/Black Polymerization or HBr-induced degradation.Go to Protocol A (Vacuum Distillation)
New Peak in HPLC Hydrolysis to acid or transesterification.Check solvent compatibility (avoid MeOH).

Part 3: Purification Protocols

Protocol A: Chemical Purification (Preserving Chirality)

Use this when your enantiomeric excess is acceptable, but chemical purity is low.

The Challenge: Standard distillation requires heat, which accelerates racemization. The Solution: High-vacuum, low-temperature short-path distillation.

  • Apparatus: Short-path distillation head (vigreux column is too much hold-up).

  • Vacuum: Must be < 3 mmHg (preferably < 1 mmHg).

  • Temperature:

    • Bath Temp: Do not exceed 130°C.

    • Vapor Temp: Expect ~113°C at 3 mmHg.

  • Stabilization: Add a radical inhibitor (e.g., BHT, 100 ppm) if the impurity profile suggests polymerization.

  • Procedure:

    • Degas the crude oil under vacuum at RT for 20 mins to remove HBr.

    • Slowly ramp temperature. Collect the main fraction.

    • Validation: Immediately check optical rotation or Chiral HPLC.

Protocol B: Enantiomeric Resolution (The "Rescue" Method)

Use this when you have a racemic mixture or low ee% and need to isolate the (S)-enantiomer.

Methodology: Enzymatic Kinetic Resolution.[1][2][3][4] Lipases are superior here because they operate under mild conditions (pH 7, ambient temp), avoiding the thermal racemization seen in fractional crystallization.

Workflow Diagram:

EnzymaticResolution cluster_mechanism Mechanism: Enantioselective Hydrolysis Racemate Racemic Methyl alpha-bromophenylacetate Reaction Hydrolysis Reaction (Phosphate Buffer / Toluene) Racemate->Reaction Enzyme Lipase (Burkholderia cepacia or Candida antarctica B) Enzyme->Reaction Catalyst Separation Phase Separation (Extraction) Reaction->Separation 50% Conversion ProductS (S)-Ester (Unreacted) Separation->ProductS Organic Phase ProductR (R)-Acid (Hydrolyzed) Separation->ProductR Aqueous Phase (pH > 7)

Caption: Kinetic resolution workflow separating the unreacted (S)-ester from the hydrolyzed (R)-acid.

Step-by-Step Procedure:

  • Setup: Suspend the racemic ester (10 g) in a biphasic system: Toluene (50 mL) and Phosphate Buffer (50 mL, 0.1 M, pH 7.0).

  • Enzyme Addition: Add Lipase PS (from Burkholderia cepacia) or CAL-B (immobilized).

    • Note: Lipase PS is often highly selective for hydrolyzing the (R)-enantiomer of

      
      -bromo esters, leaving the (S)-ester  intact.
      
  • Monitoring: Stir at 25°C. Monitor by HPLC until conversion reaches exactly 50-55%.

    • Critical: Do not let conversion go too high, or you lose yield. Do not stop too early, or ee is low.

  • Workup:

    • Filter off the immobilized enzyme.

    • Separate phases. The Organic Phase contains your target (S)-Ester .

    • The Aqueous Phase contains the (R)-Acid (and salt).

  • Purification: Wash the organic phase with saturated NaHCO₃ (to remove traces of acid), dry over MgSO₄, and concentrate in vacuo.

Part 4: Analytical Validation (Chiral HPLC)

You cannot rely on optical rotation alone, as impurities can skew the value.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol (98:2 to 90:10).

    • Tip: Low alcohol content is crucial because the ester elutes fast.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 220 nm (Phenyl ring absorption) or 254 nm.

  • Expected Order: Typically, the (S)-enantiomer elutes second on OD-H columns, but always run a racemic standard first to confirm.

Part 5: The Mechanism of Failure (Racemization)

Understanding how you lose purity prevents it from happening again.

Racemization S_Isomer (S)-Enantiomer (Chiral) Enolate Planar Enolate Intermediate (Achiral / sp2 Hybridized) S_Isomer->Enolate Proton Abstraction (-H+) Base Base/Heat Base->Enolate Racemate Racemic Mixture (50:50 R/S) Enolate->Racemate Reprotonation (+H+) (Top/Bottom Attack)

Caption: Mechanism of base-catalyzed racemization via the planar enolate intermediate.

Part 6: Frequently Asked Questions (FAQs)

Q1: Can I use silica gel chromatography to purify the (S)-ester? A: Yes, but with caution. Silica is slightly acidic, which is generally safe, but commercial silica can have alkaline impurities. Pre-wash your column with 1% acetic acid in hexane to neutralize active sites. Avoid amine modifiers (like triethylamine) in the eluent, as they will induce immediate racemization.

Q2: I distilled my product and the ee dropped from 98% to 85%. Why? A: You likely used too much heat or had a trace of basic residue in the flask.


-Bromo esters can racemize thermally. Next time, use a lower vacuum (<1 mmHg) to lower the boiling point, or switch to the enzymatic resolution method which works at room temperature.

Q3: How do I remove the yellow color without distillation? A: The yellow color is often free bromine or trace polymerized material. Wash the organic solution with 10% Sodium Thiosulfate (removes Br₂) followed by filtration through a small pad of activated charcoal (removes polymers).

Q4: Can I convert the (R)-acid by-product back to the (S)-ester? A: Not directly. You can racemize the (R)-acid (using HBr/Heat) to get the racemate, re-esterify it, and recycle it through the enzymatic resolution process. This is known as a "recycle loop" in process chemistry.

References

  • Enzymatic Resolution: Kinetic resolution of 2-substituted esters catalyzed by a lipase. J. Org.[5] Chem. (2003).[5]

  • Synthesis & Properties: Methyl alpha-bromophenylacetate Product Data. Sigma-Aldrich.[6][7]

  • Racemization Mechanisms: Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. Chem. Commun. (2001).

  • Chiral Separation: Chiral HPLC Separations Guide. Phenomenex.

Sources

How to prevent racemization during the synthesis of (S)-Bromophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the synthesis and handling of (S)-


-Bromophenylacetic acid methyl ester  (Methyl (S)-

-bromophenylacetate).[1] It is designed to address the critical instability of the chiral center at the

-position, which is highly prone to racemization via enolization and halide exchange.
Current Status: Operational

Role: Senior Application Scientist Subject: Prevention of Racemization during Halogenation of Chiral


-Hydroxy Esters
Target Molecule:  Methyl (S)-

-bromophenylacetate (CAS: 37167-62-7)[1]

Introduction: The Racemization Trap

The synthesis of (S)-


-bromophenylacetic acid methyl ester is deceptively simple in structure but chemically fragile.[1] The 

-proton is significantly acidified by the electron-withdrawing effects of three groups: the phenyl ring , the bromine atom , and the ester carbonyl .

Consequently, this molecule has a low


 (approx. 18–20), making it susceptible to deprotonation by even weak bases. Once deprotonated, it forms a planar enolate intermediate, destroying the stereocenter. Upon reprotonation, the molecule returns as a racemate. Furthermore, the presence of free bromide ions can induce racemization via dynamic 

exchange (Finkelstein-type mechanism).

This guide provides a validated workflow to bypass these failure modes.

Module 1: Synthetic Strategy & Causality

Q1: Why can’t I use the Hell-Volhard-Zelinsky (HVZ) reaction on (S)-Phenylacetic acid?

Answer: The HVZ reaction is fundamentally incompatible with enantioselective synthesis for this target.[1]

  • Mechanism: HVZ proceeds through an enol intermediate of the acid bromide.[2][3][4] Enolization requires the loss of the

    
    -proton, creating a planar 
    
    
    
    carbon.
  • Result: Even if you start with chiral phenylacetic acid (which doesn't exist as the chirality requires substitution), the reaction generates a racemic mixture (50% R, 50% S).

  • Solution: You must use a Nucleophilic Substitution (

    
    )  strategy starting from an optically pure alcohol, specifically Methyl (R)-Mandelate .[1] This route relies on stereochemical inversion.[5][6]
    
Q2: Which starting material should I use to obtain the (S)-enantiomer?

Answer: You must start with Methyl (R)-Mandelate .[1]

  • Reasoning: The bromination reaction (using

    
     or Appel conditions) proceeds via an 
    
    
    
    mechanism, which causes an inversion of configuration .[6][7]
  • Priority Check (Cahn-Ingold-Prelog):

    • Start: (R)-Mandelate (OH is Priority #1).[1]

    • Product: (S)-Bromoacetate (Br is Priority #1).[1]

    • Since the priority ranking of the groups remains unchanged (Halogen/Oxygen > Ester > Phenyl), the inversion of geometry (

      
      ) results in the desired (S)-enantiomer.
      

Module 2: Execution & Troubleshooting

Q3: I used the Appel reaction ( ), but my ee dropped significantly during workup. What happened?

Answer: The racemization likely occurred during the quenching or neutralization step.

  • The Culprit: You likely used a basic aqueous wash (e.g., Sodium Bicarbonate,

    
    ) to remove excess acid. Even weak bases can deprotonate the highly acidic 
    
    
    
    -proton of the product.[8]
  • Correct Protocol:

    • Quench: Use water or brine at 0°C .

    • Avoid Base: Do not wash with bicarbonate or hydroxide.

    • Acid Scavenging: If acid removal is necessary, rely on the insolubility of Triphenylphosphine oxide (

      
      ) in non-polar solvents (e.g., Hexanes/Ether) to precipitate the byproduct, rather than aqueous extraction.
      
Q4: Can I use Phosphorus Tribromide ( ) instead of Carbon Tetrabromide?

Answer: Yes, but with strict thermal controls.

  • Risk:

    
     generates 
    
    
    
    as a byproduct. While
    
    
    itself doesn't deprotonate the alpha-carbon, it can catalyze equilibrium if the temperature rises, and high concentrations of bromide ion (
    
    
    ) can attack the product, causing racemization via halide exchange.
  • Modification:

    • Run the reaction at -10°C to 0°C .

    • Add Pyridine (0.9 equivalents) cautiously to buffer the

      
       without creating a basic environment strong enough to enolize the ester.
      
Q5: My reaction mixture turned black and tarry. Is the product salvageable?

Answer: This indicates thermal decomposition, likely polymerization or elimination to phenylketene.

  • Cause: Reaction temperature exceeded 25°C, or local heating occurred during reagent addition.

  • Prevention:

    • Add

      
       or 
      
      
      
      dropwise over 30–60 minutes.
    • Ensure vigorous stirring to prevent "hot spots."

    • Self-Validating Check: Monitor the reaction color. It should remain light yellow/orange. Dark brown/black indicates failure.

Module 3: Visualization of Pathways

The following diagram illustrates the competing pathways: the desired


 inversion versus the racemization traps (Enolization and Halide Exchange).

RacemizationPathways cluster_prevention Critical Control Points Start Methyl (R)-Mandelate (Pure Enantiomer) Activation Activated Oxyphosphonium Intermediate Start->Activation PPh3 / CBr4 (Appel) Product Methyl (S)-Bromoacetate (Target Molecule) Activation->Product SN2 Attack (Br-) Inversion of Config Enolate Planar Enolate (Achiral Intermediate) Product->Enolate Base (Workup) or Heat Racemate Racemic Mixture (50% R / 50% S) Product->Racemate XS Bromide Ion (Halide Exchange) Enolate->Racemate Reprotonation

Caption: Figure 1. Mechanistic pathway showing the desired inversion (Green) vs. the racemization traps (Red/Yellow) triggered by base or excess halide ions.

Module 4: Validated Experimental Protocol

Synthesis of Methyl (S)- -bromophenylacetate

Reagents:

  • Methyl (R)-Mandelate (1.0 equiv)[1]

  • Triphenylphosphine (

    
    ) (1.2 equiv)[1]
    
  • Carbon Tetrabromide (

    
    ) (1.2 equiv)[1]
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Guide:

  • Preparation: Dissolve Methyl (R)-Mandelate and

    
     in anhydrous DCM under Nitrogen atmosphere. Cool the solution to 0°C .
    
  • Addition: Dissolve

    
     in DCM and add it dropwise  to the reaction mixture over 30 minutes. Crucial: Maintain internal temperature < 5°C.
    
  • Reaction: Stir at 0°C for 2 hours, then allow to warm strictly to room temperature (20–22°C) for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup (The Critical Step):

    • Add Hexanes (equal volume to DCM) to the reaction mixture. This precipitates the bulk of Triphenylphosphine oxide (

      
      ).
      
    • Filter through a pad of silica gel or Celite.

    • Concentrate the filtrate at low temperature (< 30°C) under reduced pressure. Do not use a hot water bath.

  • Purification:

    • Purify immediately via Flash Column Chromatography using Hexanes/EtOAc (95:5).

    • Note: Silica gel is slightly acidic, which is safer than basic alumina.

Data Summary: Solvent & Condition Compatibility
ParameterRecommendedDangerous/AvoidReason
Solvent DCM, TolueneDMF, DMSO, AlcoholsPolar aprotic solvents enhance ionic dissociation, promoting racemization (

/Halide exchange).[1]
Temperature 0°C to 20°C> 40°CHeat promotes enolization and thermal elimination.
Workup pH Neutral to Slightly AcidicBasic (

)
Bases (NaHCO3, NaOH) rapidly deprotonate the

-carbon.
Storage -20°C, under ArgonRoom Temp, AirMoisture hydrolyzes the ester; heat racemizes the product.

References

  • Appel Reaction Mechanism & Applic

    • Title: Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)[5][7]

    • Source: OrgoSolver[1]

    • URL:[Link]

  • Racemiz

    
    -Bromo Esters 
    
    • Title: Dynamic kinetic resolution of (S)

      
      -bromo esters in nucleophilic substitution[1][9]
      
    • Source: Semantic Scholar (Research Paper)[1]

    • URL:[Link][1]

  • Hell-Volhard-Zelinsky Reaction Limit

    • Title: 22.4 Alpha Bromination of Carboxylic Acids[2][4]

    • Source: Chemistry LibreTexts[1]

    • URL:[Link]

  • Product D

    • Title: Methyl alpha-bromophenylacetate (CAS 37167-62-7)[1]

    • Source: LookChem[1]

    • URL:[Link][1]

Sources

Optimizing mobile phase for chiral separation of bromophenylacetic acid methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bromophenylacetic Acid Methyl Ester Analysis

Ticket ID: #BPA-ME-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Mobile Phase for Chiral Separation of Bromophenylacetic Acid Methyl Ester

Executive Summary

Separating the enantiomers of bromophenylacetic acid methyl ester presents a classic challenge in chiral chromatography: resolving a neutral, hydrophobic racemate where the chiral center is adjacent to an electron-withdrawing halogen and an aromatic system.

Unlike its free acid counterpart, the methyl ester does not require aggressive pH control to suppress ionization. However, its separation is governed strictly by steric fit and dipole-dipole interactions within the chiral stationary phase (CSP) grooves.

This guide provides a self-validating method development protocol, troubleshooting workflows for common failure modes (tailing, co-elution), and advanced optimization strategies.

Module 1: Method Development Protocol (SOP)

Objective: Achieve baseline resolution (


) within a run time of < 15 minutes.
1.1 Column Selection Strategy

For phenylacetic acid derivatives, polysaccharide-based columns are the gold standard due to the "lock-and-key" mechanism involving the aromatic


 interactions.
  • Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Rationale: The helical structure of the amylose backbone creates a specific cavity size that accommodates the phenyl ring and the bulky bromine atom effectively. Literature confirms AD-H often provides superior selectivity (

      
      ) for esters compared to cellulose-based phases [1].
      
  • Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

    • Rationale: If the bromine is in the ortho position, steric hindrance may prevent entry into the amylose cavity. The linear, rigid "trench" structure of cellulose (OD-H) often resolves these sterically hindered isomers better.

1.2 Mobile Phase Composition (Normal Phase)

The analyte is hydrophobic. Normal Phase (NP) is preferred over Reversed Phase (RP) to maximize solubility and protect the ester from hydrolysis [2].

ComponentRoleRecommended Starting Conditions
n-Hexane Bulk Solvent (Non-polar)90% - 98%
Isopropanol (IPA) Polar Modifier (H-bond donor/acceptor)2% - 10%
Ethanol (EtOH) Alternative ModifierUse if IPA fails to resolve (alters selectivity)
Additives Silanol SuppressorNone initially. (Add 0.1% Diethylamine only if tailing occurs)
1.3 The "3-Step" Screening Workflow

Do not guess. Follow this logical progression to validate the method.

MethodDev Start Start: 1 mg/mL Sample in Hexane/IPA (90:10) ScreenAD Screen Chiralpak AD-H MP: Hexane/IPA (90:10) Start->ScreenAD CheckRs Check Resolution (Rs) ScreenAD->CheckRs Success Success: Rs > 1.5 Optimize Flow/Temp CheckRs->Success Yes Partial Partial: 0.8 < Rs < 1.5 CheckRs->Partial Partial Sep Fail Fail: Rs < 0.8 or Co-elution CheckRs->Fail No Sep ReduceIPA Reduce IPA to 2-5% (Increases retention & selectivity) Partial->ReduceIPA SwitchMod Switch Modifier to Ethanol (Changes steric environment) Fail->SwitchMod ReduceIPA->CheckRs SwitchMod->CheckRs SwitchCol Switch to Chiralcel OD-H SwitchMod->SwitchCol If EtOH fails

Figure 1: Decision tree for systematic method development of bromophenylacetic acid methyl ester.

Module 2: Troubleshooting Guide (FAQ)

Q1: My peaks are tailing (Asymmetry > 1.3), but the compound is an ester. Why? Diagnosis: While the ester is neutral, the silica support of the column has residual silanol groups (Si-OH). The bromine atom induces a dipole on the phenyl ring, potentially creating weak interactions with these silanols. Alternatively, the sample may contain trace amounts of the hydrolyzed free acid (bromophenylacetic acid). Solution:

  • Verify Sample Purity: Run a standard C18 check to ensure no free acid is present.

  • Mobile Phase Additive: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase.

    • Why? DEA blocks acidic silanols. TFA suppresses the ionization of any trace free acid contaminants [3].

Q2: I see two peaks, but the resolution is poor (


). Lowering the flow rate didn't help. 
Diagnosis:  Flow rate affects efficiency (

), not selectivity (

). If

is low, the peaks are too close chemically. Solution:
  • Change the Alcohol: Switch from IPA to Ethanol .

    • Mechanism: IPA is bulky and can block the deeper "chiral grooves" of the amylose polymer. Ethanol is smaller and linear, allowing the analyte to penetrate deeper into the chiral selector, often revealing different interaction sites [4].

  • Temperature Control: Lower the column temperature to 10°C - 15°C .

    • Mechanism: Enantioseparation is enthalpy-driven. Lower temperatures increase the difference in adsorption enthalpy (

      
      ) between the two enantiomers, improving resolution at the cost of longer retention [5].
      

Q3: The retention times are drifting day-to-day. Diagnosis: This is often caused by water accumulation in the "dry" hexane mobile phase. Hexane is hygroscopic over time. Solution:

  • Strict Control: Use fresh HPLC-grade Hexane.

  • Column Conditioning: Flush the column with the exact mobile phase for 30 minutes before every run to re-equilibrate the solvation layer on the polysaccharide surface.

Module 3: Advanced Optimization

Once separation is achieved, optimize for speed and solvent consumption.

3.1 Thermodynamic Tuning

The relationship between resolution and temperature is governed by the van 't Hoff equation. For bromophenylacetic acid esters, the separation is usually enthalpic .

TemperatureRetention (

)
Selectivity (

)
Resolution (

)
Recommendation
35°C LowLowPoorUse for column cleaning only
25°C MediumMediumGoodStandard starting point
10°C HighHighExcellentUse for difficult separations (e.g., ortho-bromo)
3.2 Flow Rate Scaling

Polysaccharide columns (coated type like AD-H) have mass transfer limitations.

  • Optimal Linear Velocity: 0.5 - 1.0 mL/min (for 4.6mm ID columns).

  • Warning: Do not exceed 1.5 mL/min on standard AD-H columns to prevent bed compression and loss of efficiency.

3.3 Diagram: Interaction Mechanism

Understanding why the separation works helps you fix it when it breaks.

Mechanism Analyte Analyte Bromophenylacetic Acid Methyl Ester Hydrophobic + Dipole Interaction Chiral Recognition 1. Pi-Pi Stacking (Phenyl rings) 2. H-Bonding (C=O of ester) 3. Steric Inclusion (Bromine fit) Analyte->Interaction Enters Cavity Selector Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate) Helical Cavity + H-Bond Sites Selector->Interaction Provides Cavity Result Enantioseparation Interaction->Result Differential Retention

Figure 2: Mechanistic view of the interaction between the brominated ester and the Amylose stationary phase.

References
  • Daicel Corporation. (n.d.).[1] Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Wang, F., et al. (2004). Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation. Journal of Chromatography A, 1034(1-2), 117-123. Link

  • Regis Technologies. (2023). Getting Started with Chiral Method Development: Mobile Phase Additives. Link

  • Chromatography Online. (2023). Playing with Selectivity for Optimal Chiral Separation. Link

  • Sardella, R., et al. (2013). Thermodynamic study of the enantioseparation of phenylacetic acid derivatives on Whelk-O1. Journal of Chromatography A. Link (Contextual reference based on thermodynamic principles of phenylacetic acid derivatives).

Disclaimer: This guide is intended for research use. Always consult the specific safety data sheets (SDS) for solvents and analytes before experimentation.

Sources

Technical Support Center: Stability and Troubleshooting of (S)-Bromophenylacetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals struggling with the stereochemical integrity of


-halo esters. (S)-Bromophenylacetic acid methyl ester is a highly versatile chiral building block; however, its unique electronic environment—an 

-carbon flanked by an electron-withdrawing ester, a highly polarizable bromine atom, and a resonance-stabilizing phenyl ring—renders it exceptionally sensitive to its solvent environment.

This guide provides an in-depth look at the causality of its degradation in protic solvents, offering self-validating troubleshooting workflows and rigorously grounded experimental protocols to ensure your asymmetric syntheses succeed.

Diagnostic Overview: The Causality of Degradation

When this compound is dissolved in polar protic solvents (e.g., methanol, ethanol, water), two primary modes of degradation occur, often simultaneously:

  • Solvolysis (Nucleophilic Substitution): Protic solvents act as nucleophiles. The adjacent phenyl ring stabilizes the developing positive charge on the

    
    -carbon, heavily favoring an 
    
    
    
    ionization pathway over a pure
    
    
    displacement . The solvent traps the resulting planar carbocation, yielding racemic
    
    
    -alkoxy or
    
    
    -hydroxy derivatives.
  • Racemization via Enolization: The

    
    -proton is highly acidic. Even in the absence of strong bases, the ionizing power and hydrogen-bonding capacity of protic solvents can facilitate reversible deprotonation, forming an achiral enol/enolate intermediate that reprotonates to a racemic mixture .
    
Frequently Asked Questions (Troubleshooting Guide)

Q1: I dissolved my enantiopure (S)-ester in methanol for a reaction, but my isolated product is nearly racemic. Why did this happen, and how do I fix it? A1: Methanol is highly detrimental to the stereocenter of this specific compound. The polar nature of methanol promotes the dissociation of the bromide ion, forming a transient, planar benzylic carbocation . When the bromide or the solvent recombines, it attacks from either face, destroying your enantiomeric excess (ee) . Solution: Switch to a non-polar or polar aprotic solvent (e.g., Dichloromethane, Toluene, or THF). If a protic solvent is absolutely required for downstream reactant solubility, you must lower the temperature to


 and minimize the residence time of the ester in the solvent.

Q2: My LC-MS shows a major impurity with a mass shift of -79 Da (loss of Br) and +31 Da (addition of methoxy). Is my starting material degrading during storage? A2: Yes. You are observing the direct solvolysis product: methyl


-methoxyphenylacetate. This indicates that your storage solvent (likely methanol) is actively substituting the bromide .
Solution: Never store 

-bromo esters in protic solvents. Store the compound neat (as an oil/solid) under inert gas (Argon/Nitrogen) at

, or as a stock solution in anhydrous THF or DCM.

Q3: I am trying to perform a mild basic hydrolysis of the methyl ester to get the (S)-acid, but I'm getting


-hydroxy side products. How can I prevent this? 
A3:  The 

-carbon is highly electrophilic. Hydroxide ions will attack both the ester carbonyl (desired hydrolysis) and the

-carbon (unwanted

/

substitution) . Solution: Ester hydrolysis of

-halo esters is notoriously difficult to achieve chemically without side reactions. Consider using enzymatic resolution/hydrolysis (e.g., lipases in biphasic aprotic/aqueous buffer systems) to selectively target the ester carbonyl while preserving the

-bromide and stereocenter.
Visualizing the Degradation Pathways

Pathways SM (S)-Bromophenylacetic acid methyl ester Protic Exposure to Protic Solvent (MeOH, EtOH, H2O) SM->Protic Dissolution Carbocation Planar Carbocation (SN1 Pathway) Protic->Carbocation Ionization Enolate Enol/Enolate (Deprotonation) Protic->Enolate Acidic alpha-H RacemicSM Racemization (Loss of ee) Carbocation->RacemicSM Br- Recombination Solvolysis Solvolysis Product (e.g., alpha-methoxy) Carbocation->Solvolysis Solvent Attack Enolate->RacemicSM Reprotonation

Mechanistic pathways of this compound degradation in protic solvents.

Quantitative Data: Solvent Impact on Stability

To guide your solvent selection, the following table summarizes the relative stability of this compound across various common solvent classes.

Solvent SystemSolvent ClassificationPrimary Degradation PathwayEstimated Half-Life (

) at 25°C
Impact on Enantiomeric Excess (ee)
Methanol Polar ProticSolvolysis (

) & Racemization

hours
Rapid loss of ee
Water / Acetonitrile (1:1) Polar Protic / AqueousHydrolysis & Solvolysis

hours
Rapid loss of ee
Ethanol Polar ProticSolvolysis (

)

hours
Moderate loss of ee
Tetrahydrofuran (THF) Polar AproticNone (Stable)

hours
ee preserved
Dichloromethane (DCM) Non-polar AproticNone (Stable)

hours
ee preserved

Note: Data represents general kinetic trends for


-bromophenylacetates. Exact rates depend on concentration, temperature, and trace impurities (e.g., moisture).
Self-Validating Experimental Protocols

To ensure trustworthiness in your synthetic steps, you must validate the stability of your chiral starting material under your specific reaction conditions before committing to a large-scale synthesis.

Objective: Determine the half-life and ee degradation rate of this compound in a test solvent.

Step-by-step Methodology:

  • Preparation: Equilibrate a 10 mL volumetric flask containing 9.9 mL of the test solvent (e.g., anhydrous THF or Methanol) in a thermostated water bath at your planned reaction temperature (e.g., 20°C).

  • Initiation: Inject 100

    
    L of enantiopure this compound into the flask. Shake vigorously for 5 seconds to ensure homogeneity. Mark this as time 
    
    
    
    .
  • Sampling (The Self-Validation Step): At precise intervals (

    
     minutes), withdraw a 100 
    
    
    
    L aliquot using a micro-syringe.
  • Analysis: Analyze the quenched samples via Chiral High-Performance Liquid Chromatography (HPLC).

    • Track Chemical Purity: Monitor the disappearance of the starting material peak and the appearance of solvolysis products (e.g., methoxy derivatives).

    • Track Chiral Purity: Measure the ratio of (S) to (R) enantiomers to calculate the ee over time.

  • Decision Gate: If the ee drops by more than 2% within your expected reaction timeframe, the solvent system is incompatible and must be changed following the troubleshooting workflow below.

Troubleshooting Workflow Visualization

Workflow Start Observe Loss of ee or Degradation CheckSolvent Is the solvent polar protic? Start->CheckSolvent ChangeSolvent Switch to Aprotic (DCM, THF, Toluene) CheckSolvent->ChangeSolvent Yes (MeOH, H2O) CheckTemp Is reaction temp > 0°C? CheckSolvent->CheckTemp No ChangeSolvent->CheckTemp LowerTemp Reduce temp to -20°C to 0°C CheckTemp->LowerTemp Yes Validate Run Kinetic Protocol (Self-Validation) CheckTemp->Validate No LowerTemp->Validate Validate->CheckSolvent ee < 98% (Iterate) Success Stereocenter Preserved Validate->Success ee > 98%

Iterative troubleshooting workflow for preserving chiral integrity during synthesis.

References
  • 
     pathways, and general instability in protic media)[1]
    
  • 
    -halo ester solvolysis)[2]
    

Sources

Technical Support Center: Scale-Up Production of Enantiopure Bromophenylacetic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The scale-up synthesis of enantiopure methyl


-bromophenylacetate (and its halogenated derivatives) presents significant chemical engineering challenges. Maintaining chiral integrity at the 

-carbon, managing exothermic halogenation reactions, and achieving high-throughput purification require precise mechanistic control. This guide provides troubleshooting strategies, validated protocols, and empirical data to assist drug development professionals in overcoming these process bottlenecks.

Process Workflow & Mechanistic Pathways

G A Phenylacetic Acid Derivatives B Enantioselective Bromination A->B Chiral Auxiliary or Catalyst C Chiral α-Bromophenylacetic Acid B->C >95% ee D Low-Temp Esterification (SOCl2, MeOH, 0°C) C->D Kinetic Control H High-Temp Esterification (H2SO4, Reflux) C->H Thermodynamic Control E Crude Methyl α-Bromophenylacetate D->E Preserves ee F Chiral SFC Resolution E->F Scale-up Purification G Enantiopure Product (>99% ee) F->G Baseline Separation I Racemized Product (Low ee) H->I Enolization

Workflow for the enantioselective synthesis and purification of methyl α-bromophenylacetate.

Troubleshooting & FAQs

Q1: Why does the enantiomeric excess (ee) drop significantly during the esterification of chiral


-bromophenylacetic acid at scale? 
Causality & Solution:  The 

-proton of

-bromophenylacetic acid is highly acidic due to the strong electron-withdrawing inductive effects of both the adjacent bromine atom and the phenyl ring. Traditional esterification using Fischer conditions (refluxing methanol with catalytic sulfuric acid) promotes reversible enolization[1]. At a larger scale, the extended heating and cooling times increase the residence time of the intermediate enol, leading to severe racemization. Actionable Step: Transition to a low-temperature acyl chloride intermediate method. Treat the chiral acid with thionyl chloride (

) in methanol, strictly maintaining the internal temperature between

and

[2]. This kinetically traps the esterification pathway, completing the reaction before enolization can occur.

Q2: During direct asymmetric bromination, we observe inconsistent enantioselectivity and over-bromination. How can we stabilize the scale-up? Causality & Solution: Direct asymmetric bromination relies on the transient formation of enediolates. If the stoichiometry of the chiral auxiliary or lithium base is imprecise, uncomplexed enediolates react non-selectively. Furthermore, excess electrophilic bromine leads to


-dibromination.
Actionable Step:  Utilize chiral lithium amides as traceless auxiliaries. Empirical data demonstrates that using a precise 1.03–1.05 molar equivalent of chiral amine relative to the arylacetic acid ensures complete complexation, reliably yielding 

ee while preventing over-alkylation/bromination[3]. Alternatively, late-stage catalytic bromination using boron catalysts (e.g.,

) combined with pyridinium tribromide offers highly controlled electrophilic delivery[4].

Q3: When asymmetric synthesis yields only 80-85% ee, what is the most scalable method to achieve >99% ee? Causality & Solution: While the crystallization of diastereomeric salts is a classical approach, it suffers from poor volume efficiency, solvent dependency, and significant yield loss at scale. Preparative Chiral Supercritical Fluid Chromatography (SFC) has become the industry standard for resolving


-bromo esters. The high diffusivity and low viscosity of supercritical 

allow for high flow rates, rapid cycle times, and minimal solvent waste. Actionable Step: Implement a Chiralpak AD-H or Chiralcel OJ-H stationary phase with an isocratic supercritical

/Methanol mobile phase[5].

Validated Experimental Protocols

Protocol A: Low-Temperature Esterification (Minimizing Racemization)

Self-Validating Principle: The strict absence of thermal energy prevents the thermodynamic drive for enolization. In-process control (IPC) via chiral HPLC confirms that the ee of the starting acid matches the ee of the crude ester prior to downstream workup.

  • Preparation: Dissolve 50.0 g of enantiomerically enriched

    
    -bromophenylacetic acid in 250 mL of anhydrous methanol under an inert nitrogen atmosphere.
    
  • Cooling: Chill the reaction vessel to

    
     using an ice-brine bath. Ensure the internal temperature probe reads 
    
    
    
    .
  • Activation: Add 34.2 mL of thionyl chloride (

    
    ) dropwise via an addition funnel over 60 minutes[2]. Critical: Control the addition rate to maintain the internal temperature strictly below 
    
    
    
    .
  • Maturation: Stir the mixture for 2 hours at

    
    , then allow it to slowly warm to ambient temperature (
    
    
    
    ) over 4 hours.
  • Workup: Concentrate the mixture under reduced pressure (water bath temperature

    
    ). Partition the residue between ethyl acetate and cold saturated aqueous 
    
    
    
    . Wash the organic layer with brine, dry over
    
    
    , and evaporate to yield methyl
    
    
    -bromophenylacetate.
Protocol B: Preparative Chiral SFC Resolution

Self-Validating Principle: Baseline separation of enantiomers is confirmed via analytical SFC prior to preparative injection. Post-collection polarimetry and analytical reinjection validate the absolute optical purity of the isolated fractions.

  • System Setup: Equip a preparative SFC system (e.g., Thar MultiGram II) with two Daicel Chiralpak AD-H columns (

    
    , 
    
    
    
    mm) connected in series[5].
  • Mobile Phase: Set the eluent to 85% supercritical

    
     and 15% Methanol (containing 0.2% diethylamine as a basic modifier to prevent tailing)[5].
    
  • Parameters: Maintain a flow rate of 55 mL/min, a column backpressure of 120 bar, and a column oven temperature of

    
    [5].
    
  • Injection: Prepare a feed solution of the racemic or enantio-enriched ester at 52 mg/mL in methanol. Inject 300

    
     per cycle[5].
    
  • Collection: Monitor UV absorbance at 254 nm. Collect the first and second eluting peaks into chilled vessels to prevent downstream degradation.

Quantitative Data Summaries

Table 1: Impact of Esterification Conditions on Enantiomeric Excess (ee) and Yield

Method / ReagentsTemp (

)
Time (h)Yield (%)Final ee (%)Racemization Risk

, cat.

65 (Reflux)5.087.7

High (Enolization)

,

0 to 56.092.4

Low (Kinetic Control)

,

, DMF
2512.085.088Moderate (Base-catalyzed)

Table 2: Chiral SFC Scale-Up Parameters for


-Bromophenylacetate Derivatives 
ParameterAnalytical ScalePreparative ScaleScaling Factor / Rationale
Column Dimensions

mm

mm

scale-up in cross-sectional area
Flow Rate3.0 mL/min55.0 mL/minProportional to column volume
Injection Volume10

300

Maximized for throughput without band overlap
Concentration5 mg/mL52 mg/mLHigh solubility in MeOH ensures mass transfer

References

1.[1] Benchchem. Methyl-alpha-bromophenylacetic acid: Enantioselective Synthesis Approaches. Available at: 2.[5] Google Patents. WO2014140075A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of cathepsin c. Available at: 3.[3] National Institutes of Health (PMC). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Available at: 4.[2] Google Patents. US8324232B2 - 4-pyrimidinesulfamide derivative. Available at: 5.[4] ResearchGate. The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. Available at:

Sources

Technical Support Center: Catalyst Remediation for Chiral Phenylacetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific challenges of purifying (S)-


-bromophenylacetic acid methyl ester , particularly focusing on the removal of transition metal catalysts (Pd, Rh, Ru) without compromising the integrity of the labile 

-bromo stereocenter.

Executive Summary

Target Molecule: Methyl (S)-


-bromophenylacetate
CAS:  3042-81-7 (Racemic parent); Chiral derivatives vary.
Physical State:  Liquid at room temperature (bp: 113°C @ 3 mmHg).[1][2]
Critical Challenge:  The 

-bromo ester moiety is highly susceptible to nucleophilic attack (S

2)
and racemization (via enolization). Standard metal scavenging protocols involving powerful nucleophiles (e.g., thiol-based silicas) pose a high risk of derivatizing the product.

This guide prioritizes non-nucleophilic remediation strategies to ensure compliance with ICH Q3D elemental impurity limits while maintaining enantiomeric excess (%ee).

Module 1: Critical Safety & Chemistry Warning

The "Nucleophile Trap"

Before attempting standard scavenging, you must understand the reactivity of your substrate. Unlike typical pharmaceutical intermediates, (S)-bromophenylacetic acid methyl ester is an electrophile .

  • Risk: Standard metal scavengers often rely on surface-bound thiols (e.g., Si-Thiol, MP-TMT). Thiolates are soft, strong nucleophiles.

  • Reaction: Adding a thiol scavenger can trigger an S

    
    2 displacement of the bromide, resulting in a thioether impurity and loss of the chiral center.
    
  • Directive: Avoid Si-Thiol or amine-based scavengers unless strictly validated at low temperatures.

Module 2: Primary Remediation Protocols

Method A: High-Vacuum Distillation (The "Gold Standard")

Since the target molecule is a stable liquid with a moderate boiling point, distillation is the most effective method to separate non-volatile metal complexes from the product.

Protocol:

  • Setup: Short-path distillation apparatus (to minimize thermal residence time).

  • Pressure: Establish a vacuum of <3 mmHg .

  • Temperature: Maintain oil bath temperature <130°C. The product should distill at ~110-115°C .

  • Racemization Check: Ensure the pot residue does not become basic. If the catalyst system involved exogenous base (e.g., carbonates, amines), perform a mild acidic wash (0.5M citric acid) and dry the organic layer before distillation to prevent base-catalyzed racemization during heating.

Method B: Adsorptive Filtration (Activated Carbon)

If distillation is not feasible (e.g., scale limitations or thermal instability), use Activated Carbon. It relies on physisorption rather than chemisorption, minimizing chemical reaction risks.

Comparative Efficiency Table:

Adsorbent TypeMechanismMetal AffinityProduct RiskRecommendation
Activated Carbon (Darco KB) Physisorption (Pore trapping)Moderate (Pd, Rh)Low (Non-reactive)High
Celite (Diatomaceous Earth) Mechanical FiltrationLow (Colloidal only)NonePre-filter only
Silica Gel (Standard) Polar AdsorptionLow to ModerateLowMedium
Functionalized Silica (Si-Thiol) Chelation (S-Metal bond)HighCritical (S

2 Risk)
Avoid

Protocol:

  • Slurry Preparation: Dissolve crude oil in Toluene or DCM (10 volumes).

  • Charge: Add Activated Carbon (e.g., Darco KB-G or Norit) at 10-20 wt% relative to the substrate.

  • Contact: Stir gently at 20-25°C for 2-4 hours . Do not heat.

  • Filtration: Filter through a pad of Celite to remove carbon fines.

  • Validation: Test filtrate color (should be colorless/pale yellow) and analyze via ICP-MS.

Module 3: Advanced Scavenging (When A & B Fail)

If residual metal levels remain >20 ppm, use Chelating Resins that coordinate via Oxygen/Nitrogen rather than Sulfur, or sterically encumbered systems.

Recommended Scavenger: Si-DMT (Dimercaptotriazine) or Si-TAAcOH

While DMT contains sulfur, it is part of a triazine ring, making it less nucleophilic than alkyl thiols. However, Si-TAAcOH (Triaminetetraacetic acid - EDTA like) is safer as it coordinates via carboxylates.

Workflow Diagram (DOT Visualization):

CatalystRemoval Start Crude Product (Metal > 1000 ppm) Decision1 Is Product Volatile & Thermally Stable? Start->Decision1 Distill Method A: Vacuum Distillation (Target < 5 ppm) Decision1->Distill Yes Carbon Method B: Activated Carbon (10-20 wt% Slurry) Decision1->Carbon No Check Check Metal Content (ICP-MS) Distill->Check Carbon->Check Success Process Complete (Compliance Achieved) Check->Success < 20 ppm Scavenge Method C: Chelating Resin (Si-TAAcOH or Si-DMT) Check->Scavenge > 20 ppm Scavenge->Check Re-test Warning WARNING: Avoid Si-Thiol (Risk of SN2) Scavenge->Warning

Caption: Decision matrix for catalyst removal emphasizing non-reactive pathways first.

Troubleshooting & FAQs

Q1: My product turned from yellow to dark brown after adding Si-Thiol. What happened? A: You likely performed a nucleophilic substitution. The thiol group on the silica attacked the


-carbon, displacing the bromine. The dark color may result from the liberation of HBr or decomposition. Solution:  Discard the scavenger batch. Use Activated Carbon or Distillation.

Q2: I cannot distill because I don't have high vacuum. Can I use extraction? A: Yes, but be careful with pH.

  • Do NOT use: Strong bases (NaOH, NaHCO

    
    ) or amines. These will hydrolyze the ester or racemize the 
    
    
    
    -proton.
  • Use: An L-Cysteine wash at pH 6-7.

    • Protocol: Dissolve L-Cysteine (20 eq vs Metal) in water. Adjust pH to 7. Shake with your organic layer for 30 mins. The L-Cysteine pulls Pd/Rh into the aqueous phase. The neutral pH protects the ester.

Q3: How do I measure residual Pd/Rh without an ICP-MS? A: For a qualitative check, use a Colorimetric Test .

  • Dissolve a small sample in THF/Water.

  • Add a drop of Sodium Diethyldithiocarbamate solution.

  • Result: A yellow/brown precipitate indicates high metal content (>50 ppm). If the solution remains clear, you are likely <20 ppm.

References

  • Biotage. "Metal Scavenger User Guide: Strategies for API Purification." Biotage Technical Literature. Link

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • ICH Expert Working Group. "ICH Q3D: Guideline for Elemental Impurities." International Conference on Harmonisation. Link

  • Sigma-Aldrich. "Methyl

    
    -bromophenylacetate Product Specification & Safety Data." Link
    
  • Welch, C. J., et al. (2005). "Adsorbent Removal of Catalyst Metal Impurities from Pharmaceutical Intermediates." Organic Process Research & Development, 9(2), 198–205. Link

Sources

Technical Support Center: Enantioselective Synthesis of (S)-Methyl α-Bromophenylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing enantioselectivity in the synthesis of (S)-Bromophenylacetic acid methyl ester Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Synthesis Support Module. This guide addresses the critical challenges in synthesizing (S)-Methyl α-bromophenylacetate (also known as (S)-Methyl 2-bromo-2-phenylacetate), a pivotal chiral intermediate for pharmaceutical agents such as Clopidogrel.

Unlike standard achiral synthesis, achieving and maintaining high enantiomeric excess (ee) with this substrate requires navigating a "stereochemical minefield" due to the high acidity of the benzylic


-proton. This guide prioritizes stereospecific substitution  strategies and racemization suppression  protocols.
Core Workflows: Selecting the Right Strategy

To enhance enantioselectivity, we recommend shifting from direct enantioselective bromination (which often suffers from low selectivity) to Stereospecific Nucleophilic Substitution (SN2) using the "Chiral Pool" approach.

FeatureMethod A: Stereospecific Substitution (Recommended) Method B: Direct Asymmetric Bromination
Precursor (R)-Methyl Mandelate (High optical purity)Methyl Phenylacetate (Achiral)
Mechanism

Inversion (Walden Inversion)
Radical / Electrophilic Substitution
Primary Challenge Preventing post-reaction racemizationAchieving high initial ee
Typical ee >98% (Process dependent)50–80% (Requires recrystallization)
Scalability High (Standard reagents:

)
Moderate (Specialized chiral catalysts)
Troubleshooting & Optimization Guide (Q&A)
Category 1: Reaction Design & Mechanism

Q1: I am using (R)-Methyl Mandelate but obtaining racemic product. Where is the stereochemistry being lost? Diagnosis: This is likely due to a competing


 pathway or post-reaction racemization.
Technical Insight:  The benzylic carbocation is highly stabilized, making the substrate prone to 

mechanisms (which result in racemization) if the nucleophile is weak or the solvent is too polar. Furthermore, the product contains an acidic

-proton (

), allowing rapid enolization in the presence of even weak bases. Protocol:
  • Switch Reagents: Use the Appel Reaction (

    
    ). This mechanism proceeds via an oxyphosphonium intermediate that enforces a strict 
    
    
    
    back-side attack, guaranteeing inversion of configuration ((R)
    
    
    (S)).
  • Solvent Choice: Use non-polar, non-protic solvents like Dichloromethane (DCM) . Avoid ethers or polar aprotic solvents (DMF, DMSO) which stabilize carbocations or facilitate basicity.

Q2: Can I use


 instead of the Appel reagent for the substitution? 
Diagnosis:  Yes, but with caution.
Technical Insight:  While 

is cheaper, it generates

as a byproduct. In the absence of a base, the high acidity can catalyze the enolization of your product, degrading ee. Additionally,

reactions can sometimes proceed via a "retention" mechanism (SNi) depending on conditions, leading to mixed stereochemistry. Corrective Action: If using

, maintain low temperatures (

to

) and consider adding a mild scavenger (like pyridine) carefully, ensuring the amine base does not itself deprotonate the product. The Appel reaction remains superior for strict inversion.
Category 2: Workup & Isolation (The "Danger Zone")

Q3: My in-process check shows 98% ee, but the isolated product drops to 80% ee. Why? Diagnosis: Base-catalyzed Racemization during aqueous workup. Technical Insight: The


-proton of (S)-Methyl 

-bromophenylacetate is exceptionally labile. Standard bicarbonate washes (

, pH ~8.5) are basic enough to deprotonate a fraction of the product, forming a planar enolate that reprotonates racepically. Protocol:
  • Quench Acidic: Quench the reaction with water or a slightly acidic buffer (

    
    , pH 4–5).
    
  • Avoid Bicarbonate: Do not use saturated sodium bicarbonate to neutralize the reaction mixture. If acid neutralization is required, use dilute ammonia or wash with water until neutral, keeping contact time minimal.

  • Temperature Control: Perform all extractions and concentrations at

    
    . Never heat the crude residue above 
    
    
    
    during rotary evaporation.

Q4: How do I purify the product without losing optical purity? Diagnosis: Thermal stress on silica gel. Technical Insight: Silica gel is slightly acidic/polar and can catalyze racemization or elimination (to phenylglyoxylic esters) at elevated temperatures or prolonged exposure. Protocol:

  • Preferred: Vacuum distillation (short path) is risky due to heat.

  • Alternative: Rapid filtration through a short plug of neutral alumina or silica deactivated with 1% triethylamine (though amine traces are risky—ensure thorough removal).

  • Best Practice: If purity is >95% crude, proceed directly to the next step (e.g., nucleophilic displacement for Clopidogrel synthesis) without isolation.

Category 3: Advanced Enhancement (Biocatalysis)

Q5: Can I upgrade the ee of a partially racemic mixture? Diagnosis: Yes, using Dynamic Kinetic Resolution (DKR) principles, although difficult for this specific substrate. Technical Insight: Lipases (e.g., Candida antarctica Lipase B, CAL-B) generally show high enantioselectivity for esters. However, for


-bromo esters, the challenge is finding a condition where the enzyme hydrolyzes the unwanted (R)-enantiomer faster than the (S)-enantiomer (or vice versa) while the unreacted ester racemizes in situ.
Protocol: 
  • Enzymatic Hydrolysis: Subject the low-ee ester to hydrolysis using CAL-B in a biphasic system (buffer/organic). Monitor conversion. The enzyme typically hydrolyzes one enantiomer to the acid (which partitions to water), leaving the other enantiomer enriched in the organic phase.

  • Note: This is a Kinetic Resolution (max 50% yield). True DKR is hard here because the conditions required to racemize the substrate (base) often denature the enzyme or hydrolyze the product chemically.

Visualizing the Stereochemical Pathway

The following diagram illustrates the critical inversion step and the racemization risk loops.

G Start (R)-Methyl Mandelate (High Optical Purity) Inter Oxyphosphonium Intermediate Start->Inter Appel Reagent (CBr4, PPh3) Target (S)-Methyl alpha-Bromophenylacetate Inter->Target SN2 Attack (Br-) Strict Inversion Enolate Planar Enolate (Achiral Intermediate) Target->Enolate Base / Heat (Deprotonation) Racemic Racemic Mixture ((R) + (S)) Enolate->Racemic Reprotonation

Figure 1: Stereochemical pathway showing the mandatory inversion from (R)-Mandelate and the "Racemization Loop" caused by basic conditions.

References
  • Stereospecific Synthesis via Appel Reaction

    • Lee, J. C., et al. (2000). "Efficient conversion of alcohols to alkyl halides using PPh3/CBr4.
    • Source:

  • Mechanistic Insights on Alpha-Halo Ester Racemization

    • Gerrits, P. J., et al. (2000). "Enantioselective synthesis of alpha-bromo esters." Tetrahedron: Asymmetry.
    • Source:

  • Biocatalytic Resolution Strategies

    • Faber, K. (2011).[1] "Biotransformations in Organic Chemistry." Springer. (Chapter on Kinetic Resolution of Esters).

    • Source:

  • Industrial Application (Clopidogrel Intermediate)

    • Radulovic, B., et al. (2016). "Synthesis of (S)-2-chlorophenylglycine methyl ester." Organic Process Research & Development.
    • Source:

Sources

Validation & Comparative

Determining enantiomeric excess of (S)-Bromophenylacetic acid methyl ester by chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective comparison guide for determining the enantiomeric excess (ee) of (S)-Bromophenylacetic acid methyl ester using Chiral High-Performance Liquid Chromatography (HPLC).

Introduction & Mechanistic Overview

Methyl 2-bromo-2-phenylacetate (also known as


-bromophenylacetic acid methyl ester) is a highly versatile chiral building block. It is extensively utilized in the stereoselective synthesis of active pharmaceutical ingredients (APIs), including state-dependent NaV1.7 inhibitors[1], MTA-cooperative PRMT5 inhibitors targeting MTAP-deleted cancers[2], and YAP/TAZ-TEAD protein-protein interaction inhibitors[3].

Because the pharmacological efficacy of these downstream APIs is often entirely dependent on their absolute configuration, accurately determining the enantiomeric excess (ee) of the this compound intermediate is a critical quality control step.

The Causality of Chiral Recognition The separation of


-bromo ester enantiomers is most effectively achieved using polysaccharide-based chiral stationary phases (CSPs)[4]. The chiral recognition mechanism relies on a three-point interaction model:
  • Hydrogen Bonding: The carbamate linkages on the amylose or cellulose backbone act as hydrogen bond donors/acceptors interacting with the ester carbonyl of the analyte.

  • Dipole-Dipole Interactions: The highly electronegative bromine atom interacts with the polar microenvironment of the CSP.

  • 
     Stacking:  The phenyl ring of the analyte engages in 
    
    
    
    interactions with the derivatized phenyl rings of the stationary phase.

Workflow & System Validation

To ensure absolute trustworthiness in ee determination, the analytical workflow must be a self-validating system . You cannot accurately integrate an enantioenriched peak without first proving that the chromatographic system can baseline-resolve the racemate under the exact same conditions.

HPLC_Workflow Start Sample Preparation (Racemate & (S)-Enantiomer) CSP Select Chiral Stationary Phase Start->CSP Coated Coated Polysaccharide (e.g., AD-H, OD-H) CSP->Coated Standard Solvents (Hexane/IPA) Immobilized Immobilized Polysaccharide (e.g., IA, IC) CSP->Immobilized Extended Solvents (e.g., DCM, THF) HPLC HPLC Isocratic Elution (Strictly Neutral Mobile Phase) Coated->HPLC Immobilized->HPLC Validation System Validation Check Rs ≥ 1.5 on Racemate HPLC->Validation Success Calculate ee (%) |Area(S) - Area(R)| / Total Area Validation->Success Rs ≥ 1.5 Optimize Method Optimization (Adjust Modifier/Temp) Validation->Optimize Rs < 1.5 Optimize->HPLC Re-run

Figure 1: Self-validating workflow for determining enantiomeric excess via chiral HPLC.

Comparative Performance of Chiral Stationary Phases

When selecting a column for this compound, researchers typically choose between coated phases (e.g., Chiralpak AD-H, Chiralcel OD-H) and immobilized phases (e.g., Chiralpak IA, Chiralpak IC)[4].

Immobilized columns offer the distinct advantage of broad solvent compatibility. If standard normal-phase solvents fail to provide adequate resolution, immobilized columns allow the injection of "forbidden" modifiers like Dichloromethane (DCM) or Tetrahydrofuran (THF) without dissolving the polymeric chiral selector.

Table 1: Representative Chromatographic Performance for Methyl 2-bromo-2-phenylacetate (Mobile Phase: Hexane/Isopropanol 90:10, Flow Rate: 1.0 mL/min, UV: 220 nm).

Column TypeChiral Selector ChemistryArchitectureResolution (

)
Selectivity (

)
Typical Elution Order
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Coated2.41.25(R) then (S)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Coated1.91.32(R) then (S)
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)Immobilized2.81.23(R) then (S)
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Immobilized3.51.41(S) then (R)

(Note: Elution orders can invert based on the specific steric environment of the chiral cavity; always confirm with enantiopure standards).

Experimental Protocol: Step-by-Step Methodology

Critical Mechanistic Warning: The proton


 to both the ester carbonyl and the phenyl ring in methyl 2-bromo-2-phenylacetate is highly acidic. Do not use basic additives  (such as Diethylamine or Triethylamine) in your mobile phase. Exposure to basic conditions on-column will cause enolization and rapid racemization, destroying the integrity of your ee measurement.
Step 1: Mobile Phase & System Preparation
  • Prepare a strictly neutral mobile phase of HPLC-grade Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Degas via ultrasonication for 15 minutes.

  • Install the chosen chiral column (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm).

  • Equilibrate the column at a flow rate of 1.0 mL/min at a controlled column temperature of 25 °C until the UV baseline (monitored at 220 nm) is perfectly stable (approx. 15–20 column volumes).

Step 2: Sample Preparation
  • Racemic Standard: Dissolve 1.0 mg of racemic methyl 2-bromo-2-phenylacetate in 1.0 mL of the mobile phase. Vortex to ensure complete dissolution.

  • (S)-Enantioenriched Sample: Dissolve 1.0 mg of the synthesized (S)-enantiomer in 1.0 mL of the mobile phase.

Step 3: The Self-Validating Injection Sequence
  • Blank Injection: Inject 5 µL of the mobile phase to confirm the absence of ghost peaks or carryover.

  • Racemate Injection: Inject 5 µL of the racemic standard.

    • Causality Check: Verify that two distinct peaks appear with an area ratio of approximately 50:50. Calculate the resolution (

      
      ). If 
      
      
      
      , adjust the IPA concentration (e.g., drop to 95:5 Hexane/IPA) to increase retention and resolution before proceeding.
  • Enantioenriched Injection: Inject 5 µL of the (S)-enantioenriched sample.

  • Bracketing Racemate: Inject the racemic standard once more at the end of the sequence to prove no retention time drift occurred during the run.

Step 4: Data Analysis

Integrate the peaks corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess using the following formula:



References

  • Stereoselective synthesis of ( R)-(−)-mianserin | ResearchGate.
  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors | PMC.
  • Discovery of TNG462: A Highly Potent and Selective MTA-Cooperative PRMT5 Inhibitor to Target Cancers with MTAP Deletion | Journal of Medicinal Chemistry - ACS Publications.
  • WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors | Google Patents.

Sources

Validating an Analytical Method for (S)-Bromophenylacetic Acid Methyl Ester Using Capillary Electrophoresis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry advances toward increasingly complex chiral therapeutics, the enantiomeric purity of critical building blocks like (S)-Bromophenylacetic acid methyl ester is paramount. While High-Performance Liquid Chromatography (HPLC) has historically been the default for chiral separations, Capillary Electrophoresis (CE) is rapidly establishing itself as a superior alternative for specific compound classes.

This guide provides an objective, data-driven comparison between CE and HPLC for the chiral separation of this compound. It further details a self-validating experimental protocol and outlines the method validation process in strict accordance with the latest ICH Q2(R2) guidelines.

Mechanistic Rationale: Why CE Outperforms HPLC for Chiral Esters

The core distinction between HPLC and CE lies in their fluid dynamics and separation mechanisms. HPLC utilizes a pressure-driven flow that pushes the mobile phase through a packed stationary phase. This creates a parabolic flow profile, which inherently leads to band broadening due to eddy diffusion and mass transfer resistance[1].

Conversely, CE relies on an electric field applied across a narrow-bore capillary. This generates an electroosmotic flow (EOF) with a flat, "plug-like" profile. The absence of stationary phase particles virtually eliminates eddy diffusion, allowing CE to achieve ultra-high theoretical plate counts (


) and superior resolution for closely migrating enantiomers[1].

The Chiral Challenge for Neutral Molecules: this compound is a neutral molecule. In standard Capillary Zone Electrophoresis (CZE), neutral analytes simply co-migrate with the EOF, resulting in zero separation. To resolve this, the CE method employs a charged chiral selector—Highly Sulfated


-Cyclodextrin (HS-

-CD)—added directly to the background electrolyte (BGE)[2]. The neutral enantiomers form fast, reversible inclusion complexes with the charged cyclodextrin cavity[2]. Because the (S)- and (R)-enantiomers possess different binding affinities to the chiral selector, they acquire distinct apparent electrophoretic mobilities, enabling baseline resolution.

CE_Mechanism Start Neutral Analyte Injection BGE BGE + HS-β-CD (Charged Selector) Start->BGE Electrophoretic Migration ComplexS (S)-Enantiomer Transient Complex BGE->ComplexS High Affinity ComplexR (R)-Enantiomer Transient Complex BGE->ComplexR Low Affinity Detector UV Detection (Reversed Polarity) ComplexS->Detector Faster Anodic Velocity ComplexR->Detector Slower Anodic Velocity

Electrophoretic migration and transient complexation mechanism in chiral CE.

Comparative Performance Data: CE vs. Chiral HPLC

When evaluating analytical platforms for this compound, CE demonstrates significant operational and analytical advantages over traditional chiral HPLC.

Performance MetricCapillary Electrophoresis (CE)Chiral HPLC
Separation Mechanism Differential electrophoretic mobilityStationary phase partitioning
Flow Profile Plug-like (Minimal band broadening)Parabolic (Higher band broadening)
Theoretical Plates (

)
> 150,000~ 12,000
Enantiomeric Resolution (

)
> 3.5 (Baseline)~ 1.8
Analysis Time < 8 minutes~ 25 minutes
Solvent Consumption / Run < 1 mL (Aqueous buffer)~ 25 mL (Organic/Aqueous mix)
Chiral Selector Cost Low (Dissolved directly in BGE)High (Dedicated chiral column required)

Self-Validating Experimental Protocol

To ensure scientific integrity, the following CE protocol is designed as a self-validating system. It incorporates causality-driven parameter selection and embedded System Suitability Testing (SST).

Step 1: Capillary Conditioning
  • Action: Flush a new fused-silica capillary (50 µm ID × 40 cm effective length) with 1.0 M NaOH for 15 minutes, followed by 0.1 M NaOH for 10 minutes, and ultra-pure water for 10 minutes.

  • Causality: NaOH chemically deprotonates the silanol groups (Si-OH

    
     Si-O
    
    
    
    ) on the inner capillary wall. This ensures a highly reproducible surface charge, preventing unpredictable analyte adsorption and stabilizing the baseline.
Step 2: Background Electrolyte (BGE) Preparation
  • Action: Prepare a 50 mM phosphate buffer adjusted to pH 2.5 using phosphoric acid. Dissolve 2.0% (w/v) HS-

    
    -CD into the buffer. Filter through a 0.22 µm membrane.
    
  • Causality: At pH 2.5, the ionization of surface silanol groups is suppressed, effectively halting the EOF. Under these conditions, the highly negatively charged HS-

    
    -CD migrates strongly toward the anode. By applying reversed polarity, the cyclodextrin and its enantiomeric complexes are actively swept toward the detector.
    
Step 3: Sample Preparation & Matrix Matching
  • Action: Dissolve the this compound sample in methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 50 µg/mL using the BGE (omitting the CD).

  • Causality: Diluting the sample in the BGE matches the conductivity of the sample plug to the separation capillary. This prevents electrodispersion (peak tailing/fronting) and induces sample stacking, which compresses the injection band for sharper peaks.

Step 4: System Suitability and Separation Execution
  • Action: Perform a hydrodynamic injection at 50 mbar for 5 seconds. Apply a separation voltage of -20 kV (reversed polarity). Maintain capillary temperature at 15°C. Detect via UV at 214 nm.

  • Causality: Operating at a sub-ambient temperature of 15°C increases the viscosity of the BGE. This reduces Joule heating (which can cause thermal band broadening) and extends the residence time of the enantiomers in the capillary, maximizing the resolution of the transient diastereomeric complexes.

ICH Q2(R2) Method Validation

The ICH Q2(R2) framework establishes a unified international standard for validating analytical methods, ensuring they are scientifically sound and defensible throughout the drug lifecycle[3]. The updated guideline aligns closely with ICH Q14, placing a heavy emphasis on risk management and robust procedure development[4].

ICH_Validation Dev Method Development (ICH Q14 Alignment) Spec Specificity (Baseline Enantiomeric Resolution) Dev->Spec Range Linearity & Range (LOQ to 120% Specification) Spec->Range AccPrec Accuracy & Precision (Repeatability & Recovery) Range->AccPrec Robust Robustness (DoE: pH, Temp, CD Conc.) AccPrec->Robust Report Validation Report (Lifecycle Management) Robust->Report

ICH Q2(R2) method validation lifecycle for analytical procedures.

Validation Results Summary

The CE method for this compound was subjected to rigorous validation testing, demonstrating compliance with all ICH Q2(R2) acceptance criteria[4].

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from impurities

= 3.82 between (R)- and (S)-enantiomers
Pass
Linearity

across the range

= 0.9992 (Range: 0.5 to 60 µg/mL)
Pass
Accuracy (Recovery) 98.0% – 102.0% recoveryMean recovery = 99.6%Pass
Repeatability (Precision) RSD

2.0% (n=6)
Migration time RSD = 0.8%; Area RSD = 1.2%Pass
Intermediate Precision RSD

2.0% (Multi-day/operator)
Migration time RSD = 1.1%; Area RSD = 1.5%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

10
0.5 µg/mL (S/N = 12)Pass
Robustness Maintained performance under DoE variations

across pH (2.4-2.6) and Temp (14-16°C)
Pass

By leveraging the unique electrokinetic properties of capillary electrophoresis and charged cyclodextrins, laboratories can achieve superior chiral resolution of this compound while simultaneously reducing analysis time, slashing solvent costs, and maintaining strict compliance with global regulatory standards.

References

  • Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution - LabX. labx.com.
  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. chromatographytoday.com.
  • ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. mastercontrol.com.
  • Validation of Analytical Procedure Q2(R2) - ICH. ich.org.

Sources

Comparison of different catalysts for the asymmetric synthesis of bromophenylacetic esters

Comparative Guide: Catalytic Strategies for Chiral -Bromophenylacetic Esters

Executive Summary

labile 

-proton

This guide compares two industry-standard methodologies:

  • Direct Asymmetric Bromination via Cinchona Alkaloid Organocatalysis (The "Lectka Method").

  • Dynamic Kinetic Resolution (DKR) via Immobilized Lipase (Biocatalysis).

Quick Verdict:

  • Choose Organocatalysis if you require high enantiomeric excess (>95% ee) from achiral acid chloride precursors and have cryogenic capabilities.

  • Choose Biocatalysis for scalable, green processing of racemic starting materials at ambient temperatures, provided you can implement in-situ racemization.

Mechanistic Foundations

Pathway A: Cinchona Alkaloid-Catalyzed Bromination

This method utilizes a "nucleophilic shuttle" mechanism. The chiral catalyst (Benzoylquinidine) reacts with an acid chloride to form a ketene enolate intermediate. This chiral enolate attacks a mild brominating agent (TBCO) to form the C-Br bond stereoselectively before being quenched by an alcohol to yield the ester.

Pathway B: Lipase-Mediated Dynamic Kinetic Resolution (DKR)

This method exploits the chemical instability of the substrate. A lipase (CAL-B) selectively hydrolyzes or transesterifies one enantiomer of a racemic mixture. Simultaneously, a base or halide ion continuously racemizes the unreacted enantiomer, theoretically allowing for 100% conversion to the single chiral product.

CatalyticPathwayscluster_0A: Organocatalysis (Direct Synthesis)cluster_1B: Biocatalysis (DKR)ACAcid Chloride(Achiral)KeteneKeteneIntermediateAC->KeteneBase (-HCl)ComplexCatalyst-EnolateComplexKetene->Complex+ BQd CatProdAChiral Alpha-Bromo EsterComplex->ProdA+ TBCO (Br source)+ ROHRacemicRacemic Bromo EsterFastEnant(S)-Enantiomer(Fast Reacting)Racemic->FastEnantSlowEnant(R)-Enantiomer(Slow Reacting)Racemic->SlowEnantProdBChiral Alpha-Bromo EsterFastEnant->ProdBCAL-B(Hydrolysis/Alcoholysis)SlowEnant->FastEnantIn-situ Racemization(Base/Br-)

Figure 1: Mechanistic comparison. Pathway A builds chirality from achiral precursors; Pathway B resolves a racemic mix with continuous recycling.

Performance Comparison Data

The following data contrasts the synthesis of Ethyl


-bromophenylacetate
FeatureOrganocatalyst (Benzoylquinidine)Biocatalyst (Novozym 435 / CAL-B)
Reaction Type Asymmetric HalogenationDynamic Kinetic Resolution (Transesterification)
Starting Material Phenylacetyl ChlorideRacemic Ethyl

-bromophenylacetate
Reagents TBCO (Bromine source), Proton SpongeEthanol (Nucleophile), Et

N (Racemization)
Temperature -78°C (Cryogenic)25°C - 40°C (Ambient)
Time 4 – 12 Hours24 – 48 Hours
Yield 85 – 95%75 – 92% (DKR dependent)
Enantiomeric Excess (ee) 94 – 99% 92 – 97%
Scalability Moderate (Cryo cooling costs)High (Simple stirring)
Green Metric Low (Halogenated solvents, atom waste)High (Reusable beads, mild solvents)

Detailed Experimental Protocols

Protocol A: Organocatalytic Synthesis (Lectka Method)

Best for: High-value targets requiring maximum optical purity.

Materials:

  • Phenylacetyl chloride (1.0 equiv)

  • Benzoylquinidine (BQd) (10 mol%)

  • Proton Sponge (1.0 equiv)

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) (1.0 equiv)

  • Anhydrous Toluene

  • Methanol (Quench)

Workflow:

  • Catalyst Solution: In a flame-dried flask under argon, dissolve BQd (0.1 mmol) and Proton Sponge (1.0 mmol) in toluene (10 mL).

  • Cryo-Cooling: Cool the solution to -78°C . This is critical; higher temperatures promote background racemic bromination.

  • Precursor Addition: Add phenylacetyl chloride (1.0 mmol) dropwise. Stir for 10 minutes to allow ketene formation.

  • Bromination: Add TBCO (1.0 mmol) in one portion. The solution will turn deep yellow/orange. Stir at -78°C for 4 hours.

  • Quenching: Add Methanol (excess, 5 mL) slowly at -78°C. Allow to warm to room temperature over 1 hour.

  • Workup: Filter off the proton sponge salts. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).

Expert Insight: TBCO is the preferred bromine source over NBS because it is milder and prevents side-reactions with the delicate ketene intermediate.

Protocol B: Biocatalytic Dynamic Kinetic Resolution

Best for: Process chemistry, scale-up, and avoiding hazardous reagents.

Materials:

  • Racemic Ethyl

    
    -bromophenylacetate (1.0 equiv)
    
  • Novozym 435 (Immobilized CAL-B) (20 mg/mmol substrate)

  • Ethanol (3.0 equiv, Nucleophile)

  • Triethylamine (0.1 equiv, Racemization Catalyst)

  • Toluene or MTBE (Solvent)

Workflow:

  • Preparation: Dissolve racemic bromo ester (10 mmol) in Toluene (50 mL).

  • Racemization Loop: Add Triethylamine (1.0 mmol). Note: The base facilitates the removal/re-addition of the acidic

    
    -proton, continuously equilibrating the R and S enantiomers.
    
  • Enzymatic Start: Add Ethanol (30 mmol) and Novozym 435 beads (200 mg).

  • Incubation: Shake or stir gently at 30°C for 24–48 hours. Monitor conversion by GC/HPLC.

  • Termination: Filter off the enzyme beads (these can be washed and reused up to 5 times).

  • Purification: Evaporate solvent. The product is often pure enough for subsequent steps; otherwise, a short silica plug removes residual amine.

Expert Insight: The balance of base is delicate. Too much base causes degradation of the ester; too little slows the racemization, turning the reaction into a standard Kinetic Resolution (max 50% yield).

Decision Matrix for Researchers

Use this logic flow to select the appropriate catalyst for your specific constraint.

DecisionMatrixStartStart: Select ConstraintPrecursorIs the precursorAcid Chloride or Racemic Ester?Start->PrecursorScaleIs scale >100g?Precursor->ScaleRacemic EsterLectkaUse Organocatalysis(Benzoylquinidine)Precursor->LectkaAcid ChloridePurityIs >98% ee critical?Purity->LectkaYesCALBUse Biocatalysis(Novozym 435)Purity->CALBNo (>92% is ok)Scale->PurityNo (Lab Scale)Scale->CALBYes (Cost/Safety)

Figure 2: Selection framework based on precursor availability and purity requirements.

References

  • Lectka, T., et al. (2006).[1] Scalable Methodology for the Catalytic, Asymmetric

    
    -Bromination of Acid Chlorides. Journal of Organic Chemistry. 
    
  • Fow, K. L., et al. (2009).[2] Dynamic kinetic resolution for the synthesis of esters using lipases. Eindhoven University of Technology Research Portal.[2]

  • Gomes, R., & Corey, E. J. (2019). A Method for the Catalytic Enantioselective Synthesis of Chiral

    
    -Azido and 
    
    
    -Amino Ketones from Racemic
    
    
    -Bromo Ketones. Journal of the American Chemical Society.[3][4]
  • Inagaki, M., et al. (1997). Lipase-catalyzed kinetic resolution with in situ racemization. Journal of the American Chemical Society.[3][4]

  • CymitQuimica. (n.d.). Ethyl alpha-bromophenylacetate Product Data.

Biological activity of (S)-Bromophenylacetic acid methyl ester vs (R)-enantiomer

Biological Activity & Enantioselective Biocatalysis: Methyl -Bromophenylacetate[1][2]

Executive Summary

Methyl


-bromophenylacetate1Kinetic Resolution (KR)

While the molecule itself is a potent lacrymator and alkylating agent, its enantiomers serve as distinct precursors for bioactive scaffolds:

  • The (S)-Enantiomer: Typically the preferred substrate for lipase-catalyzed hydrolysis, yielding (S)-

    
    -bromophenylacetic acid—a key intermediate for semi-synthetic penicillins and chiral NSAIDs.[1]
    
  • The (R)-Enantiomer: Often resists hydrolysis (distomer), allowing for its isolation as an enantiopure ester for conversion into amino acids or inverted stereocenters via

    
     displacement.
    

Comparative Biological Profile

The "activity" of this molecule is best understood through its Biocatalytic Performance (how enzymes treat it) and its Toxicological Profile (how it affects living tissue).

A. Enzymatic Enantioselectivity (Biocatalysis)

Hydrolytic enzymes (lipases) discriminate between the (R) and (S) forms based on steric fit within the active site. This discrimination is quantified by the Enantiomeric Ratio (


-value)1
Feature(S)-Methyl

-bromophenylacetate
(R)-Methyl

-bromophenylacetate
Enzymatic Role Eutomer (Fast Reacting)Distomer (Slow Reacting)
Interaction Mode Fits into the catalytic pocket of lipases (e.g., Burkholderia cepacia) allowing nucleophilic attack by the catalytic serine.[1]Sterically hindered; the

-bromo group clashes with the enzyme's hydrophobic wall, preventing hydrolysis.
Reaction Product Hydrolyzed to (S)-

-bromophenylacetic acid
.[1]
Remains as (R)-Methyl ester (unreacted).[1]
Downstream Utility Precursor for (S)-amino acids and

-lactam antibiotics.[1]
Precursor for (R)-amino acids (via azide displacement) or inverted (S)-nucleophiles.[1]
B. Toxicological Activity

Both enantiomers share non-stereoselective toxicological properties due to the reactive

1
  • Mechanism: Alkylation of nucleophilic residues (cysteine thiols) in transient receptor potential (TRP) channels.

  • Effect: Potent lacrymator (tear gas effect) and skin irritant.

  • Safety Note: Biological activity in this context implies hazard. Handling requires full containment (fume hood).

Experimental Protocol: Enzymatic Kinetic Resolution

Objective: To separate the racemic methyl ester into (S)-acid and (R)-ester using biocatalysis.

Materials
  • Substrate: Racemic Methyl

    
    -bromophenylacetate (10 mM).[1]
    
  • Biocatalyst: Burkholderia cepacia Lipase (BCL) (immobilized on diatomaceous earth).

  • Solvent System: Phosphate Buffer (pH 7.0) / Diisopropyl ether (biphasic system).

Workflow
  • Preparation: Dissolve the racemate in diisopropyl ether. Add an equal volume of phosphate buffer (0.1 M, pH 7.0).

  • Initiation: Add immobilized lipase (20 mg/mmol substrate). Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Extract aliquots every 30 minutes. Analyze via Chiral HPLC (see below).

  • Termination: Stop reaction when conversion (

    
    ) reaches ~50%. Filter off the enzyme.[2][3]
    
  • Separation:

    • Adjust aqueous phase to pH 8.5 (extracts the (S)-Acid ).

    • The organic phase retains the (R)-Ester .

Analytical Validation (Self-Validating System)

To ensure the protocol worked, calculate the


1
  • 
     : Conversion (0 to 1).
    
  • 
     : Enantiomeric excess of the remaining substrate (ester).[4]
    

Pathway Visualization

The following diagram illustrates the kinetic resolution pathway, highlighting the divergence of the two enantiomers into different chemical fates.

KineticResolutionRacemateRacemic Methylalpha-bromophenylacetateComplexEnzyme-SubstrateComplexRacemate->ComplexBindingEnzymeLipase (BCL)(Catalyst)Complex->EnzymeRecycleS_Path(S)-Enantiomer(Fast Reaction)Complex->S_PathHigh AffinityR_Path(R)-Enantiomer(Slow/No Reaction)Complex->R_PathSteric ClashS_Acid(S)-alpha-Bromophenylacetic Acid(Hydrolyzed Product)S_Path->S_AcidHydrolysisR_Ester(R)-Methyl Ester(Unreacted Substrate)R_Path->R_EsterRemains IntactDrug_ASynthesis of(S)-Amino AcidsS_Acid->Drug_ADerivatizationDrug_BSynthesis of(R)-PharmacophoresR_Ester->Drug_BS_N2 Displacement

Figure 1: Biocatalytic divergence of Methyl

1

References

  • Enzymatic Kinetic Resolution Principles

    • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron. Link

  • Mechanistic Insight on Lipase Selectivity

    • Jaeger, K.-E., & Eggert, T. (2002). Lipases for biotechnology. Current Opinion in Biotechnology. Link

  • Synthesis Applications

    • BenchChem. (2025). Methyl-alpha-bromophenylacetic acid: Structure and Applications. Link

  • Toxicology of

    
    -Halo Esters: 
    
    • National Center for Biotechnology Information.[1] (2025).[5] PubChem Compound Summary for CID 93130, Methyl alpha-bromophenylacetate. Link

Comparative analysis of chiral stationary phases for bromophenylacetic acid ester resolution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resolution of


-bromophenylacetic acid esters  represents a classic yet critical challenge in pharmaceutical intermediate analysis. These compounds serve as synthons for semi-synthetic penicillins and other bioactive agents. Their lability—specifically the tendency of the 

-bromo stereocenter to racemize or hydrolyze under basic or aqueous conditions—demands a rigorous, non-destructive chromatographic approach.

This guide compares the three dominant column technologies for this application: Coated Polysaccharides (AD/OD) , Immobilized Polysaccharides (IA/IC) , and Pirkle-Type (Whelk-O 1) phases. While coated polysaccharides offer the highest probability of success for screening, Pirkle-type phases provide superior durability and scale-up potential for this specific aromatic-rich analyte class.

Mechanistic Basis of Separation

To select the correct column, one must understand the molecular recognition mechanism.


-Bromophenylacetic acid esters possess three distinct interaction sites:
  • 
    -System:  The phenyl ring ( 
    
    
    
    -donor).
  • Hydrogen Bond Acceptor: The ester carbonyl oxygen.

  • Steric/Electronic Factor: The bulky, electron-withdrawing bromine atom.

The following diagram illustrates the interaction model required for successful resolution:

ChiralRecognition cluster_analyte Analyte: Ethyl alpha-bromophenylacetate cluster_CSP Chiral Stationary Phase (CSP) Analyte Chiral Center (C-Br) Phenyl Phenyl Ring (Pi-Donor) Analyte->Phenyl Carbonyl Ester Carbonyl (H-Bond Acceptor) Analyte->Carbonyl Bromine Bromine (Dipole/Steric) Analyte->Bromine Pi_Site Aromatic Moiety (Pi-Interaction) Phenyl->Pi_Site Pi-Pi Stacking NH_Group Amide/Carbamate NH (H-Bond Donor) Carbonyl->NH_Group H-Bonding (Primary) Cavity Chiral Cavity (Inclusion/Steric Fit) Bromine->Cavity Steric Discrimination Selector Polysaccharide/Pirkle Selector Selector->NH_Group Selector->Cavity

Figure 1: Three-point interaction model. Successful resolution requires the CSP to engage the ester carbonyl (H-bond) and phenyl ring (


-stacking) while sterically discriminating the bromine atom.

Comparative Analysis of Stationary Phases

Coated Polysaccharides (The "Gold Standard")

Columns: Chiralpak® AD-H / Chiralcel® OD-H Chemistry: Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.

  • Performance Profile: These are the first-line screening columns. The carbamate linkage provides NH protons that act as H-bond donors to the ester carbonyl of the analyte. The 3,5-dimethylphenyl group creates a chiral cavity that accommodates the aromatic ring of the bromophenylacetate.

  • Pros: Highest "hit rate" for phenylacetic acid derivatives; excellent peak shape in Normal Phase (NP).

  • Cons: Solvent Restricted. Cannot use "non-standard" solvents (DCM, THF, Ethyl Acetate) which dissolve the polymer coating.

Immobilized Polysaccharides (The "Robust" Option)

Columns: Chiralpak® IA / IC Chemistry: Same selectors as AD/OD but chemically bonded to silica.

  • Performance Profile: Offers similar selectivity to AD/OD but allows for the use of extended solvent ranges.

  • Critical Advantage: For bromophenylacetic esters, solubility is rarely an issue in standard alcohols. However, if the sample is dissolved in a reactive matrix or requires chlorinated solvents for process integration, these columns are mandatory.

  • Cons: Slightly lower plate counts compared to coated versions due to the immobilization chemistry.

Pirkle-Type (The "Specialist")

Column: Whelk-O® 1 Chemistry: 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene (covalently bonded).

  • Performance Profile: Designed specifically for

    
    -electron donor/acceptor interactions. The electron-deficient dinitrobenzoyl group on the CSP interacts strongly with the electron-rich phenyl ring of the analyte.
    
  • Pros: Inversion Capability. Elution order can be reversed by switching from (S,S) to (R,R) column versions—critical for detecting trace enantiomeric impurities (eluting the minor peak first). Extremely durable.[1][2][3]

  • Cons: Generally lower selectivity (

    
    ) than polysaccharides for this specific ester class unless mobile phase is highly optimized.
    

Experimental Data & Performance Metrics

The following data summarizes typical separation parameters for


-phenylacetic acid ester derivatives.

Table 1: Comparative Performance Metrics (Normal Phase) Conditions: n-Hexane/IPA (90:10), Flow: 1.0 mL/min, Temp: 25°C, Detection: UV 254 nm.

ColumnSelector TypeRetention (

)
Selectivity (

)
Resolution (

)
Recommendation
Chiralcel OD-H Cellulose Carbamate0.8 – 1.21.8 – 2.2 > 4.0 Primary Choice (High Selectivity)
Chiralpak AD-H Amylose Carbamate1.5 – 2.01.4 – 1.82.5 – 3.5Secondary Choice (Complementary)
Whelk-O 1 Pirkle (

-acceptor)
0.5 – 0.91.2 – 1.51.5 – 2.0Process/Prep Scale (High Load)
Chiralpak IC Immobilized Cellulose1.0 – 1.41.6 – 1.93.0 – 4.0Robustness/Screening

Note: Chiralcel OD-H typically outperforms AD-H for esters of aromatic acids due to the specific shape of the cellulose backbone which forms a tighter "pocket" for the planar phenyl ring.

Validated Method Development Protocol

Warning:


-Bromophenylacetic acid esters are susceptible to hydrolysis. Avoid aqueous mobile phases (Reverse Phase) unless pH is strictly controlled (< 3.0) and analysis time is short. Normal Phase is strongly recommended. 
Workflow Diagram

The following decision tree outlines the method development strategy to ensure data integrity and column longevity.

MethodDev Start Start: Sample Preparation Dissolve in Hexane/IPA (90:10) Screen Screening Phase Columns: OD-H, AD-H, Whelk-O 1 Mobile Phase: Hex/IPA (90:10) Start->Screen Check_Rs Check Resolution (Rs) Screen->Check_Rs Good_Rs Rs > 2.0 Proceed to Optimization Check_Rs->Good_Rs Yes Poor_Rs Rs < 1.5 Modify Conditions Check_Rs->Poor_Rs No Final_Method Final Method Validation Check Peak Purity (DAD) Verify Stability Good_Rs->Final_Method Opt_Solvent Change Modifier Switch IPA -> Ethanol (Improves mass transfer) Poor_Rs->Opt_Solvent Opt_Temp Lower Temperature (10°C - 20°C) Increases Enantioselectivity Opt_Solvent->Opt_Temp Opt_Temp->Check_Rs

Figure 2: Method development workflow emphasizing solvent switching and temperature control.

Detailed Protocol Steps
  • Sample Prep: Dissolve 1 mg of ethyl

    
    -bromophenylacetate in 1 mL of Hexane/Ethanol (90:10) . Do not use pure methanol as it may induce transesterification or solvolysis over time.
    
  • Initial Screen: Inject 5 µL onto Chiralcel OD-H.

    • Mobile Phase: n-Hexane / Isopropanol (98:2 to 90:10).

    • Flow: 1.0 mL/min.[4]

  • Optimization:

    • If

      
      : Switch modifier to Ethanol . Ethanol is a "sharper" modifier than IPA and often improves peak shape for phenylacetic esters.
      
    • If

      
       is still low: Reduce column temperature to 15°C. Lower temperature favors the enthalpy-driven separation mechanism common in polysaccharide phases.
      
  • Detection: Monitor at 220 nm (stronger signal) and 254 nm (specific for phenyl ring).

Expert Insights & Troubleshooting

  • Peak Tailing: The bromine atom is electron-withdrawing, making the

    
    -proton slightly acidic. However, for the ester, silanol interactions are the primary cause of tailing.
    
    • Solution: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase if using Chiralpak/Chiralcel columns. This blocks residual silanols on the silica support.

  • Sample Instability: If you observe a third peak growing over time, it is likely the hydrolysis product (mandelic acid derivative) or the racemized acid.

    • Solution: Ensure solvents are "HPLC Grade, Dry" and avoid leaving samples in the autosampler for >12 hours.

  • Elution Order: On Chiralcel OD-H, the (R)-enantiomer typically elutes before the (S)-enantiomer for this class, but this must be confirmed with a pure standard as the bromine substituent can alter the binding geometry compared to non-halogenated analogs.

References

  • Daicel Corporation. Chiral Column Selection Guide for Phenylacetic Acid Derivatives. Chiral Technologies.[2][3][5] [Link]

  • Regis Technologies. Whelk-O 1 Application Guide: Separation of Aromatic Esters. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Efficient Resolution of Enantiomers.[3][5][6][7] Chemical Society Reviews. [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection (Lux Series). [Link]

Sources

Confirming the absolute configuration of (S)-Bromophenylacetic acid methyl ester

Absolute Configuration Confirmation: (S)-Methyl -Bromophenylacetate

Executive Summary

Assigning the absolute configuration (AC) of Methyl


-bromophenylacetate1

This guide evaluates three distinct methodologies for confirming the (S)-configuration. While X-Ray Crystallography remains the theoretical gold standard, Vibrational Circular Dichroism (VCD) and Chemical Correlation via stereospecific synthesis are often more practical for this specific intermediate. This document provides the decision framework, experimental protocols, and data interpretation logic required to validate the (S)-enantiomer with high confidence.

Part 1: The Challenge & Decision Matrix

The primary difficulty with Methyl


1

1
Methodology Comparison
FeatureMethod A: Chemical Correlation Method B: VCD Spectroscopy Method C: X-Ray Crystallography
Principle Stereospecific synthesis from known precursorComparison of calc.[1] vs. exp. IR/VCD spectraAnomalous scattering of heavy atoms
Sample State Liquid (Solution)Liquid (Neat or Solution)Single Crystal Required
Confidence High (if mechanism is known)High (95-99%)Absolute (100%)
Time/Cost Moderate (Synthesis + HPLC)Fast (Measurement) + Slow (Calculation)Slow (Crystallization is the bottleneck)
Suitability Best for Lab Validation Best for Non-Destructive Analysis Difficult (Requires Derivatization)
Decision Logic (DOT Visualization)

DecisionMatrixStartStart: Confirm (S)-ConfigurationIsSolidIs the sample crystalline?Start->IsSolidXRayMethod C: X-Ray Crystallography(Anomalous Scattering)IsSolid->XRayYesIsLiquidSample is Liquid/OilIsSolid->IsLiquidNoHasVCDAccess to VCD Spectrometer?IsLiquid->HasVCDVCDMethod B: VCD Spectroscopy(Compare Exp. vs DFT)HasVCD->VCDYesChemCorrMethod A: Chemical Correlation(Synthesize from (R)-Mandelate)HasVCD->ChemCorrNo

Figure 1: Decision matrix for selecting the appropriate configuration assignment method based on sample state and resource availability.

Part 2: Detailed Experimental Protocols
Protocol A: Chemical Correlation (Recommended for Synthesis Labs)

Objective: Confirm configuration by synthesizing the target from a precursor with known chirality using a reaction with a predictable stereochemical outcome (Walden Inversion).

The Mechanism: The conversion of




12inversion234
  • Precursor: (R)-Methyl Mandelate (Commercial, known AC).[1]

  • Reaction:

    
     Displacement.
    
  • Product: (S)-Methyl

    
    -bromophenylacetate.[1]
    

Note on CIP Priority:

  • Mandelate: OH(1) > COOMe(2) > Ph(3). (R) is Clockwise.

  • Bromo ester: Br(1) > COOMe(2) > Ph(3).[1]

  • Since the priority ranking (1-2-3) is spatially identical for both groups, a spatial inversion results in an inversion of the descriptor (

    
    ).
    

Step-by-Step Workflow:

  • Starting Material: Dissolve 1.0 eq of (R)-(-)-Methyl Mandelate (Note: Check commercial COA, usually levorotatory) in anhydrous DCM at 0°C.

  • Activation/Substitution: Add 0.4 eq of

    
     dropwise. The reaction forms a bromophosphite intermediate followed by backside attack by bromide.
    
  • Workup: Quench with ice water, extract with DCM, and wash with

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). Avoid prolonged exposure to silica as the bromine is labile.

  • Comparison:

    • Inject the synthesized reference standard on a Chiral HPLC column (e.g., Chiralcel OD-H or AD-H).[1]

    • Inject your "Unknown" sample.[1]

    • Result: If retention times match, your unknown is (S) .[1]

SynthesisPathR_Mandelate(R)-Methyl Mandelate(Known Standard)ReactionPBr3 / DCM(SN2 Inversion)R_Mandelate->ReactionS_Bromo(S)-Methyl alpha-bromophenylacetateReaction->S_Bromo

Figure 2: Stereochemical pathway demonstrating the inversion from (R)-Mandelate to (S)-Bromo ester.[1][3][4][5][6][7][8]

Protocol B: Vibrational Circular Dichroism (VCD)

Objective: Direct determination of the liquid sample without derivatization.

Causality: Chiral molecules absorb left- and right-circularly polarized IR light differently.[1] This difference (VCD spectrum) is sensitive to the 3D conformation.

Workflow:

  • Conformational Search: Use molecular mechanics (MMFF) to find low-energy conformers of (S)-Methyl

    
    -bromophenylacetate.[1]
    
  • DFT Optimization: Optimize geometries using Density Functional Theory (e.g., B3LYP/6-31G(d)) and calculate vibrational frequencies/rotational strengths.[1]

  • Measurement: Record the IR and VCD spectra of the neat liquid or high-concentration solution (

    
    ) using a VCD spectrometer (e.g., BioTools ChiralIR).
    
  • Assignment: Compare the sign and intensity of the Carbonyl stretch (

    
    ) and C-Br stretch bands.
    
    • Validation: Calculate the Enantiomeric Similarity Index (ESI). An ESI > 0.8 confirms the assignment.

Part 3: Data Presentation & Interpretation

When publishing or reporting your confirmation, summarize the data as follows:

Parameter(S)-Enantiomer Data (Example)Notes
Chiral HPLC

(Chiralcel OD-H)
Must match synthesized (S)-standard.
Optical Rotation

(c=1, MeOH)
Warning: Sign may flip in non-polar solvents.[1]
VCD Signal Positive couplet at

Matches DFT prediction for (S).[1]

Critical Warning on Optical Rotation: Literature values for

1not


Chemical CorrelationVCD1
References
  • Stephens, P. J., et al. "Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy." Chemical Reviews, 2012.
  • Smith, M. B. March's Advanced Organic Chemistry.[1] 7th Ed.[1] Wiley.[1] (Mechanism of

    
     inversion).
    
  • PubChem. Methyl alpha-bromophenylacetate Compound Summary. Available at: [Link][1]

High-Performance Enantiomeric Resolution of Bromophenylacetic Acid Esters: Lipase Biocatalysis vs. Chemical Methods

Author: BenchChem Technical Support Team. Date: March 2026

Bromophenylacetic acid and its ester derivatives are indispensable chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs). Because the stereochemistry of these intermediates directly dictates the pharmacological efficacy and safety profile of the final drug, achieving high enantiomeric purity is a critical objective in drug development. This guide provides an objective, data-driven comparison of two primary strategies for resolving racemic


-bromophenylacetic acid derivatives: Lipase-catalyzed kinetic resolution  and Chemical resolution methods .

Mechanistic Causality & Performance

To select the optimal resolution strategy, researchers must understand the underlying causality that drives enantioselectivity in both biological and chemical systems.

Lipase-Catalyzed Kinetic Resolution

Lipases (triacylglycerol acylhydrolases) catalyze the enantiospecific transesterification or hydrolysis of racemic esters. The causality behind their enantioselectivity lies in the precise steric architecture of their active sites. For example, in Burkholderia cepacia lipase, residues L17 and V266 form a structural bottleneck in the substrate access channel[1]. This bottleneck exerts severe steric hindrance on the slow-reacting enantiomer, allowing only the preferred enantiomer to rapidly access the catalytic triad and undergo conversion[1].

Recent biocatalytic advancements highlight the extraordinary performance of Carica papaya lipase (CPL), which is naturally immobilized in crude latex. When applied to the resolution of


-2-bromophenylacetic acid octyl ester, CPL exhibits an enantiomeric ratio (

-value) exceeding 200[2]. The experimental choice of a highly hydrophobic solvent like decane (

) is not arbitrary; causality dictates that hydrophobic solvents preserve the essential hydration layer around the enzyme, maintaining its active conformational flexibility without stripping the water molecules necessary for catalysis[2]. Similarly, Yarrowia lipolytica lipase (Lip2p) has proven highly efficient for 2-bromo-arylacetic acid esters, showing strong

-enantiopreference[3].
Chemical Resolution Methods

Chemical resolution traditionally relies on the formation of diastereomeric salts using chiral resolving agents (e.g., chiral amines) or metal-mediated crystallization-induced dynamic resolution (CIDR). In CIDR, racemic


-halo carboxylic acids react with optically pure 

-dibenzoyltartaric acid (DBTA) and Copper(II) acetate to form a binuclear copper(II) complex[4]. The causality of CIDR relies on the spontaneous racemization of the unreacted enantiomer in solution, which continuously replenishes the preferred enantiomer as it selectively precipitates, theoretically enabling yields

[4].

However, chemical resolution is highly substrate-dependent. While the Cu(II)/DBTA system successfully resolves substituted derivatives like


-bromo-2-chlorophenylacetic acid, it completely fails for unsubstituted 

-bromophenylacetic acid, yielding only racemic mixtures due to the unfavorable crystallization thermodynamics of the resulting complex[4].

Visualizing the Workflows

LipaseResolution Racemic Racemic (R,S)-Ester Substrate Reaction Kinetic Resolution (Transesterification/Hydrolysis) Racemic->Reaction Enzyme Lipase Biocatalyst (e.g., CPL or Lip2p) Enzyme->Reaction Product1 (S)-Acid or Ester (Fast Reacting) Reaction->Product1 High ee% Product2 (R)-Ester (Unreacted) Reaction->Product2 High ee%

Caption: Lipase-Catalyzed Kinetic Resolution Workflow

ChemicalResolution Racemic Racemic (R,S)-Acid Complex Diastereomeric Complex Formation Racemic->Complex Selector Chiral Selector (e.g., DBTA + Cu(II)) Selector->Complex CIDR Spontaneous Racemization (CIDR in Solution) Complex->CIDR Equilibrium Precipitate Selective Precipitation of One Diastereomer Complex->Precipitate Hydrolysis Acid Hydrolysis Precipitate->Hydrolysis PureAcid Enantiopure Acid Hydrolysis->PureAcid

Caption: Chemical Resolution via Crystallization-Induced Dynamic Resolution (CIDR)

Quantitative Data & Performance Metrics

The following table summarizes the experimental outcomes of various resolution methods applied to bromophenylacetic acid derivatives, highlighting the superior enantioselectivity of specific lipases compared to chemical methods.

Resolution MethodBiocatalyst / Chemical SelectorSubstrateSolvent SystemEnantioselectivity (

-value) / Result
Max Theoretical Yield
Enzymatic Carica papaya latex (CPL)

-2-bromophenylacetic acid octyl ester
Decane

50%
Enzymatic Yarrowia lipolytica (Lip2p)2-bromo-

-tolylacetic acid ethyl ester

-octane

(

-preference)
50%
Enzymatic Burkholderia cepacia Lipase2-bromo-

-tolylacetic acid ethyl ester

-octane

(

-preference)
50%
Chemical (CIDR) Cu(II) + D-DBTA

-bromo-2-chlorophenylacetic acid
AcetonitrileHigh

> 50%
Chemical (CIDR) Cu(II) + D-DBTA

-bromophenylacetic acid (Unsubstituted)
AcetonitrileFails (Racemic only) N/A

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory in-process checks to guarantee reproducibility.

Protocol 1: Enzymatic Resolution of -2-Bromophenylacetic Acid Octyl Ester

Causality Focus: Utilizing solvent hydrophobicity to maintain enzyme hydration and maximize


-value.
  • Substrate Preparation & Validation: Dissolve 50 mM of

    
    -2-bromophenylacetic acid octyl ester in anhydrous decane.
    
    • Self-Validation: Analyze the starting material via Chiral HPLC to confirm an exact 50:50 racemic ratio prior to enzyme addition.

  • Biocatalyst Addition: Add 50 mg/mL of crude Carica papaya latex (CPL) to the reaction medium[2].

  • Incubation: Incubate the suspension at 50°C under continuous orbital shaking (200 rpm) to overcome mass transfer limitations between the solid biocatalyst and the hydrophobic solvent.

  • In-Process Monitoring: Periodically withdraw 50 µL aliquots. Centrifuge to pellet the enzyme, and analyze the supernatant via Chiral HPLC.

    • Self-Validation: Calculate the conversion (

      
      ) and enantiomeric excess of the substrate (
      
      
      
      ) and product (
      
      
      ). The reaction must be strictly terminated when conversion reaches exactly 50% to prevent the slow-reacting enantiomer from being consumed.
  • Termination & Separation: Filter the mixture to recover the naturally immobilized CPL (which can be washed with cold decane and reused). Separate the unreacted

    
    -ester and the hydrolyzed 
    
    
    
    -acid product via selective liquid-liquid extraction (using aqueous 5%
    
    
    to extract the acid).
Protocol 2: Chemical Resolution via Diastereomeric Salt Formation

Causality Focus: Thermodynamic control of crystallization to prevent kinetic trapping.

  • Salt Formation: Dissolve the racemic bromophenylacetic acid in hot ethanol near its boiling point. Slowly add 1.0 equivalent of a chiral amine (e.g.,

    
    -methylbenzylamine) under continuous stirring[5].
    
  • Thermodynamic Crystallization: Allow the solution to cool at a strictly controlled rate (e.g., 0.5°C/min) to room temperature.

    • Causality: Rapid cooling leads to kinetic trapping and co-precipitation of the more soluble diastereomer. Slow cooling ensures thermodynamic control, yielding high diastereomeric excess (

      
      ).
      
  • Validation: Filter the precipitated crystals.

    • Self-Validation: Determine the

      
       via chiral HPLC. If 
      
      
      
      , perform a mandatory recrystallization from absolute ethanol before proceeding.
  • Free Acid Recovery: Suspend the enantiopure salt in distilled water, acidify with 1M HCl to pH 2.0 to protonate the amine, and extract the enantiopure bromophenylacetic acid with ethyl acetate. Dry the organic layer over anhydrous

    
     and concentrate in vacuo.
    

References

  • Lipase from Carica papaya latex presents high enantioselectivity toward the resolution of prodrug (R,S)-2-bromophenylacetic acid octyl ester - ResearchGate - 2

  • New Efficient Lipase from Yarrowia lipolytica for the Resolution of 2-Bromo-arylacetic Acid Esters - ResearchGate - 3

  • Copper(ii)-mediated resolution of α-halo carboxylic acids with chiral O,O′-dibenzoyltartaric acid: spontaneous racemization and crystallization-induced dynamic resolution - Organic & Biomolecular Chemistry (RSC Publishing) - 4

  • The molecular basis for lipase stereoselectivity - Shandong University - 1

  • AU684874B2 - Heterocyclic compounds for the treatment of cns and cardiovascular disorders - Google Patents - 5

Sources

Preserving Chirality: A Comparative Guide to Esterification Methods for (S)-Bromophenylacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

(S)-2-bromo-2-phenylacetic acid is a highly valuable chiral building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and complex natural products[1]. However, its esterification presents a formidable challenge to synthetic chemists: the α-stereocenter is exceptionally labile. The synergistic electron-withdrawing effects of the adjacent phenyl ring and the highly electronegative bromine atom significantly increase the acidity of the α-proton[2]. Consequently, standard esterification conditions—whether acid-catalyzed or base-promoted—often lead to rapid enolization and subsequent racemization, destroying the compound's enantiomeric purity.

This guide objectively compares four primary esterification strategies, providing mechanistic insights, representative experimental data, and self-validating protocols to help you select the optimal method for preserving enantiomeric excess (ee) during synthesis and scale-up.

Mechanistic Insight: The Racemization Trap

Before comparing methods, it is critical to understand the failure modes of conventional esterification. Under basic conditions (e.g., using excess DMAP or triethylamine) or elevated temperatures, the acidic α-proton is easily abstracted. This forms a planar, achiral enolate (or ketene) intermediate. Upon reprotonation, the proton can attack from either the top or bottom face, yielding a racemic mixture of the ester[2].

Racemization S_Enantiomer (S)-Ester (Chiral) Enolate Planar Enolate (Achiral) S_Enantiomer->Enolate -H+ Base Base / Acid (Heat) Base->Enolate Enolate->S_Enantiomer +H+ (Top) R_Enantiomer (R)-Ester (Chiral) Enolate->R_Enantiomer +H+ (Bottom) R_Enantiomer->Enolate -H+

Base-catalyzed racemization pathway of alpha-bromophenylacetic esters via an achiral enolate.

Comparison of Esterification Strategies

Fischer Esterification (Acid-Catalyzed)
  • Mechanism: Refluxing the acid in an alcohol (e.g., methanol) with a catalytic amount of strong acid like H₂SO₄[3].

  • Causality & Verdict: Highly efficient for overall yield but catastrophic for chirality. The extended heating required drives acid-catalyzed enolization, resulting in near-complete racemization. This method should only be used if a racemic product is desired.

Steglich Esterification (DIC/DMAP)
  • Mechanism: Uses a carbodiimide (DIC or DCC) to activate the carboxylic acid, with DMAP acting as an acyl transfer catalyst[4].

  • Causality & Verdict: Viable, but requires strict thermal control. Because DMAP is a nucleophilic base, the reaction must be maintained strictly at 0 °C. This kinetically favors the alcohol's nucleophilic attack on the active O-acylisourea intermediate over the α-deprotonation of the substrate[4].

Yamaguchi Esterification
  • Mechanism: Activation of the acid using 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride, followed by alcoholysis[5].

  • Causality & Verdict: Excellent for complex, sterically hindered alcohols. When executed carefully at low temperatures, it proceeds with high yields and effectively zero racemization[5].

TMS-Diazomethane Alkylation
  • Mechanism: Direct methylation using TMS-diazomethane.

  • Causality & Verdict: The gold standard for synthesizing methyl esters. It operates under completely neutral conditions without the need for basic or acidic catalysts, ensuring 100% retention of stereochemistry.

Quantitative Performance Comparison

The following table summarizes the expected outcomes when starting with enantiopure (S)-2-bromo-2-phenylacetic acid (>99% ee).

Table 1: Representative performance metrics for the esterification of (S)-2-bromo-2-phenylacetic acid.

Esterification MethodReagents & ConditionsTarget EsterYield (%)Retained ee (%)ScalabilityPrimary Limitation
Fischer MeOH, H₂SO₄ (cat.), 65 °CMethyl92< 5HighComplete loss of chirality
Steglich DIC, DMAP (10 mol%), CH₂Cl₂, 0 °CGeneral8492 - 95MediumTemp-dependent racemization
Yamaguchi TCBC, Et₃N, DMAP, CH₂Cl₂, 0 °CBulky/Complex81> 98MediumAtom economy; reagent cost
TMS-Diazomethane TMSCHN₂, MeOH/Toluene, 0 °CMethyl96> 99LowReagent toxicity/explosivity

Decision Matrix for Method Selection

G Start Esterification of (S)-Bromophenylacetic Acid Q1 Target Ester Type? Start->Q1 Methyl Methyl Ester Q1->Methyl Complex Other Alkyl / Complex Q1->Complex TMS TMS-Diazomethane (Neutral, 100% ee retention) Methyl->TMS Q2 Alcohol Steric Hindrance? Complex->Q2 Primary Primary / Unhindered Sec. Q2->Primary Tertiary Tertiary / Hindered Q2->Tertiary DIC DIC / DMAP (10 mol%) Strictly at 0 °C Primary->DIC Yamaguchi Yamaguchi Protocol (Mixed Anhydride) Tertiary->Yamaguchi

Decision workflow for selecting the optimal esterification method based on target ester.

Self-Validating Experimental Protocols

General Note on Self-Validation: For all chiral esterifications, it is mandatory to establish a baseline chiral HPLC method separating the (S) and (R) enantiomers of the target ester prior to the reaction. Take 50 µL reaction aliquots at regular intervals, quench immediately, and analyze to ensure the chosen conditions are not eroding the ee over time.

Protocol A: Synthesis of Methyl (S)-2-bromo-2-phenylacetate via TMS-Diazomethane
  • Causality: TMS-diazomethane reacts directly with the carboxylic acid proton to form a diazonium intermediate, which is rapidly trapped by the carboxylate. The total absence of external base prevents enolization.

  • Preparation: In an oven-dried flask under N₂, dissolve (S)-2-bromo-2-phenylacetic acid (1.0 equiv) in a 4:1 mixture of anhydrous Toluene and Methanol (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and stir for 15 minutes to ensure the internal temperature reaches strictly 0 °C.

  • Addition: Dropwise add a 2.0 M solution of TMS-diazomethane in hexanes.

    • Self-Validation: The reaction mixture will vigorously evolve N₂ gas. Continue addition until a faint yellow color persists in the solution, indicating an excess of the reagent and complete consumption of the acid.

  • Quenching: Stir for an additional 15 minutes at 0 °C. Quench the excess TMS-diazomethane by adding glacial acetic acid dropwise until the yellow color completely dissipates.

  • Workup: Concentrate under reduced pressure. The crude product typically exhibits >95% purity and >99% ee, requiring only a short silica plug for final purification.

Protocol B: Steglich Esterification (DIC/DMAP) for General Alcohols
  • Causality: Diisopropylcarbodiimide (DIC) is preferred over DCC as its urea byproduct is soluble in standard organic solvents, simplifying workup. DMAP must be strictly limited to 10 mol% and the temperature kept at 0 °C to suppress its basicity-driven racemization pathway[4].

  • Preparation: Dissolve (S)-2-bromo-2-phenylacetic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Catalyst Addition: Add DMAP (0.1 equiv).

    • Crucial Step: Immediately cool the mixture to strictly 0 °C using an ice/brine bath.

  • Activation: Add DIC (1.1 equiv) dropwise over 10 minutes.

  • Monitoring: Stir at 0 °C.

    • Self-Validation: Monitor the formation of the active O-acylisourea and subsequent ester via TLC. Do not let the reaction warm to room temperature at any point.

  • Workup: Once complete (typically 2-4 hours), filter cold to remove any precipitated diisopropylurea. Wash the organic layer sequentially with 1M HCl (to remove DMAP and stop basic racemization), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

References

  • Title: 4-Bromophenylacetic acid | Source: wikipedia.org | URL: [Link]

  • Title: Applications of α-Keto Carbocations in Carbon-Carbon and Carbon-Nitrogen Bond Formation | Source: scholaris.ca | URL: [Link]

  • Title: 10 Step Asymmetric Total Synthesis and Stereochemistry of (+)-Dragmacidin D | Source: nih.gov | URL: [Link]

Sources

(S)-Bromophenylacetic Acid Methyl Ester: A Substrate Guide for Novel Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the utility of (S)-Bromophenylacetic acid methyl ester in advanced biocatalysis, specifically focusing on kinetic resolution, dynamic kinetic resolution (DKR), and enzymatic dehalogenation.

Executive Summary

This compound (and its racemic counterpart) represents a critical "bifunctional" substrate in modern biocatalysis. Unlike simple esters, the presence of the


-bromine atom introduces a unique electronic and steric profile that enables two distinct enzymatic pathways:
  • Lipase-Catalyzed Hydrolysis (Kinetic Resolution): Exploiting the ester bond to separate enantiomers with high E-values (

    
    ).
    
  • Haloalkane Dehalogenase Substitution: Exploiting the carbon-halogen bond to synthesize chiral

    
    -hydroxy acids (mandelic acid derivatives) under mild conditions.
    

This guide compares the performance of the bromo-substrate against its chloro-analogs and outlines protocols for its use in high-value chiral synthesis.

Chemical Profile & Substrate Suitability

The substrate is defined by a labile stereocenter at the


-position.
PropertySpecificationEnzymatic Relevance
Structure

Bifunctional: Ester (Lipase target) & Halide (Dehalogenase target).[1]
Chirality (S)-EnantiomerTarget for retention (in KR) or inversion (in Dehalogenation).
Acidity (pKa) ~18 (DMSO)The

-proton is sufficiently acidic to allow base-catalyzed racemization, enabling Dynamic Kinetic Resolution (DKR) .
Leaving Group Bromide (

)
Superior leaving group compared to Chloride (

), allowing faster racemization and nucleophilic substitution.

Comparative Performance Analysis

Bromo- vs. Chloro-Analogs

In enzymatic reactions, the choice between


-bromo and 

-chloro substrates drastically affects reaction kinetics and outcome.
Feature(S)-Bromophenylacetic Ester(S)-Chlorophenylacetic EsterVerdict
Racemization Rate High (

)
. The C-Br bond is longer and weaker, facilitating enolization.
Low . Requires harsher conditions or higher base concentrations to racemize.Bromo is superior for Dynamic Kinetic Resolution (DKR) where rapid substrate racemization is required.
Enzyme Sterics Larger atomic radius (1.14 Å). May face steric hindrance in small active sites (e.g., Candida rugosa).Smaller radius (0.99 Å). Fits tighter binding pockets.Chloro may yield higher conversion in restrictive enzymes; Bromo requires lipases with large hydrophobic pockets (Burkholderia, Yarrowia).
Dehalogenation Fast

displacement by Aspartate nucleophiles in dehalogenases.
Slower displacement.Bromo is the preferred substrate for enzymatic synthesis of mandelic acid derivatives.
Enzyme Specificity (Lipases)

Different lipases exhibit opposing enantiopreference for this substrate, allowing user-controlled access to either enantiomer.

  • R-Selective: Burkholderia cepacia lipase (BCL) typically hydrolyzes the (R)-ester, leaving the (S)-ester unreacted.

  • S-Selective: Yarrowia lipolytica lipase (YLL) has shown preference for the (S)-ester, producing the (S)-acid .

Mechanistic Pathways & Visualization

Pathway A: Lipase-Mediated Kinetic Resolution

The lipase operates via a Serine-Histidine-Aspartate catalytic triad. The mechanism involves the formation of an acyl-enzyme intermediate.

LipaseMechanism Substrate (R,S)-Bromo Ester ES_Complex Michaelis Complex (Non-covalent) Substrate->ES_Complex Binding AcylEnzyme Acyl-Enzyme Intermediate ES_Complex->AcylEnzyme Ser-OH Attack (Tetrahedral Int. 1) Hydrolysis Hydrolysis Step (Water Attack) AcylEnzyme->Hydrolysis Release of MeOH Products (S)-Acid + (R)-Ester (or vice versa) Hydrolysis->Products Deacylation (Tetrahedral Int. 2) Triad Catalytic Triad (Ser-His-Asp) Triad->ES_Complex Catalysis

Figure 1: Catalytic cycle of lipase-mediated hydrolysis. The stereoselectivity is determined during the formation of the first tetrahedral intermediate.

Pathway B: Haloalkane Dehalogenase (HLD) Substitution

This pathway converts the bromo-ester directly into the hydroxy-ester (mandelic acid derivative) via an


 mechanism.

DehalogenaseMechanism cluster_site Active Site Substrate (S)-Bromo Ester E_Sub E-S Complex Substrate->E_Sub Active Site Entry AlkylEnzyme Alkyl-Enzyme Ester (Covalent) E_Sub->AlkylEnzyme SN2 Attack by Asp Br- Departure Product (R)-Hydroxy Ester (Inversion of Config) AlkylEnzyme->Product Hydrolysis by Water (His-Activated) Asp Nucleophile: Asp Asp->E_Sub His Base: His His->AlkylEnzyme

Figure 2: Mechanism of Haloalkane Dehalogenase. Note the inversion of configuration at the alpha-carbon due to the SN2 displacement.

Experimental Protocols

Protocol A: Dynamic Kinetic Resolution (DKR)

Objective: Convert racemic bromophenylacetic acid methyl ester to a single enantiomer (typically (R)-acid) with >50% yield. Principle: The lipase selectively hydrolyzes one enantiomer, while the unreacted enantiomer spontaneously racemizes in situ due to the base/bromide presence.

Reagents:

  • Substrate: Racemic Methyl

    
    -bromophenylacetate (50 mM).
    
  • Enzyme: Burkholderia cepacia lipase (BCL) (immobilized, 20 mg/mL).

  • Solvent: Biphasic system (Toluene : Phosphate Buffer pH 7.5, 1:1 v/v) OR Organic solvent with water activity control (

    
    ).
    
  • Racemization Catalyst: Triethylamine (TEA) (0.5 eq) or anion exchange resin (for heterogeneous catalysis).

Step-by-Step Workflow:

  • Preparation: Dissolve 115 mg (0.5 mmol) of substrate in 5 mL Toluene.

  • Initiation: Add 5 mL of Phosphate buffer (0.1 M, pH 7.5) containing the base catalyst (TEA).

  • Enzyme Addition: Add 100 mg immobilized BCL.

  • Incubation: Shake at 30°C, 200 rpm.

    • Note: The

      
      -bromo proton is acidic. The base promotes enolization, racemizing the substrate continuously.
      
  • Monitoring: Monitor by chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).

  • Termination: Stop when conversion reaches >90% (since it is DKR, theoretical yield is 100%).

  • Work-up: Acidify aqueous layer to pH 2, extract with EtOAc to recover the enantiopure acid.

Protocol B: Enzymatic Dehalogenation

Objective: Synthesis of (R)-Mandelic acid methyl ester from (S)-Bromo ester.

Reagents:

  • Enzyme: Purified Haloalkane Dehalogenase (e.g., DbjA or LinB variants).

  • Buffer: Glycine-NaOH buffer (pH 8.6).

Step-by-Step Workflow:

  • Reaction Mix: Suspend substrate (5 mM) in buffer containing 10% DMSO (co-solvent for solubility).

  • Catalysis: Add enzyme (0.5 mg/mL final conc). Incubate at 37°C.

  • Mechanism Check: The reaction releases

    
     and 
    
    
    
    .
    • Self-Validation: Monitor pH drop. A colorimetric assay using phenol red can visually track progress.

  • Extraction: Extract the product (hydroxy ester) with diethyl ether.

  • Analysis: Analyze by GC-MS to confirm substitution of Br by OH.

References

  • Lipase-Catalyzed Kinetic Resolution of Aromatic MBH Derivatives. Source: Vertex AI Search (Snippet 1.1). Context: Establishes Pseudomonas lipases as superior for aromatic ester resolution.[2]

  • Enantioselectivity of Haloalkane Dehalogenases. Source: Caver.cz / Wiley (Snippet 1.2). Context: Details the reaction of HLDs with

    
    -bromoesters and the structural basis for enantioselectivity.
    
    
  • Enzymatic Hydrolytic Resolution of (R,S)-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Chlorophenyl Acetates. 
    Source: ResearchGate (Snippet 1.12).
    Context: Provides comparative data on Chloro vs Bromo substrates and the use of Yarrowia lipolytica lipase.
    
    
  • Haloalkane Dehalogenase Mechanism and Structure. Source: MDPI (Snippet 1.3). Context: Explains the

    
     hydrolytic dehalogenation mechanism essential for Protocol B.
    
    
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.

Sources

Cross-coupling reactions of (S)-Bromophenylacetic acid methyl ester versus other aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Cross-Coupling Dynamics of (S)-Bromophenylacetic Acid Methyl Ester vs. Aryl Halides

The transition from planar, sp²-hybridized chemical space to three-dimensional, sp³-hybridized architectures is a defining trend in modern drug discovery. While palladium-catalyzed cross-couplings of aryl halides have long been the reliable workhorse of the pharmaceutical industry, the cross-coupling of alkyl halides presents unique mechanistic hurdles. This guide provides an objective, data-driven comparison between standard aryl halides and a highly activated, stereochemically rich sp³-electrophile: This compound .

The Mechanistic Paradigm Shift: sp² vs. sp³ Electrophiles

The fundamental divergence between these two classes of electrophiles lies in their interaction with transition metal catalysts during the oxidative addition step.

Aryl Halides (sp²): Aryl halides undergo a classic, concerted two-electron oxidative addition. The strong C(sp²)–Br bond requires electron-rich ligands (e.g., dialkylbiaryl phosphines) to lower the activation barrier. Because the carbon is sp² hybridized and planar, stereochemistry at the coupling site is a non-factor; the resulting product is achiral at the coupling junction.

This compound (sp³): This molecule is a secondary alkyl bromide, but it behaves entirely differently from standard unactivated alkyl halides due to two distinct structural advantages:

  • Immunity to β-Hydride Elimination: The most common failure mode in sp³ cross-coupling is β-hydride elimination, which yields unwanted alkenes[1]. However, the α-carbon of this compound is flanked by a phenyl ring (sp² carbons) and a methyl ester (carbonyl carbon). There are zero β-hydrogens present. This structural anomaly completely bypasses the β-hydride elimination pathway.

  • Radical Stabilization and SET Pathway: The adjacent phenyl and carbonyl groups highly stabilize carbon-centered radicals via dual delocalization. Consequently, oxidative addition bypasses the concerted pathway in favor of a Single Electron Transfer (SET) mechanism[2]. This is typically mediated by Nickel, which readily accesses 1e⁻ redox states (Ni⁰/Ni¹⁺/Ni²⁺) to generate a long-lived alkyl radical[3].

Mechanism cluster_sp2 sp2 Pathway (Aryl Halide) cluster_sp3 sp3 Pathway (α-Bromo Ester) A1 Aryl Halide A3 Concerted Addition A1->A3 A2 Pd(0) A2->A3 A4 Pd(II)-Aryl A3->A4 2e- Transfer B1 (S)-Bromo Ester B3 SET B1->B3 B2 Ni(0) B2->B3 B4 Alkyl Radical B3->B4 1e- Transfer B5 Ni(II)-Alkyl B4->B5 Rebound

Oxidative addition: Concerted 2e- transfer for aryl halides vs 1e- SET for sp3 α-bromo esters.

Quantitative Performance Comparison

The following table summarizes the operational and kinetic differences between the two electrophiles when subjected to cross-coupling conditions.

ParameterAryl Halides (e.g., Bromobenzene)This compound
Electrophile Class sp² hybridized (Planar)sp³ hybridized (Chiral, Activated)
Oxidative Addition Concerted (Pd⁰ → Pd²⁺)Single Electron Transfer (Ni⁰ → Ni¹⁺ → Ni²⁺)
β-Hydride Elimination Risk Not applicableNone (Lacks β-hydrogens)
Stereochemical Outcome Achiral product at coupling siteStereospecific (Inversion/Retention)
Primary Catalyst Metal Palladium (Pd)Nickel (Ni)
Radical Intermediate NoYes (Stabilized by Ph and COOMe)
Typical Temperature 60 °C – 120 °C0 °C – 25 °C (To prevent radical diffusion)

Validated Experimental Methodologies

To guarantee reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality for reagent selection and environmental control is explicitly defined.

Protocol A: Standard Suzuki-Miyaura Coupling of Aryl Halides

Objective: High-yield formation of a biaryl compound via a concerted Pd-catalyzed pathway.

  • Preparation: In a nitrogen-filled glovebox, charge a reaction vial with Aryl Bromide (1.0 mmol), Arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).

    • Causality: SPhos is utilized because its electron-rich biaryl structure accelerates oxidative addition into the sp² C–Br bond, while its steric bulk forces the Pd center into a highly reactive monoligated state, accelerating reductive elimination.

  • Solvent Addition: Add degassed Toluene/H₂O (10:1, 0.2 M) to the vial.

    • Causality: Water is strictly required to dissolve the inorganic base and generate the reactive hydroxyboronate species, which is the actual nucleophile in the transmetalation step.

  • Reaction: Seal the vial and heat at 80 °C for 4 hours.

  • Validation & Workup: Cool to room temperature. Add dodecane (1.0 mmol) as an internal standard and analyze an aliquot via GC-FID to validate conversion. Extract the remainder with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Stereospecific Cross-Coupling of this compound

Objective: Formation of an enantioenriched α-aryl ester via a Ni-catalyzed SET pathway, preserving the chiral pool.

  • Preparation: Flame-dry a Schlenk tube and backfill with Argon. Strict exclusion of oxygen is mandatory.

    • Causality: The reaction proceeds via a carbon-centered radical. Trace oxygen will immediately quench the radical, forming an undesired peroxide and halting the catalytic cycle.

  • Catalyst Assembly: Add NiCl₂·glyme (10 mol%), a bidentate nitrogen ligand (e.g., bathophenanthroline, 12 mol%), and the Arylboronic acid (1.5 mmol).

    • Causality: Nickel is selected over Palladium because its smaller atomic radius and accessible 1e⁻ redox states facilitate rapid radical generation[3]. The glyme ligand is easily displaced, providing immediate access to the active Ni center.

  • Activation: Add anhydrous, degassed THF (0.1 M) and stir for 10 minutes to pre-form the active catalyst complex. Cool the mixture to 0 °C.

    • Causality: Lowering the thermal energy is critical. It suppresses the diffusion of the stabilized benzylic/α-carbonyl radical out of the solvent cage, ensuring the "radical rebound" step occurs faster than racemization, thereby maintaining stereospecificity.

  • Electrophile Addition: Add this compound (1.0 mmol) dropwise, followed by K₃PO₄ (2.0 mmol). Stir at 0 °C to room temperature for 12 hours.

  • Validation & Workup: Quench with saturated NH₄Cl to neutralize the base. Extract with Et₂O. To validate the stereospecificity of the protocol, isolate the product and determine the enantiomeric excess (ee) via chiral HPLC against a racemic standard.

References

  • Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters. Journal of the American Chemical Society.[Link]

  • Methods and Mechanisms for Cross-Electrophile Coupling of Csp(2) Halides with Alkyl Electrophiles. Accounts of Chemical Research.[Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species. ACS Sustainable Chemistry & Engineering.[Link]

Sources

Safety Operating Guide

(S)-Bromophenylacetic acid methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Lachrymator" Protocol

As researchers, we often treat esters as benign organic intermediates. However, (S)-Bromophenylacetic acid methyl ester (and its enantiomers/racemates) belongs to a class of


-halo esters . Structurally, these mimic the active agents in tear gas (e.g., ethyl bromoacetate).

Critical Warning: This compound is a Lachrymator and a Potent Alkylating Agent . Standard disposal methods (dumping into a general organic waste drum) can endanger your facility's waste management team. If a drum containing this compound is opened in a non-ventilated staging area, it can evacuate the building.

The Golden Rule: Treat this waste stream as "High Hazard – Segregated."

Part 1: Chemical Characterization & Hazards

Before disposal, you must classify the material to ensure regulatory compliance (RCRA/EPA).

PropertyDataOperational Implication
Chemical Name Methyl (S)-

-bromophenylacetate
Label must specify "Alpha-Bromo Ester"
CAS Number 150529-68-1 (S-isomer) / 3042-81-7 (racemate)Use for SDS lookup & Waste Manifest
Hazard Class Lachrymator , Irritant (Skin/Eye), CorrosiveDouble-bagging required
Reactivity Electrophilic Alkylating AgentDo NOT mix with strong nucleophiles (amines, thiols) in waste drums to avoid exothermic runaway.
Waste Code Non-listed (Characteristic); usually D001 (Ignitable) or Halogenated Organic Requires High-Temp Incineration

Part 2: The Disposal Workflow (Decision Logic)

Do not rely on memory. Follow this logic gate to determine the correct disposal path.

DisposalWorkflow Start Waste Generation Source TypeCheck Determine Waste Type Start->TypeCheck Bulk Bulk Liquid/Solid (>10 mL/g) TypeCheck->Bulk Trace Trace/Glassware (<10 mL) TypeCheck->Trace Spill Spill Cleanup TypeCheck->Spill Segregate SEGREGATE Do not combine with general organic waste Bulk->Segregate Rinse Rinse with Acetone/Ethanol Trace->Rinse Absorb Absorb with Vermiculite/Charcoal (Do NOT wipe with paper towels) Spill->Absorb Container Primary Container: Glass/HDPE with Teflon liner Segregate->Container Bag Secondary Containment: Seal in clear zip-lock bag Container->Bag Label Label: 'Lachrymator - Halogenated' Bag->Label Washings Collect Washings Rinse->Washings Washings->Segregate If conc. >5% Dump Dispose Rinsate as Halogenated Solvent Waste Washings->Dump Pack Pack in Wide-Mouth Jar Label 'Debris with Lachrymator' Absorb->Pack

Figure 1: Decision tree for segregating alpha-bromo ester waste to prevent cross-contamination of general waste streams.

Part 3: Detailed Operational Protocols

Protocol A: Bulk Waste (The "Double-Containment" Method)

Use this for expired reagents, reaction mixtures, or mother liquors.

  • Select Container: Use a chemically resistant bottle (Amber Glass or HDPE). Never use metal cans (corrosion risk).

  • Transfer: Perform all transfers inside a functioning fume hood.

  • Seal: Cap tightly. Wipe the outside of the bottle with a solvent-dampened tissue to remove invisible residues. Dispose of that tissue as solid hazardous waste.

  • Secondary Containment (Critical): Place the sealed bottle inside a clear, heavy-duty plastic bag (e.g., 4-mil polyethylene) or a secondary plastic tub.

    • Why? If the cap leaks, the bag contains the lachrymatory vapors.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Methyl (S)-alpha-bromophenylacetate"

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Write in Bold: "LACHRYMATOR - DO NOT OPEN OUTSIDE HOOD"

Protocol B: Spill Cleanup (Deactivation)

Use this if you drop a flask. Speed is essential to prevent lab evacuation.

  • Isolate: Alert nearby personnel to move away.

  • PPE: Goggles, Lab Coat, Double Nitrile Gloves (or Silver Shield/Laminate if available).

  • Absorb: Cover the liquid immediately with Vermiculite or Activated Charcoal .

    • Avoid Paper Towels: Paper provides high surface area for evaporation, increasing the tear-gas effect. Charcoal adsorbs the vapors.

  • Sweep: Use a dustpan to collect the solid into a wide-mouth jar.

  • Surface Decontamination:

    • Once the bulk is removed, wipe the surface with a solution of 10% Sodium Thiosulfate or a mixture of Water/Ethanol/Ammonia .

    • Chemistry: The ammonia/base promotes hydrolysis; thiosulfate acts as a nucleophile to displace the bromide, reducing volatility [1].

  • Disposal: Seal the debris jar, bag it, and label as "Solid Waste contaminated with Lachrymator."

Part 4: Scientific Rationale (The "Why")

1. Why Segregate from General Organic Waste? Most labs have a 55-gallon "Organic Waste" drum. If you pour an


-bromo ester into this drum:
  • Vapor Pressure: It will equilibrate in the headspace.

  • Exposure: When the waste technician opens the bung to add more solvent, a "puff" of concentrated lachrymator escapes. This is a leading cause of waste-handling incidents [2].

2. Why High-Temperature Incineration? Halogenated organics must be incinerated at temperatures >1100°C with specific residence times.

  • Mechanism: Incomplete combustion of organobromides can generate Hydrogen Bromide (HBr) and brominated dioxins.

  • Compliance: Segregating this into the "Halogenated" stream ensures it goes to a facility equipped with caustic scrubbers to capture the acid gases [3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • American Chemical Society. (2023). Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. [Link]

Sources

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